molecular formula C12H11F3N4O6S B134062 Flucarbazone CAS No. 145026-88-6

Flucarbazone

Cat. No.: B134062
CAS No.: 145026-88-6
M. Wt: 396.3 g/mol
InChI Key: GINFBXXYGUODAT-UHFFFAOYSA-N
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Description

Flucarbazone-sodium is a selective post-emergence herbicide from the sulfonylaminocarbonyltriazolinone chemical family, valued in agricultural research for its specific activity against grass and broadleaf weeds in wheat crops (spring, durum, and winter) . Its primary research value lies in its mechanism of action as an inhibitor of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) . This inhibition disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, leading to the cessation of plant cell division and eventual weed death . It is absorbed through foliage and roots and is translocated within the plant, exhibiting residual soil activity that provides researchers with a model for studying "flush after flush" control of germinating weeds . This compound-sodium is particularly useful for studying the control of hard-to-manage grass weeds such as wild oats, foxtail species, and bromes, as well as certain broadleaf weeds like wild mustard and redroot pigweed . Its selectivity and built-in safener technology make it an excellent candidate for investigations into crop safety in wheat . Furthermore, its classification as a Group 2 (HRAC) / Group 2 (WSSA) herbicide positions it as a critical tool for resistance management studies, including monitoring and understanding the evolution of herbicide resistance in weed populations . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINFBXXYGUODAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0043979
Record name Flucarbazone
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Molecular Weight

396.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

145026-88-6
Record name Flucarbazone
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Record name Flucarbazone [ISO:BSI]
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Record name 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-
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Record name Flucarbazone
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Record name FLUCARBAZONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flucarbazone's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone is a potent herbicide belonging to the sulfonylaminocarbonyltriazolinone (SCT) chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth analysis of the biochemical mechanism of this compound, detailing its interaction with the ALS enzyme, summarizing key quantitative data on its inhibitory activity, and outlining the experimental protocols used to characterize its mode of action.

Introduction to this compound and its Target: Acetolactate Synthase (ALS)

This compound-sodium is a selective, post-emergence herbicide used for the control of grass weeds in cereal crops[1][2]. Its molecular target is Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[3][4]. This enzyme (EC 2.2.1.6) is pivotal for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth[5][6]. As this pathway is absent in animals, ALS inhibitors like this compound exhibit low mammalian toxicity[4].

This compound is a member of the Group 2 herbicides (WSSA classification), which are characterized by their inhibition of the ALS enzyme[5]. The inhibition of ALS by this compound leads to a deficiency in essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in plant death[5][6].

Biochemical Mechanism of Action

The primary mode of action of this compound is the inhibition of the ALS enzyme. This inhibition prevents the synthesis of essential branched-chain amino acids.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine begins with the condensation of two pyruvate molecules (for valine and leucine) or one pyruvate and one α-ketobutyrate molecule (for isoleucine), a reaction catalyzed by ALS[5]. The inhibition of this first committed step disrupts the entire pathway.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxy α-Aceto-α-hydroxybutyrate ALS->Acetohydroxy Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxy->Isoleucine This compound This compound This compound->Inhibition Inhibition->ALS

Figure 1: Inhibition of the Branched-Chain Amino Acid Pathway by this compound.
Interaction with the ALS Enzyme

Structural studies of ALS in complex with various inhibitors, including those from the SCT family, have revealed that these herbicides do not bind directly to the active site but rather to a channel leading to it[7]. By occupying this channel, this compound physically blocks the substrate (pyruvate or α-ketobutyrate) from accessing the active site, thereby preventing the enzymatic reaction from occurring. The binding of SCT herbicides like this compound is known to be tight and can induce conformational changes in the enzyme[7].

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as an ALS inhibitor has been quantified through various studies, primarily focusing on the concentration required to inhibit enzyme activity by 50% (IC50) and the dose required to reduce plant growth by 50% (GR50).

ParameterPopulationSpeciesValueReference
IC50 Susceptible (S)Bromus japonicus1.3 × 10⁻² µM[8]
IC50 Resistant (R)Bromus japonicus1.9 µM[8]
GR50 Susceptible (S)Avena fatua8.18 g ai ha⁻¹[4]
GR50 Resistant (R)Avena fatua47.91 g ai ha⁻¹[4]
GR50 Susceptible (S)Bromus japonicus14.5 g ai ha⁻¹[8]
GR50 Resistant (R)Bromus japonicus1900.3 g ai ha⁻¹[8]

Table 1: Summary of Quantitative Data for this compound Inhibition

Experimental Protocols

The characterization of this compound's mode of action relies on specific experimental methodologies to assess its impact on both the whole plant and the isolated enzyme.

Whole-Plant Dose-Response Assay

This assay determines the herbicidal effectiveness of this compound on a whole-plant level.

Protocol:

  • Plant Cultivation: Seeds of the target weed species are planted in pots containing a suitable growth medium and grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At a specific growth stage (e.g., two- to three-leaf stage), plants are treated with a range of this compound-sodium concentrations. A control group is treated with a blank formulation.

  • Evaluation: After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried, and weighed.

  • Data Analysis: The fresh or dry weight is expressed as a percentage of the untreated control. A log-logistic regression model is used to calculate the GR50 value, which is the herbicide dose causing a 50% reduction in plant growth.

In Vitro ALS Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of the isolated ALS enzyme.

Protocol:

  • Enzyme Extraction: Young leaf tissue from the target plant is harvested and frozen in liquid nitrogen. The tissue is then ground to a fine powder and homogenized in an extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and dithiothreitol). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

  • Enzyme Assay: The reaction mixture contains the enzyme extract, reaction buffer, and varying concentrations of this compound-sodium. The reaction is initiated by the addition of the substrate, pyruvate.

  • Quantification of Product: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 35°C) and is then stopped by the addition of acid (e.g., H₂SO₄). The acetolactate produced is decarboxylated to acetoin by heating.

  • Colorimetric Detection: The acetoin is quantified colorimetrically by adding creatine and α-naphthol, which form a colored complex that can be measured spectrophotometrically at 530 nm.

  • Data Analysis: The enzyme activity is expressed as a percentage of the control (no herbicide). The IC50 value, the herbicide concentration that inhibits 50% of the ALS activity, is determined by fitting the data to a log-logistic dose-response curve.

ALS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay In Vitro Assay cluster_detection Detection & Analysis LeafTissue 1. Young Leaf Tissue Homogenization 2. Homogenize in Extraction Buffer LeafTissue->Homogenization Centrifugation 3. Centrifuge Homogenization->Centrifugation Supernatant 4. Collect Supernatant (Crude Enzyme Extract) Centrifugation->Supernatant ReactionMix 5. Prepare Reaction Mix: Enzyme + Buffer + this compound Supernatant->ReactionMix AddSubstrate 6. Initiate with Pyruvate ReactionMix->AddSubstrate Incubation 7. Incubate (e.g., 35°C) AddSubstrate->Incubation StopReaction 8. Stop with Acid (H₂SO₄) Incubation->StopReaction Decarboxylation 9. Heat to Convert Acetolactate to Acetoin StopReaction->Decarboxylation ColorDevelopment 10. Add Creatine & α-Naphthol Decarboxylation->ColorDevelopment Spectrophotometry 11. Measure Absorbance (530 nm) ColorDevelopment->Spectrophotometry DataAnalysis 12. Calculate IC50 Spectrophotometry->DataAnalysis

Figure 2: Experimental Workflow for an In Vitro ALS Inhibition Assay.

Mechanisms of Resistance to this compound

The intensive use of ALS inhibitors has led to the evolution of resistant weed populations. Resistance to this compound can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, reducing the binding affinity of this compound. For example, a Pro-197-Ser mutation has been identified in Bromus japonicus populations resistant to this compound[8].

  • Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases, which detoxify the this compound molecule before it can reach the target ALS enzyme[4].

Conclusion

This compound is a highly effective herbicide that functions by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of essential branched-chain amino acids in plants. Its specific mode of action provides a clear rationale for its herbicidal activity and its low toxicity to non-target organisms. Understanding the biochemical interactions, quantitative inhibitory parameters, and the experimental methodologies used to study this compound is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in the fields of agricultural science and drug development.

References

Flucarbazone-sodium: A Technical Guide to its Chemical Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide used for the control of grass and some broadleaf weeds in cereal crops.[1][2] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[3] The active ingredient, this compound, is typically used as its sodium salt to enhance its solubility in water for formulation purposes.[4] This technical guide provides an in-depth overview of the chemical synthesis, properties, mode of action, and analytical methods for this compound-sodium.

Chemical Synthesis

The synthesis of this compound-sodium can be achieved through the reaction of 4-methyl-4,5-dihydro-3-methoxy-5-oxotriazole with 2-(trifluoromethoxy)phenyl sulfamoyl chloride.[5] A more detailed multi-step commercial synthesis process has also been described.[1] This process begins with the formation of the triazole core, followed by the construction of the sulfonylurea bridge and subsequent salt formation.

A general workflow for the synthesis of this compound-sodium is outlined below:

cluster_0 Step 1: Triazole Core Formation cluster_1 Step 2: N-methylation cluster_2 Step 3: Sulfonylurea Bridge Construction cluster_3 Step 4: Ring Closure and Salt Formation A Methyl Carbazate C Cyclocondensation A->C B Dimethyl Oxalate B->C D 4,5-dihydro-3-methoxy-5-oxo-1H-1,2,4-triazole C->D G N-methylation D->G Product from Step 1 E Methyl Iodide E->G F Base (in DMF) F->G H 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole G->H K Reaction H->K Product from Step 2 I Triazolinone anion I->K J 2-(chlorosulfonyl)benzoic acid phenyl ester (in THF) J->K L Intermediate Sulfonamide K->L O Intramolecular Condensation L->O Product from Step 3 M Phosgene or Triphosgene M->O N Triethylamine N->O P This compound O->P R Salt Formation P->R Q Sodium Hydroxide (in aqueous methanol) Q->R S This compound-sodium R->S

Caption: General workflow for the chemical synthesis of this compound-sodium.

Chemical and Physical Properties

This compound-sodium is a colorless, crystalline, and odorless powder.[5] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₀F₃N₄NaO₆S[5]
Molar Mass418.28 g/mol [5]
Melting Point200 °C (decomposes)[1][5]
Vapor Pressure1 x 10⁻¹⁰ mm Hg at 20 °C[5]
pKa1.9[5]
Water Solubility44 g/L at 20 °C (pH 9)[5]
Solubility in Organic Solvents (g/L at 20°C)[6]
- Dimethylsulfoxide250[6]
- Poly(ethylene glycol)48[6]
- Acetonitrile6.4[6]
- 2-Propanol0.27[6]
- Xylene<0.1[6]

Mode of Action

This compound-sodium is an acetolactate synthase (ALS) inhibitor.[2][5] ALS, also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] By inhibiting this enzyme, this compound-sodium disrupts protein synthesis in susceptible plants, leading to cessation of growth and eventual death.[6] The herbicide is absorbed through both the roots and foliage and is translocated within the plant.[1][2][4]

The following diagram illustrates the inhibition of the branched-chain amino acid synthesis pathway by this compound-sodium.

cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate alpha-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate alpha-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound-sodium Inhibition Inhibition This compound->Inhibition Inhibition->ALS

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-sodium.

Toxicological Profile

This compound-sodium exhibits low acute toxicity via oral, dermal, and inhalation routes.[7] It is classified as a slight eye irritant but is not a skin irritant or a dermal sensitizer.[7][8] Studies have not shown evidence of carcinogenicity, mutagenicity, or reproductive toxicity.[7][8]

Toxicity EndpointResultReference
Acute Oral LD50 (rat)> 5000 mg/kg[8]
Acute Dermal LD50 (rat)> 5000 mg/kg[8]
Acute Inhalation LC50 (rat)> 2.08 mg/L[8]
Eye Irritation (rabbit)Slightly irritating[7]
Skin IrritationNon-irritating[7]
Dermal SensitizationNot a sensitizer[7]
CarcinogenicityNot likely to be carcinogenic to humans[7]

Experimental Protocols: Analysis of this compound-sodium in Environmental Samples

The following is a representative protocol for the determination of this compound-sodium and its metabolites in soil and water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methodologies described in the literature.[9][10][11][12][13]

1. Sample Preparation

  • Soil Samples:

    • Weigh a representative sample of air-dried and sieved soil into a centrifuge tube.

    • Add an extraction solvent (e.g., a mixture of acetonitrile and water).[9][11]

    • Vortex and sonicate the sample to ensure thorough extraction.

    • Centrifuge the sample and collect the supernatant.

    • The extract may be further cleaned up using solid-phase extraction (SPE) with a suitable sorbent like graphitized carbon black (GCB).[9][11]

  • Water Samples:

    • Acidify the water sample (e.g., with hydrochloric acid).[13]

    • Pass the sample through a pre-conditioned C18 SPE cartridge.[13]

    • Wash the cartridge with HPLC-grade water.

    • Elute the analytes with a suitable solvent mixture (e.g., methanol and ammonium hydroxide).[13]

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[10]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a modifier like formic acid or ammonium acetate) is employed.[11]

    • Injection Volume: A small volume (e.g., 5 µL) of the prepared sample extract is injected.[11]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is used, typically in negative ion mode for this compound-sodium and its acidic metabolites, and positive ion mode for other metabolites.[9][12][13]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.[9][12][13] Specific precursor-to-product ion transitions are monitored for each analyte.

3. Quantification

  • A calibration curve is generated using standard solutions of this compound-sodium and its metabolites of known concentrations.

  • The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

  • Internal standards may be used to correct for matrix effects and variations in instrument response.

The workflow for the analytical determination of this compound-sodium is depicted below.

cluster_workflow Analytical Workflow Sample Soil or Water Sample Extraction Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

References

An In-depth Technical Guide to the Metabolic Pathway of Flucarbazone in Soil and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical class. It is effective for the control of grass and some broadleaf weeds in cereal crops, primarily wheat.[1] The environmental fate and metabolic pathways of this compound in soil and plants are critical for understanding its efficacy, potential for carryover to subsequent crops, and overall environmental impact. This guide provides a detailed technical overview of the metabolic degradation of this compound in both soil and plant systems, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolic Pathway in Soil

The degradation of this compound in soil is a multifaceted process influenced by soil properties and microbial activity. The dissipation in soil is primarily driven by microbial processes.[1] Abiotic degradation through hydrolysis is generally slow under typical environmental pH conditions.

Primary Metabolic Transformations in Soil

The metabolism of this compound in soil involves several key reactions:

  • Cleavage of the Sulfonylurea Bridge: This is a major degradation step, leading to the formation of two primary metabolites: 2-(trifluoromethoxy)benzenesulfonamide and the triazolinone ring structure.

  • O-Demethylation: The methoxy group on the triazolinone ring can be demethylated to form O-desmethyl this compound.

  • Formation of Sulfonic Acid: The sulfonamide group can be transformed into a sulfonic acid moiety.

Major Soil Metabolites

The primary metabolites of this compound identified in soil are:

  • This compound Sulfonamide (2-(trifluoromethoxy)benzenesulfonamide): A major metabolite formed by the cleavage of the sulfonylurea bridge.[1]

  • This compound Sulfonic Acid: Another significant metabolite resulting from transformation of the sulfonamide group.[1]

  • O-desmethyl this compound: Formed through the demethylation of the parent molecule.[1]

  • N-methyltriazolinone (NMT): A further breakdown product of the triazolinone portion of the this compound molecule.[1]

The following diagram illustrates the proposed metabolic pathway of this compound in soil.

Flucarbazone_Soil_Metabolism This compound This compound Sulfonamide This compound Sulfonamide (2-(trifluoromethoxy)benzenesulfonamide) This compound->Sulfonamide Sulfonylurea Bridge Cleavage O_desmethyl O-desmethyl this compound This compound->O_desmethyl O-Demethylation Sulfonic_acid This compound Sulfonic Acid This compound->Sulfonic_acid Microbial Transformation NMT N-methyltriazolinone (NMT) O_desmethyl->NMT Further Degradation

Proposed metabolic pathway of this compound in soil.

Metabolic Pathway in Plants

In susceptible and tolerant plants, this compound is also subject to metabolic degradation. The rate and pathway of metabolism can differ between plant species, which is a key factor in the herbicide's selectivity. In wheat, this compound is rapidly metabolized, contributing to its safety for this crop.

Primary Metabolic Transformations in Plants

The primary metabolic pathway in plants involves the cleavage of the sulfonylurea bridge, similar to the process in soil. However, subsequent conjugation reactions are more prominent in plants.

Major Plant Metabolites

The key metabolites of this compound identified in plants, particularly wheat, include:

  • 2-(trifluoromethoxy)benzene sulfonamide: This is a major metabolite, consistent with the breakdown in soil.[2]

  • MKH 6562 sulfonamide lactate and MKH 6562 sulfonamide alanine: These are conjugates formed from the sulfonamide metabolite, representing a detoxification pathway in plants.[3]

Enhanced metabolism, often mediated by cytochrome P450 monooxygenases, is a mechanism of resistance to this compound in some weed species.[4]

The following diagram illustrates the proposed metabolic pathway of this compound in plants.

Flucarbazone_Plant_Metabolism This compound This compound Sulfonamide 2-(trifluoromethoxy)benzene sulfonamide This compound->Sulfonamide Sulfonylurea Bridge Cleavage (e.g., via Cytochrome P450) Lactate_conjugate Sulfonamide-Lactate Conjugate Sulfonamide->Lactate_conjugate Conjugation Alanine_conjugate Sulfonamide-Alanine Conjugate Sulfonamide->Alanine_conjugate Conjugation

Proposed metabolic pathway of this compound in plants.

Quantitative Data Summary

The dissipation of this compound and the formation of its metabolites are influenced by environmental conditions and the biological matrix. The following tables summarize key quantitative data from various studies.

Table 1: Dissipation of this compound in Soil

Soil TypeOrganic Carbon (%)Temperature (°C)Moisture (% Field Capacity)Half-life (days)Reference
Various Canadian Soils1.1 - 4.325856 - 110[5]
Field Study (Beijing)Not specifiedField ConditionsField Conditions8[2]
Field Study (Hefei)Not specifiedField ConditionsField Conditions14[2]
Aerobic SoilNot specifiedLaboratoryNot specified11 - 93[3]

Table 2: Dissipation of this compound in Wheat Plants

LocationApplication RatePlant MatrixHalf-life (days)Reference
BeijingRecommended dosageWhole plant1.5[2]
HefeiRecommended dosageWhole plant3[2]

Table 3: Formation of Major Metabolites in Aerobic Soil (% of Applied Radioactivity)

MetaboliteMaximum Occurrence (% AR)Reference
This compound Sulfonamide41 - 84.7[1]
This compound Sulfonic Acid11[1]
O-desmethyl this compound15[1]
N-methyltriazolinone (NMT)14.4[1]

Experimental Protocols

The analysis of this compound and its metabolites in soil and plant matrices is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation and Extraction

A generalized workflow for the extraction of this compound and its metabolites from soil and plant samples is outlined below.

Sample_Prep_Workflow Start Soil or Homogenized Plant Sample Extraction Extract with Acetonitrile/Water Start->Extraction Centrifugation1 Centrifuge Extraction->Centrifugation1 Cleanup Solid Phase Extraction (SPE) (e.g., Graphite Carbon Black) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifuge/Filter Cleanup->Centrifugation2 Analysis Analyze by LC-MS/MS Centrifugation2->Analysis

General workflow for sample preparation and analysis.

Detailed Steps:

  • Sample Weighing: A representative sample of soil (e.g., 10 g) or homogenized plant material (e.g., 4 g) is weighed into a centrifuge tube.[2]

  • Extraction: An extraction solvent, typically a mixture of acetonitrile and water, is added to the sample. The mixture is then homogenized or shaken vigorously.[2]

  • Salting Out (for QuEChERS-based methods): Salts such as NaCl and MgSO₄ may be added to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.[2]

  • Cleanup (Solid Phase Extraction - SPE): The supernatant is passed through an SPE cartridge (e.g., containing graphite carbon black) to remove interfering matrix components.[2]

  • Solvent Evaporation and Reconstitution: The cleaned extract may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[2]

  • Injection Volume: Typically 5-10 µL.[2]

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) is used, often in both positive and negative ion modes to detect different analytes. This compound-sodium is typically analyzed in positive ion mode, while its sulfonamide metabolite is often analyzed in negative ion mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.

Table 4: Example LC-MS/MS Parameters

AnalyteIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundESI+397.1196.1164.1
2-(trifluoromethoxy)benzene sulfonamideESI-240.0176.082.0

(Note: The specific m/z values may vary slightly depending on the instrument and conditions.)

Conclusion

The metabolic degradation of this compound is a complex process that differs between soil and plant environments. In soil, microbial activity is the primary driver of degradation, leading to the formation of this compound sulfonamide, sulfonic acid, O-desmethyl this compound, and N-methyltriazolinone. In plants, particularly wheat, rapid metabolism involving cleavage of the sulfonylurea bridge and subsequent conjugation reactions contributes to the herbicide's selectivity. Understanding these pathways and the factors that influence them is essential for the effective and environmentally responsible use of this compound in agriculture. The analytical methods outlined provide a robust framework for monitoring this compound and its metabolites in various matrices.

References

Flucarbazone: A Technical Guide to its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium, a selective post-emergence herbicide, represents a significant advancement in the control of grassy and broadleaf weeds, particularly in cereal crops. Developed by Bayer CropScience under the developmental code BAY MKH 6562, it belongs to the sulfonylaminocarbonyltriazolinone chemical class.[1][2] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3] This document provides a comprehensive technical overview of the discovery, developmental history, mode of action, synthesis, and key experimental findings related to this compound.

Discovery and Developmental History

This compound was introduced around the year 2000 by Bayer AG as a potent herbicide for the control of wild oats (Avena fatua), green foxtail (Setaria viridis), and other significant weeds in wheat production.[4][5] Its development was part of Bayer's ongoing research into sulfonylaminocarbonyltriazolinone chemistry, aiming to provide growers with effective and selective weed management solutions. While a precise discovery date is not publicly available, its development and commercialization in the late 1990s and early 2000s marked a key addition to the Group 2 herbicides. The timeline below highlights key milestones in its public documentation and registration:

  • Late 1990s: Extensive research and development on MKH 6562 (the developmental code for this compound) were conducted by Bayer's Crop Protection division.

  • 1999: Bayer's annual report mentions the active ingredient flufenacet, a related herbicide, gaining ground, indicating active research in this area of chemistry.[5]

  • 2000: this compound-sodium was first registered for use in the United States.

  • 2005: Bayer's Annual Report details the activities of Bayer CropScience, the division responsible for herbicides like this compound.[6][7]

  • 2008: this compound-sodium was registered in China, expanding its global reach.

  • Post-2000s: Numerous studies have been published elucidating its environmental fate, efficacy, and the mechanisms of weed resistance.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's herbicidal activity is derived from its potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is vital for protein synthesis and overall plant growth and is absent in animals, contributing to the herbicide's low mammalian toxicity.

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and plant growth.[2] Susceptible weeds exhibit symptoms such as chlorosis, purplish discoloration of leaf veins, and a "bottlebrush" appearance of the roots, with complete plant death typically occurring within two to three weeks of application.[2][8]

Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by this compound.

BCAA_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate KARI Ketol-Acid Reductoisomerase Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate KARI->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate KARI->Dihydroxy_methylvalerate DHAD Dihydroxyacid Dehydratase Keto_isovalerate α-Keto- isovalerate DHAD->Keto_isovalerate Keto_methylvalerate α-Keto- β-methylvalerate DHAD->Keto_methylvalerate BCAT Branched-Chain Amino-Transferase Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Leucine Leucine BCAT->Leucine TD->alpha_Ketobutyrate IPMS α-Isopropylmalate Synthase alpha_IPM α-Isopropylmalate IPMS->alpha_IPM IPMI α-Isopropylmalate Isomerase beta_IPM β-Isopropylmalate IPMI->beta_IPM IPMD β-Isopropylmalate Dehydrogenase alpha_KIC α-Ketoisocaproate IPMD->alpha_KIC Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate->DHAD Keto_isovalerate->BCAT Keto_isovalerate->IPMS Keto_methylvalerate->BCAT alpha_IPM->IPMI beta_IPM->IPMD alpha_KIC->BCAT This compound This compound This compound->ALS

Caption: Branched-chain amino acid biosynthesis pathway and this compound's point of inhibition.

Chemical Synthesis

The commercial synthesis of this compound-sodium is a multi-step process. A concise 4-5 step synthesis has been described, beginning with the formation of the 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole core.[1] This is achieved through the cyclocondensation of methyl carbazate with dimethyl oxalate, followed by N-methylation. The key sulfonylurea bridge is then constructed, followed by ring closure and salt formation.[1]

General Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Triazole Core Formation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Sulfonylurea Bridge Formation cluster_step4 Step 4: Ring Closure cluster_step5 Step 5: Salt Formation MethylCarbazate Methyl Carbazate TriazoleCore 4,5-dihydro-3-methoxy-5-oxo- 1H-1,2,4-triazole MethylCarbazate->TriazoleCore Cyclocondensation DimethylOxalate Dimethyl Oxalate DimethylOxalate->TriazoleCore Cyclocondensation MethylIodide Methyl Iodide N_MethylatedTriazole 4,5-dihydro-3-methoxy-4-methyl- 5-oxo-1H-1,2,4-triazole MethylIodide->N_MethylatedTriazole Base, DMF ChlorosulfonylEster 2-(Chlorosulfonyl)benzoic acid phenyl ester SulfonamideIntermediate Intermediate Sulfonamide ChlorosulfonylEster->SulfonamideIntermediate THF Phosgene Phosgene/Triphosgene FlucarbazoneAcid This compound (acid form) Phosgene->FlucarbazoneAcid Triethylamine NaOH Sodium Hydroxide FlucarbazoneSodium This compound-sodium NaOH->FlucarbazoneSodium Aqueous Methanol TriazoleCore->N_MethylatedTriazole N_MethylatedTriazole->SulfonamideIntermediate SulfonamideIntermediate->FlucarbazoneAcid FlucarbazoneAcid->FlucarbazoneSodium

References

Flucarbazone: A Technical Guide to its Inhibition of Branched-Chain Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucarbazone is a potent sulfonylaminocarbonyltriazolinone herbicide engineered to selectively control grass weeds in cereal crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its inhibitory action on ALS, the resultant impact on BCAA levels, and the downstream effects on cellular signaling pathways. This document synthesizes quantitative data, experimental protocols, and visual representations of the underlying biochemical processes to serve as a valuable resource for researchers in agrochemistry, plant physiology, and drug development.

Introduction

Branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are essential amino acids vital for protein synthesis and various other physiological processes in plants. The biosynthesis of these amino acids is initiated by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This compound is a selective herbicide that targets and inhibits ALS, thereby disrupting BCAA synthesis and leading to plant death. Understanding the precise mechanism of this inhibition is crucial for developing new herbicides and for managing the emergence of herbicide-resistant weeds.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound belongs to the sulfonylaminocarbonyltriazolinone class of herbicides, which are known inhibitors of ALS. ALS catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine. This compound binds to a regulatory site on the ALS enzyme, leading to a conformational change that inactivates its catalytic function. This non-competitive inhibition prevents the synthesis of α-acetolactate and α-aceto-α-hydroxybutyrate, the precursors to the BCAAs.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALS is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown a significant difference in the IC50 values between this compound-susceptible and -resistant plant populations, highlighting the molecular basis of resistance.

Plant PopulationHerbicideIC50 (μM)Fold Resistance
Susceptible (Bromus japonicus)This compound-sodium1.9-
Resistant (Bromus japonicus)This compound-sodium130~68

Note: The original source reported a 130-fold resistance with an IC50 of 1.3 x 10-2 μM for the resistant population, which appears to be a typographical error. The value of 130 µM is a more likely intended value that aligns with the reported fold resistance.

Impact on Branched-Chain Amino Acid Levels

Amino Acid PoolEffect of ALS Inhibitor Treatment
Total Free Amino AcidsIncrease
ValineDecrease
LeucineDecrease
IsoleucineDecrease

Downstream Signaling Pathways: The mTORC1 Connection

The depletion of BCAAs, particularly leucine, has significant downstream consequences on cellular signaling. One of the key pathways affected is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. In plants and other eukaryotes, the TOR kinase is a central regulator of growth, proliferation, and metabolism. The availability of amino acids, especially leucine, is a critical input for the activation of the TORC1 pathway.

When BCAA levels are sufficient, they promote the activation of mTORC1, which in turn stimulates protein synthesis and cell growth while inhibiting autophagy. Conversely, the depletion of BCAAs following this compound treatment leads to the inactivation of mTORC1. This results in the inhibition of protein synthesis and the induction of autophagy, contributing to the overall phytotoxic effects of the herbicide.

BCAA_mTORC1_Pathway This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAAs Branched-Chain Amino Acids (Leucine, Valine, Isoleucine) ALS->BCAAs Synthesizes mTORC1 mTORC1 BCAAs->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Plant_Death Plant Death

Caption: this compound's inhibition of ALS leads to BCAA depletion and mTORC1 inactivation.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol outlines the steps for measuring the in vitro activity of ALS and its inhibition by this compound. The assay is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of α-acetolactate, the product of the ALS-catalyzed reaction.

A. Enzyme Extraction and Purification:

  • Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM DTT).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

  • (Optional) Further purify the enzyme using ammonium sulfate precipitation and/or column chromatography (e.g., anion exchange, size exclusion).

B. ALS Activity Assay:

  • Prepare a reaction mixture containing:

    • Enzyme extract

    • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

    • Substrate (e.g., 100 mM sodium pyruvate)

    • Cofactors (e.g., 1 mM MgCl2, 0.1 mM thiamine pyrophosphate, 10 µM FAD)

    • Varying concentrations of this compound-sodium or a control solvent.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 6 N H2SO4).

  • Incubate at a higher temperature (e.g., 60°C) for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Add creatine and α-naphthol solutions to develop a colored complex with acetoin.

  • Incubate at room temperature for 15-30 minutes for color development.

  • Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

  • Calculate the enzyme activity based on a standard curve prepared with known concentrations of acetoin.

ALS_Assay_Workflow Start Start: Plant Tissue Extraction Enzyme Extraction & Purification Start->Extraction Assay_Setup Assay Setup: Enzyme, Substrate, Cofactors, This compound Extraction->Assay_Setup Incubation Incubation (37°C) Assay_Setup->Incubation Reaction_Stop Reaction Stop (Acid Addition) Incubation->Reaction_Stop Decarboxylation Decarboxylation (60°C) Reaction_Stop->Decarboxylation Color_Development Color Development (Creatine/α-naphthol) Decarboxylation->Color_Development Measurement Absorbance Measurement (525 nm) Color_Development->Measurement Analysis Data Analysis: IC50 Calculation Measurement->Analysis

Caption: Workflow for the in vitro ALS activity assay.

Metabolomic Analysis of BCAA Levels

This protocol describes a general workflow for the quantitative analysis of BCAA levels in plant tissues following this compound treatment.

A. Sample Preparation:

  • Treat plants with this compound at various concentrations and time points.

  • Harvest plant tissues and immediately quench metabolism by freezing in liquid nitrogen.

  • Lyophilize the frozen tissue to remove water.

  • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Centrifuge the extract to remove debris.

  • Collect the supernatant for analysis.

B. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Separate the amino acids using a suitable chromatography column (e.g., a reversed-phase C18 column).

  • Detect and quantify the individual BCAAs (valine, leucine, isoleucine) using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Use stable isotope-labeled internal standards for accurate quantification.

C. Data Analysis:

  • Process the raw LC-MS/MS data to obtain peak areas for each BCAA.

  • Normalize the peak areas to the internal standards and the sample weight.

  • Perform statistical analysis to determine significant changes in BCAA levels between control and this compound-treated samples.

Metabolomics_Workflow Start Start: Herbicide Treatment of Plants Harvesting Tissue Harvesting & Metabolism Quenching Start->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Peak Integration LC_MS_Analysis->Data_Processing Quantification Quantification of BCAAs Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Results Results: Changes in BCAA Levels Statistical_Analysis->Results

Caption: Experimental workflow for metabolomic analysis of BCAA levels.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids. This targeted mode of action leads to a cascade of events, including the depletion of BCAAs, the disruption of critical cellular signaling pathways such as mTORC1, and ultimately, plant death. The detailed methodologies and data presented in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions of this compound and to explore novel strategies for weed management and drug development.

Physical and chemical properties of Flucarbazone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Flucarbazone

Introduction

This compound, often used in its sodium salt form (this compound-sodium), is a selective, post-emergence herbicide.[1][2][3] It belongs to the sulfonylaminocarbonyl-triazolinone class of herbicides and is primarily utilized for the control of grass and some broadleaf weeds in cereal crops like wheat.[4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[5] This guide provides a detailed overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental methodologies, and logical diagrams to facilitate a comprehensive understanding.

Chemical Identity and Structure

This compound is the active acid form, while this compound-sodium is the salt commonly used in commercial formulations.[6][7] In environmental conditions with moisture, this compound-sodium readily dissociates to the this compound anion.[6][7]

Caption: Chemical structure of this compound-sodium.

Core Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, bioavailability, and toxicological profile. The properties of this compound and its sodium salt are summarized below.

PropertyValueSource
IUPAC Name sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanidePubChem[6]
CAS Number 181274-17-9 (this compound-sodium)Merck Index[8]
Molecular Formula C12H10F3N4NaO6SPubChem[6]
Molecular Weight 418.28 g/mol PubChem[6]
Physical State Colorless, odorless crystalline powderMerck Index[8]
Melting Point 200 °C (decomposes)Merck Index, AERU[1][3][8]
Vapor Pressure 1.0 x 10⁻⁶ mPa (20 °C) <1 x 10⁻⁹ Pa (20°C)AERU, Merck Index[1][3][8]
Density 1.59 g/cm³Merck Index[8]
Dissociation Constant (pKa) 1.9 (25 °C)AERU, PubChem[1][3][6]

Solubility Data

Solubility is a critical parameter that influences a herbicide's mobility in soil and its potential to leach into groundwater. This compound-sodium is highly soluble in water.[1][2][3]

SolventTemperatureSolubilitySource
Water (pH 4-9) 20 °C44 g/LMerck Index[8]
Dimethylsulfoxide 20 °C250 g/LChemicalBook[9]
Poly(ethylene glycol) 20 °C>250 g/LChemicalBook[9]

Partition and Adsorption Coefficients

The octanol-water partition coefficient (Log P or Log Kow) is an indicator of a substance's lipophilicity and potential for bioaccumulation. The soil organic carbon-water partitioning coefficient (Koc) predicts its mobility in soil.

ParameterpHValueInterpretationSource
Log P (n-octanol/water) 4-0.89Low bioaccumulation potentialMerck Index[8]
Log P (n-octanol/water) 7-1.84 / -1.85Low bioaccumulation potentialAERU, Merck Index[2][8]
Log P (n-octanol/water) 9-1.89Low bioaccumulation potentialMerck Index[8]
Soil Adsorption Coefficient (Koc) (estimated)-36Very high mobility in soilPubChem[6]

Stability and Degradation

Understanding the stability of this compound under various environmental conditions is key to predicting its persistence.

ParameterConditionResultSource
Aqueous Hydrolysis pH 4, 7, and 9 (20 °C)StableAERU, PubChem[1][6]
Aerobic Biodegradation (Soil) -Half-life of 64 to 76 daysPubChem[6]
Anaerobic Biodegradation (Water) -Half-life of 66 to 104 daysPubChem[6]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[10]

  • Principle: To determine the saturation mass concentration of a substance in water at a given temperature.[11][12]

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to water.

    • The mixture is agitated at a temperature slightly above the test temperature to achieve equilibrium.

    • The mixture is then cooled and maintained at the test temperature (e.g., 20 °C) under continued agitation until saturation is achieved.[13]

    • The solution is centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).[12]

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with an excess of the test substance.[12]

    • Water is passed through the column at a slow, constant rate.

    • The concentration of the substance in the eluate is monitored over time.

    • Water solubility is determined from the plateau concentration when the eluate becomes saturated.[13]

Hydrolysis as a Function of pH (OECD Guideline 111)

This test assesses the abiotic degradation of a chemical in water at environmentally relevant pH values.

  • Principle: To measure the rate of hydrolytic transformation of a substance in sterile aqueous buffer solutions at controlled temperatures in the dark.[14][15][16]

  • Methodology:

    • Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[17][18]

    • The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.[15][17]

    • The solutions are incubated in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or lower for longer-term studies).[15][17]

    • Samples are taken at appropriate time intervals and analyzed for the concentration of the parent substance and any significant hydrolysis products.[18]

    • The rate of hydrolysis and the half-life (DT₅₀) are calculated. For this compound, the substance is found to be stable under these conditions.[1][6]

cluster_workflow Experimental Workflow: OECD 111 Hydrolysis Study prep Prepare sterile buffer solutions (pH 4, 7, 9) add Add this compound (conc. < 0.01 M) prep->add incubate Incubate in dark at constant temperature add->incubate sample Sample at time intervals incubate->sample analyze Analyze concentration (Parent & Products) via HPLC sample->analyze calculate Calculate hydrolysis rate and half-life (DT50) analyze->calculate

Caption: Workflow for determining hydrolysis as a function of pH.

Partition Coefficient (n-octanol/water) by HPLC Method (OECD Guideline 117)

The HPLC method is a reliable and efficient alternative to the traditional shake-flask method for determining the partition coefficient (Log P).

  • Principle: The method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its n-octanol/water partition coefficient. Lipophilic substances are retained longer than hydrophilic ones.[19][20]

  • Methodology:

    • Calibration: A series of reference compounds with known Log P values are injected into the HPLC system to create a calibration curve of log retention time versus Log P.

    • Sample Analysis: The test substance (this compound) is dissolved in the mobile phase and injected into the HPLC system under the same isocratic conditions used for calibration.[20]

    • Determination: The retention time of this compound is measured (in duplicate).[20]

    • Calculation: The Log P of this compound is determined by interpolating its retention time on the calibration graph.[20] This method is suitable for compounds with Log P values in the range of 0 to 6.[21][22]

Environmental Fate and Behavior

The physicochemical properties of this compound dictate its behavior in the environment.

  • Soil Mobility: With a very low pKa of 1.9, this compound exists almost entirely as an anion in typical environmental pH ranges.[6] Anionic compounds generally exhibit low adsorption to soil organic carbon and clay, leading to very high mobility.[6] This is consistent with its low estimated Koc value of 36.[6]

  • Volatilization: Due to its low vapor pressure and its existence as a non-volatile anion in soil and water, volatilization is not an important environmental fate process.[6]

  • Bioaccumulation: The Log P values for this compound are negative across different pH levels, indicating it is hydrophilic. This suggests a low potential for bioconcentration in aquatic organisms.[6]

cluster_ph This compound Dissociation based on pKa pka pKa = 1.9 ph_low pH < 1.9 (Highly Acidic) form_acid Predominantly Undissociated Acid Form ph_low->form_acid Favors ph_high pH > 1.9 (Environmental pH) form_anion Predominantly Anionic Form ph_high->form_anion Favors mobility High Mobility in Soil form_anion->mobility Leads to

References

An In-depth Technical Guide to the Translocation and Absorption of Flucarbazone in Root and Foliage Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of flucarbazone-sodium in plants. It is designed to offer researchers and scientists a detailed understanding of the experimental protocols and key quantitative data related to the behavior of this herbicide within plant systems.

Executive Summary

This compound-sodium is a selective, post-emergence herbicide used for the control of grass and some broadleaf weeds in cereal crops.[1] Its efficacy is fundamentally linked to its absorption by the plant, translocation to its site of action, and the rate at which the plant can metabolize it into non-toxic compounds. This guide synthesizes findings from key research to provide a detailed examination of these processes in both root and foliage systems. This compound is absorbed through both the leaves and roots and is translocated within the plant to its growing points.[1][2] The primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the absorption, translocation, and metabolism of this compound-sodium in various grass species. The data is primarily derived from studies utilizing 14C-radiolabeled this compound-sodium.

Table 2.1: Foliar Absorption of 14C-Flucarbazone-Sodium

Plant SpeciesTime After Treatment (DAT)Absorption (% of Applied)Source
Bermudagrass1~40%[3]
Kentucky Bluegrass1~40%[3]
Perennial Ryegrass1~40%[3]

Note: Foliar absorption of 14C-flucarbazone–sodium was reported to be similar among the three species in the initial stages.[3]

Table 2.2: Translocation of Foliar-Absorbed 14C-Flucarbazone-Sodium

Plant SpeciesDestination14C Distribution (% of Absorbed)Source
BermudagrassNon-treated shoots~25% more than other species[3]
Kentucky BluegrassNon-treated shootsLower than Bermudagrass[3]
Perennial RyegrassNon-treated shootsLower than Bermudagrass[3]

Table 2.3: Translocation of Root-Absorbed 14C-Flucarbazone-Sodium

Plant SpeciesDestination14C Distribution (% of Absorbed)Source
BermudagrassShoots84% (average across all species)[3]
Kentucky BluegrassShoots84% (average across all species)[3]
Perennial RyegrassShoots84% (average across all species)[3]

Table 2.4: Metabolism of 14C-Flucarbazone-Sodium

Plant SpeciesTime After Treatment (DAT)Metabolism (% of Absorbed 14C)Number of Metabolites (at 7 DAT)Source
Bermudagrass1100%4[3]
Kentucky Bluegrass174%4[3]
Perennial Ryegrass144%2[3]
358%[3]
765%[3]

Note: The differential metabolism of this compound-sodium is suggested to be the basis for its selectivity in controlling perennial ryegrass in bermudagrass and Kentucky bluegrass.[3]

Experimental Protocols

The following sections detail the methodologies for conducting absorption, translocation, and metabolism studies of this compound-sodium in plants. These protocols are synthesized from established methods for herbicide research.

Foliar Absorption and Translocation Study

This protocol outlines the steps to quantify the uptake and movement of this compound-sodium following direct application to leaf surfaces.

3.1.1 Plant Material and Growth Conditions

  • Plant Culture: Grow plants in a greenhouse or controlled environment chamber. For grasses, cultivate until they reach the three to five tiller stage.

  • Environmental Conditions: Maintain consistent and appropriate temperature, humidity, and photoperiod for the plant species under investigation.

  • Acclimatization: Allow plants to acclimate to the experimental conditions for at least 24 hours before treatment.

3.1.2 Preparation of Treatment Solution

  • Non-radiolabeled Solution: Prepare a solution of commercially formulated this compound-sodium at the desired concentration, mimicking a field application rate (e.g., 30 g ai ha⁻¹).

  • Radiolabeled Solution: Prepare a separate treatment solution containing 14C-flucarbazone-sodium. The specific activity should be sufficient for accurate detection (a minimum of 170 Bq per plant is recommended for absorption-only studies).

  • Adjuvants: Include any relevant adjuvants in both the non-radiolabeled and radiolabeled solutions to reflect typical application scenarios.

3.1.3 Herbicide Application

  • Overspray: To simulate field conditions, spray the plants with the non-radiolabeled this compound-sodium solution, ensuring the leaf designated for radiolabeled application is covered to prevent contact.

  • Radiolabeled Application: Using a microsyringe, apply a known volume and radioactivity (e.g., in 1 µL droplets) of the 14C-flucarbazone-sodium solution to a specific area of a fully expanded leaf.

3.1.4 Harvesting and Sample Processing

  • Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 1, 3, 7 days).

  • Washing: To remove unabsorbed herbicide, wash the treated leaf with a 20% methanol solution.

  • Sectioning: Divide the plant into the treated leaf, non-treated shoots, and roots.

  • Drying: Oven-dry the sectioned plant parts at a constant temperature (e.g., 60°C).

3.1.5 Quantification of 14C

  • Oxidation: Combust the dried plant samples in a biological oxidizer. This process converts the 14C in the plant tissue to 14CO₂.

  • Scintillation Counting: Trap the 14CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculations:

    • Percent Absorption: (Total radioactivity in the plant) / (Total radioactivity applied) x 100.

    • Percent Translocation: (Radioactivity in a specific plant part) / (Total radioactivity in the plant) x 100.

Foliar_Absorption_Translocation_Workflow cluster_prep Preparation cluster_app Application cluster_proc Processing cluster_analysis Analysis plant_prep Plant Culturing & Acclimatization solution_prep Prepare 14C-Flucarbazone Treatment Solution application Apply 14C Solution to Leaf Surface solution_prep->application harvest Harvest at Timed Intervals application->harvest wash Wash Treated Leaf to Remove Unabsorbed 14C harvest->wash section Section Plant into: Treated Leaf, Shoots, Roots wash->section dry Oven-Dry Samples section->dry oxidize Combust Samples in Biological Oxidizer dry->oxidize lsc Quantify 14C using Liquid Scintillation Counter oxidize->lsc calculate Calculate Absorption & Translocation Percentages lsc->calculate Root_Absorption_Translocation_Workflow cluster_prep Preparation cluster_app Application cluster_proc Processing cluster_analysis Analysis plant_prep Grow Plants and Acclimate to Hydroponic System solution_prep Prepare 14C-Spiked Nutrient Solution application Expose Roots to 14C Solution solution_prep->application harvest Harvest at Timed Interval application->harvest wash Wash Roots to Remove Unabsorbed 14C harvest->wash section Section Plant into: Shoots and Roots wash->section dry Oven-Dry Samples section->dry oxidize Combust Samples in Biological Oxidizer dry->oxidize lsc Quantify 14C using Liquid Scintillation Counter oxidize->lsc calculate Calculate Translocation to Shoots lsc->calculate Translocation_Pathways cluster_plant Plant System cluster_input Application Foliage Foliage (Leaves) Phloem Phloem (Source to Sink) Foliage->Phloem Absorption Roots Roots Xylem Xylem (Root to Shoot) Roots->Xylem Absorption Growing_Points Growing Points (Meristems, New Leaves) Phloem->Growing_Points Translocation Rest_of_Plant Rest of Plant Xylem->Rest_of_Plant Translocation Rest_of_Plant->Growing_Points Foliar_App Foliar Application Foliar_App->Foliage Root_App Root Application Root_App->Roots

References

Flucarbazone: An In-depth Technical Guide to a Triazolone Group Selective Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone, typically used as its sodium salt, is a post-emergence selective herbicide belonging to the triazolone chemical class. It is highly effective for the control of key grass weeds, particularly wild oat (Avena fatua), green foxtail (Setaria viridis), and various Bromus species, as well as some broadleaf weeds in cereal crops like spring wheat, durum wheat, and winter wheat.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis pathway of branched-chain amino acids in plants.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Chemical and Physical Properties

This compound is an N-sulfonylurea and a member of the triazole family of compounds.[4] It is most commonly formulated and applied as this compound-sodium.[1]

PropertyValueSource(s)
IUPAC Name sodium (3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide[5]
CAS Number 181274-17-9 (for sodium salt)[1]
Molecular Formula C₁₂H₁₀F₃N₄NaO₆S[5]
Molecular Weight 418.28 g/mol [5]
Physical State Colourless crystalline powder[1]
Water Solubility 44 g/L (pH 7, 20°C)[4]
Mode of Action Acetolactate Synthase (ALS) Inhibitor[1]
Herbicide Group WSSA Group 2; HRAC Group B[1]

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are fundamental building blocks for protein synthesis and overall plant growth.[4] As this metabolic pathway is absent in animals, ALS inhibitors exhibit low mammalian toxicity.[6]

Upon application, this compound is absorbed through both the foliage and roots of the target weeds and is translocated within the plant.[3] By binding to the ALS enzyme, it blocks the synthesis of BCAAs, leading to a cessation of cell division and plant growth. Susceptible weeds stop growing soon after application, with visible symptoms such as chlorosis and necrosis appearing one to two weeks later.[7]

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The diagram below illustrates the initial steps of the BCAA synthesis pathway in plants, highlighting the critical role of Acetolactate Synthase (ALS) and the point of inhibition by this compound.

BCAA_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Threonine Threonine aKB α-Ketobutyrate Threonine->aKB Threonine deaminase aKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate aAHB α-Aceto-α-hydroxybutyrate ALS->aAHB Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Pathway_Ile ... aAHB->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine This compound This compound This compound->ALS Inhibition

Diagram 1: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition.

Quantitative Data Presentation

Weed Control Spectrum

This compound provides effective post-emergence control of several economically important grass and broadleaf weeds in cereal crops. Efficacy is dependent on the application rate, weed species, and the growth stage of the weed at the time of application.

Target WeedScientific NameGrowth Stage for ControlApplication Rate (g a.i./ha)
Grasses
Wild OatAvena fatuaUp to 4-leaf, 2 tillers21.5 - 28.5
Green FoxtailSetaria viridisUp to 4-leaf, 2 tillers14.2 - 21.5
Japanese BromeBromus japonicusN/AN/A
Volunteer Tame OatAvena sativaUp to 4-leaf, 2 tillers28.5
Broadleaves
Redroot PigweedAmaranthus retroflexus2 to 6 leaf28.5
Wild MustardBrassica kaber2 to 6 leafN/A
Shepherd's PurseCapsella bursa-pastoris2 to 6 leaf28.5
Data derived from product labels for formulations containing 70% this compound-sodium, where rates are given as g of product/ha. Rates converted to g active ingredient/ha (a.i./ha) for standardization. A rate of 43 g/ha of product (30.1 g a.i./ha) is recommended for heavy wild oat infestations.[7]
Crop Tolerance

This compound demonstrates good selectivity in specific cereal crops. However, crop response can vary by variety and application rate. The following table summarizes visual injury data from a study on hard red spring wheat (HRSW) and barley varieties 7 days after treatment (DAT).

Crop VarietyHerbicide Treatment (g a.i./ha)Visual Injury (%) - 7 DAT
HRSW - 'Alsen' This compound (2X Rate)13
HRSW - 'HJ98' This compound (2X Rate)13
HRSW - 'Oklee' This compound (2X Rate)13
HRSW - 'Granite' This compound (2X Rate)0
Barley - 'Lacey' This compound (1X & 2X Rates)Significant Injury
Barley - 'Robust' This compound (1X & 2X Rates)Significant Injury
Data adapted from Durgan et al., 2005. The 2X rate of this compound caused significant injury in most HRSW varieties tested, though this decreased over time and did not always impact yield. This compound is not labeled for use in barley, which showed significant phytotoxicity.[8]
Herbicide Resistance and Enzyme Inhibition

Resistance to ALS inhibitors can occur through target-site mutations or enhanced metabolism. The tables below show the difference in response between resistant (R) and susceptible (S) biotypes of Avena fatua and Bromus japonicus at both the whole-plant and enzyme levels.

Table 4.3.1: Whole-Plant Dose Response (GR₅₀)

Weed Species Biotype GR₅₀ (g a.i./ha) Resistance Index (RI)
Avena fatua Susceptible (S) 8.18 5.9
Avena fatua Resistant (R) 47.91
Bromus japonicus Susceptible (S) 14.5 131
Bromus japonicus Resistant (R) 1900.3

GR₅₀: Herbicide rate causing a 50% reduction in plant growth. RI = GR₅₀(R) / GR₅₀(S). Data from[9] and[5].

Table 4.3.2: In Vitro ALS Enzyme Inhibition (I₅₀)

Weed Species Biotype I₅₀ (μM) Resistance Index (RI)
Bromus japonicus Susceptible (S) 0.019 ~130
Bromus japonicus Resistant (R) 2.5

I₅₀: Herbicide concentration required to inhibit 50% of ALS enzyme activity. RI = I₅₀(R) / I₅₀(S). Data from[5].

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of herbicide performance and mechanism of action.

Protocol 1: In Vitro ALS Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the concentration of this compound required to inhibit 50% of ALS activity (I₅₀). The assay measures the formation of acetoin, a product of the acid-catalyzed decarboxylation of acetolactate, the enzymatic product of ALS.

5.1.1 Enzyme Extraction

  • Harvest 1-2 g of fresh, young leaf tissue from plants at the 2-4 leaf stage.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Add 5-10 mL of ice-cold Extraction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).

  • Homogenize the mixture and then centrifuge at ~20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

5.1.2 ALS Activity Assay

  • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 µM) in the assay buffer.

  • In microcentrifuge tubes, combine:

    • 50 µL Assay Buffer (100 mM potassium phosphate pH 7.0, 20 mM MgCl₂, 2 mM Thiamine Pyrophosphate-TPP, 20 µM FAD).

    • 10 µL of the appropriate this compound dilution (or buffer for control).

    • 20 µL of the enzyme extract.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of 200 mM sodium pyruvate (final concentration 100 mM).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 25 µL of 6N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

  • For color development, add 125 µL of 0.5% (w/v) creatine, followed by 125 µL of 5% (w/v) α-naphthol (freshly prepared in 2.5 N NaOH).

  • Incubate at 60°C for 15 minutes.

  • Centrifuge the tubes to pellet any precipitate and transfer the supernatant to a 96-well microplate.

  • Measure the absorbance at 525 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (0 µM). Plot the inhibition percentage against the log of the herbicide concentration and use a non-linear regression model (log-logistic dose-response curve) to determine the I₅₀ value.

ALS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay Activity Assay cluster_detection Detection extr1 Grind frozen leaf tissue extr2 Homogenize in Extraction Buffer extr1->extr2 extr3 Centrifuge at 20,000 x g, 4°C extr2->extr3 extr4 Collect supernatant (Crude Enzyme Extract) extr3->extr4 assay1 Combine Assay Buffer, This compound & Enzyme extr4->assay1 assay2 Pre-incubate (37°C, 10 min) assay1->assay2 assay3 Add Pyruvate to start reaction assay2->assay3 assay4 Incubate (37°C, 60 min) assay3->assay4 det1 Add H₂SO₄ to stop reaction assay4->det1 det2 Incubate (60°C, 15 min) to form Acetoin det1->det2 det3 Add Creatine & α-Naphthol for color det2->det3 det4 Incubate (60°C, 15 min) det3->det4 det5 Read Absorbance at 525 nm det4->det5 Calculate % Inhibition Calculate % Inhibition det5->Calculate % Inhibition Determine I₅₀ Determine I₅₀ det5->Determine I₅₀ Greenhouse_Workflow cluster_prep Plant Preparation cluster_app Herbicide Application cluster_assess Assessment & Analysis prep1 Sow seeds and thin seedlings prep2 Grow plants to 2-3 leaf stage prep1->prep2 app2 Apply with calibrated track sprayer prep2->app2 app1 Prepare dose range of this compound app1->app2 assess1 Return to greenhouse for 21 days app2->assess1 assess2 Harvest above-ground biomass (fresh weight) assess1->assess2 assess3 Calculate % of untreated control assess2->assess3 assess4 Fit dose-response curve assess3->assess4 Determine GR₅₀ Determine GR₅₀ assess4->Determine GR₅₀ Residue_Analysis_Workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis extr1 Homogenize 10g sample with Acetonitrile/Water extr2 Add NaCl and shake extr1->extr2 extr3 Centrifuge and collect supernatant extr2->extr3 clean1 Take aliquot of supernatant extr3->clean1 clean2 Add to tube with PSA, MgSO₄, (GCB) clean1->clean2 clean3 Vortex and centrifuge clean2->clean3 ana1 Filter supernatant clean3->ana1 ana2 Inject into LC-MS/MS ana1->ana2 ana3 Detect via ESI+ and MRM ana2->ana3 Quantify against\nmatrix-matched standards Quantify against matrix-matched standards ana3->Quantify against\nmatrix-matched standards

References

Methodological & Application

Application Notes: Analytical Methods for Detecting Flucarbazone Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flucarbazone-sodium is a sulfonylurea herbicide used for the post-emergence control of grass weeds in cereal crops.[1] Due to its potential to persist in soil and leach into groundwater, sensitive and reliable analytical methods are crucial for monitoring its residues in the environment.[1] These application notes provide detailed protocols for the determination of this compound and its primary metabolite, 2-(trifluoromethoxy) benzene sulfonamide, in soil matrices. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for residue analysis.[2][3] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highlighted as an efficient extraction and cleanup procedure.[4][5][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for this compound and its metabolite in soil.

Table 1: Method Performance for this compound-sodium in Soil

ParameterValueReference
Limit of Detection (LOD)0.003 µg/g[7]
Limit of Quantification (LOQ)0.5 ppb (0.0005 µg/g)[8][9]
Average Recovery87.0% - 99.6%[2][3]
Relative Standard Deviation (RSD)1.5% - 8.7%[3]

Table 2: Method Performance for 2-(trifluoromethoxy) benzene sulfonamide (Metabolite) in Soil

ParameterValueReference
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)Not Specified
Average Recovery83.2% - 102.8%[2][3]
Relative Standard Deviation (RSD)1.5% - 8.7%[3]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis

This protocol is based on the widely adopted QuEChERS methodology, which simplifies the extraction and cleanup process for pesticide residue analysis in complex matrices like soil.[4][5][6]

1. Sample Preparation and Extraction

  • Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.[4][8]

  • Add 10 mL of acetonitrile to the tube.[4]

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.[10]

  • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts induce phase separation and aid in the removal of water.

  • Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing d-SPE sorbents. For this compound analysis, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is effective for removing interferences.[2][3] A typical composition is 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 5000 rcf for 2 minutes.[4]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1200 series or equivalent

  • Column: ZORBAX SB-C18, 50 mm x 2.1 mm, 1.8 µm[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 30% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min[10]

  • Injection Volume: 5 µL[2]

  • MS System: Agilent 6410 Triple Quadrupole LC/MS or equivalent[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive for this compound, Negative for the metabolite.[2]

  • MRM Transitions:

    • This compound-sodium: Precursor Ion [M+H]⁺, specific product ions should be determined by direct infusion.

    • 2-(trifluoromethoxy) benzene sulfonamide: Precursor Ion [M-H]⁻, specific product ions should be determined by direct infusion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Soil Sample (10g) Extraction 2. Add Acetonitrile (10mL) & Shake Sample->Extraction Salts 3. Add QuEChERS Salts & Shake Extraction->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Supernatant 5. Take Supernatant (1mL) Centrifuge1->Supernatant dSPE 6. Add to d-SPE Tube (PSA + GCB) Supernatant->dSPE Vortex 7. Vortex dSPE->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Filter 9. Filter (0.22 µm) Centrifuge2->Filter LCMS 10. LC-MS/MS Analysis Filter->LCMS logical_relationship This compound This compound in Soil Extraction Extraction (Acetonitrile) This compound->Extraction is subjected to Cleanup Cleanup (d-SPE with PSA/GCB) Extraction->Cleanup followed by Analysis LC-MS/MS Detection (ESI+/ESI-) Cleanup->Analysis leading to Data Quantitative Results (LOD, LOQ, Recovery) Analysis->Data yields

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Flucarbazone and its Metabolite in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the herbicide Flucarbazone-sodium and its primary metabolite, 2-(trifluoromethoxy) benzene sulfonamide. The described protocol is applicable to various environmental matrices, including soil, water, and wheat samples. The method utilizes a straightforward extraction and cleanup procedure, followed by analysis using a triple quadrupole mass spectrometer, demonstrating excellent accuracy, precision, and linearity. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound-sodium is a selective herbicide used for the control of grass weeds in wheat crops.[1] Due to its potential for environmental persistence and off-site transport, monitoring its residues and those of its metabolites in soil, water, and crops is crucial for assessing environmental impact and ensuring food safety. The primary degradation pathway of this compound-sodium involves the cleavage of the sulfonylurea bridge, leading to the formation of 2-(trifluoromethoxy) benzene sulfonamide.[2] LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of these compounds in complex matrices.[3][4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound and its key metabolite.

Experimental Protocols

Sample Preparation

a. Soil Samples

  • Collect representative soil samples from the desired depth.[5]

  • Air-dry the soil samples at room temperature (25-35°C) until they are friable.[6]

  • Grind the dried soil samples to a fine powder using a mortar and pestle and sieve to ensure homogeneity.[6]

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[2]

  • Add 20 mL of an acetonitrile/water (v/v) mixture.[3]

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes.[2]

  • Add 4 g of sodium chloride (NaCl), vortex for 1 minute, and centrifuge at 3800 rpm for 5 minutes.[2]

  • Transfer the supernatant to a new tube for cleanup.[2]

b. Water Samples

  • Collect 50 mL of the water sample.

  • Add an internal standard solution to the sample.[7]

  • Acidify the sample with 1 mL of 1 N hydrochloric acid.[7]

  • Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 2g, 12 cc) by rinsing with 10 mL of methanol followed by 10-15 mL of HPLC-grade water.[7]

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of 20-30 mL/min.[7]

  • Wash the cartridge with 10 mL of HPLC-grade water and dry under vacuum for 1-2 minutes.[7]

  • Elute the analytes with 10 mL of methanol:5% ammonium hydroxide (9:1, v/v).[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[7]

  • Reconstitute the residue in 1 mL of the initial mobile phase.[7]

c. Wheat Plant, Straw, and Grain Samples

  • Grind the samples into a fine powder using a vegetation disintegrator.[3]

  • Weigh an appropriate amount of the homogenized sample (e.g., 4 g for wheat plant and grain, 2 g for straw) into a 50 mL centrifuge tube.[2]

  • Follow the extraction procedure described for soil samples (steps 5-8).[2]

d. Sample Cleanup (for Soil and Wheat Extracts)

  • To the supernatant obtained from the extraction step, add a suitable amount of graphite carbon black (GCB) for cleanup.[2][3]

  • Vortex the mixture and centrifuge at 10,000 rpm.[2]

  • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

a. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid[3]
Gradient Optimized for analyte separation (specifics may vary by instrument)
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL[3]
Column Oven Temp. 35°C[7]

b. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode ESI Positive for this compound, ESI Negative for 2-(trifluoromethoxy) benzene sulfonamide[3]
Nebulizing Gas Pressure 35.0 psi[3]
Drying Gas Flow 8.0 L/min[3]
Drying Gas Temp. 350°C[3]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3]

c. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 414.0129.924
414.0114.956
2-(trifluoromethoxy) benzene sulfonamide Varies by ionization modeVaries by instrumentVaries by instrument

Note: The MRM transitions for the metabolite should be optimized based on the specific instrument and standards.

Data Presentation

Quantitative Performance of the Method

The developed method demonstrates excellent performance for the quantification of this compound and its metabolite across various matrices.

Table 1: Method Validation Data

ParameterThis compound-sodium2-(trifluoromethoxy) benzene sulfonamide
Linearity Range 0.001–1.0 mg/L0.002–0.5 mg/L
Correlation Coefficient (r²) > 0.9983> 0.9983
Average Recovery (Wheat & Soil) 87.0% - 99.6%[3]83.2% - 102.8%[3]
Relative Standard Deviation (RSD) 1.5% - 8.7%[3]1.5% - 8.7%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Soil, Water, or Wheat Sample extraction Extraction (Acetonitrile/Water or SPE) sample->extraction cleanup Cleanup (GCB or Evaporation/Reconstitution) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (Triple Quadrupole, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

logical_relationship This compound This compound-sodium degradation Degradation (Cleavage of Sulfonylurea Bridge) This compound->degradation metabolite 2-(trifluoromethoxy) benzene sulfonamide degradation->metabolite

Caption: Degradation pathway of this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a robust and reliable approach for the quantification of this compound and its primary metabolite in various environmental matrices. The sample preparation is straightforward, and the analytical method demonstrates high sensitivity, selectivity, and accuracy. This protocol is well-suited for routine monitoring of these compounds in environmental and agricultural samples.

References

Protocol for Post-Emergence Application of Flucarbazone in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction and Application Notes

Flucarbazone-sodium is a selective, post-emergence herbicide used for the control of annual grass weeds and certain broadleaf weeds in spring, durum, and winter wheat.[1][2][3] It belongs to the sulfonylaminocarbonyl-triazolinone chemical family and is classified as a Group 2 herbicide.[1][4] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids (leucine, isoleucine, and valine) in susceptible plants.[5][6][7] This inhibition halts cell division and weed growth.[7] this compound is absorbed through both the foliage and roots and is translocated to the growing points of the plant.[4][6] Visible symptoms of weed control, such as discoloration, may take several days to appear, with complete control achieved in up to four weeks.[4]

Proper application according to crop and weed growth stage, environmental conditions, and adjuvant use is critical for maximizing efficacy and ensuring crop safety. This document provides detailed protocols for the application of this compound in wheat and for conducting efficacy and selectivity experiments.

2.0 Data Presentation: Application Parameters

The following tables summarize the key quantitative data for the post-emergence application of this compound.

Table 1: this compound Application Timing for Post-Emergence Control in Wheat

Crop Type Crop Growth Stage Target Weed Growth Stage
Spring Wheat (including Durum) Minimum of 1 leaf to a maximum of 4 leaves on the main stem, plus 2 tillers.[1] Grasses (Wild Oat, Green Foxtail): 1- to 4-leaf stage, up to 2 tillers.[1][4]
Application beyond this stage may result in yield loss due to weed competition.[1] Broadleaf Weeds (Redroot Pigweed, Stinkweed, etc.): 2- to 6-leaf stage.[1][4]

| Winter Wheat | From the 3-leaf stage up to the green-up stage.[2] | Optimal efficacy is achieved on small, actively growing weeds.[4] Efficacy is limited on weeds beyond the 3-leaf stage.[8] |

Table 2: Recommended Dosage Rates of this compound (70% WDG Product) for Post-Emergence Application

Target Crop / Weed Density Application Rate (g product/ha) Application Rate (g a.i./ha) Notes
Spring Wheat
Low Wild Oat Infestation (<100 plants/m²) 28.5 g/ha[1] ~20 g/ha For actively growing weeds under good conditions.[1]
High Wild Oat Infestation (>100 plants/m²) 35.7 g/ha[1] ~25 g/ha For actively growing weeds under good conditions.[1]
Adverse Conditions or Tank Mix with Dicamba 43 g/ha[1] 30 g/ha Maximum rate per growing season is 43 g/ha of product.[1]
General Annual Weeds 30 - 45 g/ha[2] 21 - 31.5 g/ha Apply at the 4-5 leaf stage of spring wheat and weeds.[2]
Winter Wheat

| General Annual Weeds | 45 - 60 g/ha[2] | 31.5 - 42 g/ha | Apply from 3-leaf to green-up stage of winter wheat.[2] |

Table 3: Environmental and Application Conditions for Optimal Efficacy

Parameter Recommendation
Temperature Optimal control between 12°C and 24°C.[4] Reduced activity below 8°C or above 27°C.[4]
Rainfastness Requires a 1 to 2-hour rain-free period after application.[1][8]
Wind Speed Do not apply when winds are gusty or exceed 15 km/hr.[1] Avoid application during periods of dead calm.[1]
Spray Volume 200 - 300 L/ha.[8] Use higher volumes for dense crop canopies or heavy weed pressure.[4]
Adjuvant A non-ionic surfactant (NIS) is mandatory.[1][8] Recommended rate is 0.25% v/v (0.25 L per 100 L of spray solution).[1][9]

| Crop Stress | Avoid application if wheat is under stress from drought, frost, water-logged soils, extreme temperatures, low fertility, or disease.[1][4] |

3.0 Experimental Protocols

3.1 Protocol for Field Efficacy and Crop Selectivity Trial

This protocol outlines a standard methodology for evaluating the efficacy of this compound on target weeds and its selectivity (safety) on the wheat crop.

3.1.1 Experimental Design

  • Layout: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[10][11][12]

  • Plot Size: Individual plot sizes should be representative of agricultural practice, for example, 2 meters by 10 meters.

  • Treatments:

    • Untreated Control (Weedy Check): No herbicide application.[10]

    • Weed-Free Control: Maintained by hand-weeding to assess the maximum yield potential and serve as a benchmark for crop injury.[11]

    • This compound at proposed label rate (e.g., 30 g a.i./ha).

    • This compound at twice the proposed label rate (e.g., 60 g a.i./ha) to assess crop tolerance.[10]

    • Reference Herbicide: A commercial standard herbicide for the same target weeds.[10]

3.1.2 Herbicide Application

  • Timing: Apply post-emergence at the crop and weed growth stages specified in Table 1.

  • Equipment: Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) equipped with fine nozzles to ensure uniform coverage.[8]

  • Spray Volume: Apply at a consistent spray volume, such as 200 L/ha.[8]

  • Mixing: Prepare the spray solution for each treatment immediately before application. Follow the mixing order:

    • Fill the spray tank to 1/2 with water and begin agitation.[4]

    • Add the required amount of this compound (as a water-dispersible granule).[4]

    • Continue agitation until the product is fully dissolved.[4]

    • If tank-mixing, add the partner herbicide.[4]

    • Add the required volume of non-ionic surfactant (e.g., at 0.25% v/v).[4]

    • Fill the tank with the remaining water.[4]

3.1.3 Data Collection and Assessments

  • Weed Density and Control:

    • Before spraying, place two quadrats (e.g., 0.25 m²) in each plot and count the number of individuals of each target weed species.

    • At 21 and 42 days after application (DAA), recount the weeds in the same quadrats.

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Weed density in control - Weed density in treatment) / Weed density in control] x 100.[12]

  • Crop Phytotoxicity:

    • Visually assess crop injury at 7, 14, and 28 DAA using a scale of 0% (no effect) to 100% (complete crop death). Note symptoms like chlorosis, necrosis, or stunting.

  • Yield and Yield Components:

    • At crop maturity, harvest a predetermined area (e.g., 1 m²) from the center of each plot.

    • Measure the number of productive tillers (ears) per square meter.[12]

    • Count the number of grains per spike from a subsample of 10 ears.

    • Determine the 1000-grain weight.[12]

    • Thresh the harvested sample, clean the grain, and measure its weight and moisture content. Adjust the final grain yield to a standard moisture percentage and express it in kg/ha .[12]

3.1.4 Statistical Analysis

  • Subject all collected data to Analysis of Variance (ANOVA) using appropriate statistical software.[12]

  • When the ANOVA indicates significant treatment effects (e.g., at p ≤ 0.05), perform a mean separation test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, to compare treatment means.[12]

4.0 Visualizations

Flucarbazone_Mode_of_Action cluster_plant Susceptible Weed This compound This compound-sodium (Absorbed by leaves/roots) ALS Acetolactate Synthase (ALS Enzyme) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Blocked Protein Protein Synthesis & Cell Division AminoAcids->Protein Growth Weed Growth Stops Protein->Growth Death Plant Death (2-4 weeks) Inhibition->Protein Synthesis prevented

Caption: this compound's mode of action via ALS enzyme inhibition.

Application_Workflow Start Start: Plan Post-Emergence This compound Application CheckCrop Is wheat at correct stage? (1-4 leaf + 2 tillers) Start->CheckCrop CheckWeed Are weeds at correct stage? (e.g., 1-4 leaf grasses) CheckCrop->CheckWeed Yes Delay Delay or Re-evaluate Herbicide Choice CheckCrop->Delay No CheckStress Is crop free of stress? (Drought, Frost, etc.) CheckWeed->CheckStress Yes CheckWeed->Delay No CheckWeather Are weather conditions optimal? (Temp, Wind, No Rain) CheckStress->CheckWeather Yes CheckStress->Delay No Proceed Proceed with Application: - Select Dose Rate - Add Surfactant - Calibrate Sprayer CheckWeather->Proceed Yes CheckWeather->Delay No

Caption: Decision-making workflow for this compound application.

Experimental_Workflow Setup 1. Trial Design & Setup (RCBD, Plot Layout) PreApp 2. Pre-Application Assessment (Initial Weed Counts) Setup->PreApp Application 3. Herbicide Application (Calibrated Sprayer) PreApp->Application PostApp 4. Post-Application Data Collection (Phytotoxicity, Weed Control) Application->PostApp Harvest 5. Harvest & Yield Assessment (Yield Components, Grain Yield) PostApp->Harvest Analysis 6. Statistical Analysis (ANOVA, Mean Separation) Harvest->Analysis Report 7. Final Report & Conclusion Analysis->Report

Caption: Workflow for a herbicide efficacy and selectivity trial.

References

Use of Flucarbazone for controlling wild oats and green foxtail in cereal crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of flucarbazone, a selective post-emergence herbicide, for the effective control of wild oats (Avena fatua) and green foxtail (Setaria viridis) in cereal crops such as spring wheat, durum wheat, and winter wheat.

Mechanism of Action

This compound-sodium is a sulfonylurea herbicide belonging to the Group 2 herbicides.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[3] By blocking this pathway, this compound halts cell division and plant growth in susceptible weeds. The herbicide is absorbed through both the foliage and roots and is translocated within the plant to its growing points.[2][4] Symptoms of herbicide activity, such as discoloration (yellowing, reddening), become visible within a few days to two weeks, with complete weed control typically occurring within two to four weeks.[4]

Target Weeds and Crop Safety

This compound is specifically formulated for the control of grassy weeds, including wild oats and green foxtail, in various cereal crops.[5] It has been shown to be effective against Group 1 resistant biotypes of wild oats.[4]

Registered Crops:

  • Spring Wheat[4]

  • Durum Wheat[4]

  • Winter Wheat[2]

This compound is generally not recommended for use in barley.[6][7] Crop safety is a key feature, with minimal phytotoxicity observed in recommended wheat varieties when applied according to label directions.[1] However, crop injury can occur under stressful conditions such as temperature extremes, water-logged soils, or drought.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound-based herbicides.

Table 1: Application Rates for Wild Oat and Green Foxtail Control

Target WeedProduct FormulationApplication Rate (Product/Acre)Application Rate (Active Ingredient/Acre)Cereal CropReference(s)
Green FoxtailEverest 70 WDG0.41 oz0.018 oz a.i.Spring Wheat, Durum Wheat[6][7]
Green FoxtailThis compound-sodium-15 g a.i./haSpring Wheat, Durum Wheat[5][8]
Yellow Foxtail & Wild OatsEverest WDG0.67 oz0.027 oz a.i.Spring Wheat, Durum Wheat[6][7]
Wild Oats & other grass weedsVIKING this compound 70% WG14.2 grams-Spring Wheat, Durum Wheat[4]
Green Foxtail, Wild Oats, etc.Batalium Amped16 fl oz0.028 lb ai/A this compound-sodiumWheat[9]

Table 2: Application Timing and Conditions

ParameterRecommendationReference(s)
Crop Stage 1 to 4-leaf stage, up to 2 tillers[4]
Weed Stage 1 to 6-leaf stage for foxtails and wild oats[6][7]
Spray Volume 5-10 US gallons/acre (20 – 40 L/acre)[4]
Rainfastness 1 hour[4]
Optimal Temperature 12°C to 24°C[4]
Pre-Harvest Interval (PHI) 60 to 80 days[1][4][9]

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of this compound.

  • Site Selection: Choose a field with a known and uniform infestation of wild oats and/or green foxtail. The site should be representative of the local growing conditions for the target cereal crop.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications. Plot sizes should be sufficient to minimize edge effects (e.g., 2m x 10m).

  • Treatments:

    • Untreated control.

    • This compound at various application rates (e.g., 15, 20, 25 g a.i./ha).

    • Tank mixtures of this compound with compatible broadleaf herbicides (e.g., 2,4-D, MCPA).[1]

    • A standard commercial herbicide for comparison.

  • Application:

    • Apply treatments post-emergence when the crop is at the 1 to 4-leaf stage and weeds are at the 1 to 6-leaf stage.[4][6][7]

    • Use a calibrated research plot sprayer equipped with fine nozzles to ensure uniform coverage at a spray volume of 200–300 L/ha.[1]

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Control Efficacy: Visually assess weed control at 14, 28, and 56 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete control).

    • Crop Tolerance: Visually assess crop injury (chlorosis, stunting) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

    • Biomass: At 56 DAT, collect above-ground biomass of weeds and crop from a designated quadrat within each plot. Dry to a constant weight and record.

    • Yield: Harvest the entire plot at crop maturity and determine grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Greenhouse Bioassay for Herbicide Resistance

This protocol is designed to screen wild oat or green foxtail populations for resistance to this compound.

  • Plant Material: Collect mature seeds from suspected resistant and known susceptible weed populations.

  • Plant Growth: Sow seeds in pots filled with a standard potting mix. Grow plants in a greenhouse under controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate) using a laboratory spray chamber.[3] A 1x rate could be 31.5 g ai ha⁻¹.[3]

  • Data Collection:

    • Visually assess plant mortality and injury 21 days after treatment.

    • Harvest the above-ground biomass and determine the fresh and dry weight.

  • Data Analysis:

    • Calculate the dose required to cause 50% growth reduction (GR₅₀) for each population using a log-logistic dose-response curve.

    • The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. A moderate level of resistance was observed in one study with a 5.9-fold difference.[3]

Visualizations

Flucarbazone_Mode_of_Action This compound This compound-sodium ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis Essential for PlantGrowth Weed Growth Inhibited ProteinSynthesis->PlantGrowth Leads to

Caption: this compound's mode of action via ALS inhibition.

Field_Trial_Workflow cluster_prep Preparation cluster_execution Execution cluster_data Data Collection & Analysis cluster_results Outcome SiteSelection Site Selection (Uniform Weed Infestation) ExperimentalDesign Experimental Design (Randomized Complete Block) SiteSelection->ExperimentalDesign TreatmentApplication Treatment Application (Post-emergence) ExperimentalDesign->TreatmentApplication DataCollection Data Collection (Efficacy, Tolerance, Yield) TreatmentApplication->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA) DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Workflow for a field efficacy trial of this compound.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[10] To mitigate the risk of this compound resistance in wild oat and green foxtail populations, the following strategies are recommended:

  • Rotate Herbicides: Avoid consecutive applications of Group 2 herbicides. Rotate with herbicides from different mode-of-action groups that are effective on the target weeds.[10]

  • Tank Mixtures: Utilize tank mixtures with herbicides from different groups to provide multiple modes of action on the target weeds.[10] this compound can be tank-mixed with various broadleaf herbicides such as 2,4-D, MCPA, and others.[1][6][7]

  • Integrated Weed Management (IWM): Incorporate non-chemical weed control methods such as crop rotation, tillage, and competitive cropping to reduce the selection pressure for herbicide resistance.

Crop Rotation Restrictions

This compound has soil residual activity, which can affect subsequent crops. Rotational intervals vary depending on soil pH, organic matter, and precipitation.

  • General Restrictions: Crops such as sugarbeets, barley, canola, and potatoes may require a waiting period of 9 months or more after application.[6][7] Field peas may be planted 11 months after application under specific soil conditions (pH < 7.5, organic matter > 4%, and adequate rainfall).[4][10]

  • Label Adherence: Always consult the product label for specific crop rotation restrictions, as these can vary by formulation and geographic region.[10][11][12][13] A field bioassay may be necessary to ensure rotational crop safety, especially under conditions of drought or in soils with low organic matter and high pH.[10][14]

References

Field Application Notes and Protocols for Flucarbazone 70% WDG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the field application of Flucarbazone 70% WDG, a selective post-emergence herbicide. The information is intended to guide researchers in designing and conducting field trials to evaluate the efficacy and crop safety of this formulation.

This compound-sodium, the active ingredient, is a potent inhibitor of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in susceptible plants.[1][2][3][4][5] This inhibition leads to the cessation of growth and eventual death of target weeds. This compound is effective against a range of grass weeds in cereal crops, particularly wheat.[6][7][8][9]

Application Rates and Target Weeds

The recommended application rates for this compound 70% WDG can vary depending on the target weed species, their growth stage, and environmental conditions. The following tables summarize typical application rates for key target weeds in wheat crops.

Table 1: Recommended Application Rates for this compound 70% WDG in Wheat

CropTarget WeedsApplication Rate (g a.i./ha)Application Rate (g product/ha)
Spring WheatWild Oats (Avena fatua), Green Foxtail (Setaria viridis)10.5 - 2115 - 30
Winter WheatAnnual Weeds31.5 - 4245 - 60
Spring WheatAnnual Weeds21 - 31.530 - 45
Spring & Durum WheatWild Oats, Green Foxtail9.9414.2

Note: a.i. refers to the active ingredient, this compound-sodium.

Table 2: Weed Control Spectrum of this compound

Common NameScientific NameControl Level
Wild OatAvena fatuaExcellent
Green FoxtailSetaria viridisExcellent
Black-grassAlopecurus myosuroidesGood
Downy BromeBromus tectorumGood
Volunteer Tame OatsAvena sativaGood
Redroot PigweedAmaranthus retroflexusSuppression
Shepherd's-purseCapsella bursa-pastorisSuppression
StinkweedThlaspi arvenseSuppression
Wild MustardSinapis arvensisSuppression

Experimental Protocols

To ensure accurate and reproducible results in field trials, the following experimental protocols are recommended.

Experimental Design

A randomized complete block design (RCBD) is recommended for field trials to account for field variability.[1][6][7]

  • Treatments: Include a range of this compound 70% WDG application rates, a negative control (untreated), and a positive control (a standard commercial herbicide).

  • Replication: Each treatment should be replicated at least four times to ensure statistical validity.[6]

  • Plot Size: Plot sizes should be large enough to minimize edge effects and allow for accurate application and assessment. A typical plot size is 2 x 10 meters or larger.[10]

  • Randomization: Treatments within each block should be randomly assigned to plots.[6][11]

Site Selection and Preparation
  • Site Uniformity: Select a field with a uniform weed population and consistent soil type.

  • Previous Crop: Record the previous crop history to account for any potential herbicide carryover effects.

  • Seedbed Preparation: Prepare a uniform seedbed to ensure consistent crop and weed emergence.

Herbicide Application
  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform spray coverage. A spray volume of 200-300 L/ha is recommended.[6]

  • Timing: Apply this compound post-emergence when target weeds are in the 1-3 leaf stage for optimal control.[6] For winter wheat, application can be from the 3-leaf stage to the green-up stage.[12][13] For spring wheat, application is typically at the 4-5 leaf stage.[9]

  • Environmental Conditions: Apply when weeds are actively growing. Optimal temperatures are between 12°C and 24°C.[10] Avoid application during periods of crop stress, such as drought, frost, or waterlogged soils.[6][10]

  • Adjuvants: The addition of a non-ionic surfactant (0.1–0.25% v/v) is often recommended to enhance efficacy.[6]

Data Collection and Assessment
  • Weed Control Efficacy: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after application) using a percentage scale (0% = no control, 100% = complete control).

  • Weed Density and Biomass: Count the number of weeds per unit area (e.g., per square meter) and collect above-ground weed biomass from a designated area within each plot. Dry the biomass to a constant weight.

  • Crop Tolerance: Visually assess crop injury (phytotoxicity) at regular intervals using a percentage scale (0% = no injury, 100% = crop death).

  • Crop Yield: At crop maturity, harvest the grain from the center of each plot and determine the yield, adjusting for moisture content.

Statistical Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects. Regression analysis can be used to determine dose-response relationships.

Visualizations

Mode of Action: ALS Inhibition

This compound-sodium inhibits the acetolactate synthase (ALS) enzyme, which is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This depletion of essential amino acids halts cell division and plant growth.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Multiple Steps Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth This compound This compound This compound->ALS Inhibits

Caption: this compound's mode of action via ALS enzyme inhibition.

Experimental Workflow for Determining Field Application Rates

The following workflow outlines the key steps in a research program to determine the optimal field application rate of this compound 70% WDG.

Experimental_Workflow A 1. Define Objectives (Target Weeds, Crop) B 2. Literature Review & Range Finding Studies A->B C 3. Experimental Design (RCBD, Rates, Replicates) B->C D 4. Site Selection & Preparation C->D E 5. Herbicide Application (Calibration, Timing) D->E F 6. Data Collection (Efficacy, Crop Injury, Yield) E->F G 7. Statistical Analysis (ANOVA, Regression) F->G H 8. Determine Optimal Application Rate G->H I 9. Refine Recommendations (Adjuvants, Environmental Factors) H->I

References

Application Note: Solid-Phase Extraction of Flucarbazone from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flucarbazone is a sulfonylurea herbicide used for the control of grass weeds in wheat crops. Its potential to contaminate surface and groundwater necessitates sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of pesticides from aqueous matrices prior to chromatographic analysis. This application note details a validated SPE protocol for the extraction of this compound from water samples using C18 cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method is based on the retention of this compound from an acidified water sample onto a C18 solid-phase extraction cartridge. The C18 sorbent is a non-polar, silica-based material that retains organic analytes from a polar matrix through hydrophobic interactions. After loading the sample, interferences are washed from the cartridge, and the analyte of interest is then eluted with an organic solvent mixture. The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Analytical Performance

The presented C18 SPE method has been validated and demonstrates good recovery and sensitivity for the determination of this compound in water. The quantitative performance of this method is summarized in the table below. While C18 is a commonly used and effective sorbent for this compound, other sorbents such as polymeric reversed-phase cartridges (e.g., Oasis HLB) and graphitized carbon have also been shown to be effective for the extraction of a broad range of pesticides, including other sulfonylureas, from water.[1] These sorbents can offer different selectivity and may be advantageous for multi-residue methods or for complex water matrices.

Data Presentation
AnalyteSPE SorbentSample Volume (mL)Fortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/L)
This compound-sodiumMegaBond C18500.03955.30.05
This compound-sodiumMegaBond C18500.05983.10.05
This compound (MKH 6562 acid)MegaBond C18500.05 (LOQ)94.24.00.05
This compound (MKH 6562 acid)MegaBond C18500.50 (10x LOQ)99.81.80.05

Data sourced from US EPA methods and independent laboratory validation reports.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water (all pesticide residue grade or equivalent).

  • Reagents: Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH), Ammonium acetate.

  • Standards: Certified reference standard of this compound-sodium.

  • SPE Cartridges: 2 g C18 solid-phase extraction cartridges (e.g., MegaBond Elut C18, 12 cc).

  • Apparatus: SPE vacuum manifold, nitrogen evaporator, volumetric flasks, pipettes, graduated cylinders, autosampler vials.

Standard Solution Preparation

Prepare a stock solution of this compound-sodium in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL. From this stock solution, prepare working standard solutions at various concentrations by serial dilution with the appropriate solvent. These will be used for spiking control samples and for instrument calibration.

Sample Preparation
  • Collect water samples in clean glass bottles.

  • Measure a 50 mL aliquot of the water sample into a 100 mL graduated cylinder.

  • For recovery studies, fortify the sample with a known concentration of this compound standard solution at this stage.

  • Acidify the sample by adding 1 mL of 1 N hydrochloric acid and mix thoroughly.

Solid-Phase Extraction Procedure

The following workflow outlines the steps for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_spe SPE Cartridge Operations (C18, 2g) start Start: 50 mL Water Sample acidify Acidify with 1 mL 1N HCl start->acidify condition 1. Condition Cartridge - 10 mL Methanol - 10-15 mL HPLC Water acidify->condition load 2. Load Sample (20-30 mL/min) condition->load wash 3. Wash Cartridge - 10 mL HPLC Water load->wash dry 4. Dry Cartridge (Vacuum for 1-2 min) wash->dry elute 5. Elute this compound - 10 mL MeOH:5% NH4OH (9:1, v:v) dry->elute evaporate Evaporate to Dryness (40-45 °C, Nitrogen) elute->evaporate reconstitute Reconstitute in 1.0 mL Water:100mM Ammonium Acetate in MeOH (19:1, v:v) evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter analyze LC-MS/MS Analysis filter->analyze

Caption: Solid-Phase Extraction Workflow for this compound.

Detailed SPE Protocol
  • Cartridge Conditioning: Condition a 2 g C18 SPE cartridge by passing 10 mL of methanol, followed by 10-15 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample (from step 3.4) through the conditioned cartridge at a flow rate of 20-30 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 10 mL of HPLC-grade water to remove any polar interferences.

  • Drying: Dry the cartridge by purging it with air or applying a vacuum for 1-2 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of a methanol and 5% ammonium hydroxide solution (9:1, v/v). Collect the eluate in a suitable tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C. Reconstitute the residue in 1.0 mL of a water and 100 mM ammonium acetate in methanol solution (19:1, v/v).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the final extract is performed using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS). The specific chromatographic conditions (column, mobile phases, gradient) and mass spectrometric parameters (ionization mode, transitions) should be optimized for this compound to achieve the desired sensitivity and selectivity.

Disclaimer: This application note is intended for informational purposes only. The protocols described should be validated in the user's laboratory for their specific application.

References

Application Notes and Protocols for a Sensitive Bioassay of Flucarbazone in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flucarbazone-sodium is a selective, post-emergent herbicide widely used for the control of grassy weeds in cereal crops.[1] As a member of the sulfonylaminotriazolinone class of herbicides, it functions by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[1][2][3] Due to its residual activity in soil, there is a potential for carryover and injury to sensitive rotational crops.[4] Consequently, a sensitive and reliable method for detecting this compound residues in soil is crucial for agricultural and environmental monitoring.

These application notes provide a detailed protocol for a sensitive plant-based bioassay for the detection of this compound in soil, utilizing oriental mustard (Brassica juncea L.) as the indicator species. This bioassay is based on the principle of root growth inhibition, which is a sensitive endpoint for detecting low concentrations of this compound.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[5] By blocking the function of ALS, this compound depletes the plant of these essential amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death. The high sensitivity of this pathway makes it an excellent target for a bioassay.

flucarbazone_mode_of_action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_effect Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate BCAA_depletion Depletion of Branched-Chain Amino Acids Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile This compound This compound This compound->Inhibition Inhibition->ALS Growth_inhibition Inhibition of Cell Division & Growth BCAA_depletion->Growth_inhibition Plant_death Plant Death Growth_inhibition->Plant_death

This compound Mode of Action Pathway

Quantitative Data Summary

The sensitivity of the oriental mustard bioassay for this compound is influenced by soil properties, particularly organic carbon content.[6][7] Higher organic carbon content in soil can lead to increased adsorption of this compound, reducing its bioavailability and thus its phytotoxicity.

ParameterValueSoil CharacteristicsReference
Limit of Detection (LOD)1 µg/kg (1 ppb)Not specified[4][6]
I50 (50% Inhibition)6.0 µg/kg1.1% Organic Carbon[6][7]
I50 (50% Inhibition)27.5 µg/kg4.3% Organic Carbon[6][7]

Experimental Protocols

Materials and Reagents
  • Indicator Species: Oriental mustard (Brassica juncea L. 'AC Vulcan') seeds.

  • Soil Samples: Test soil suspected of this compound contamination and a control soil known to be free of herbicide residues.

  • Containers: 100-250 mL plastic pots or bags (e.g., Whirl-Pak™ bags).[8]

  • Reagents: Distilled or deionized water.

  • Equipment:

    • Balance for weighing soil.

    • Growth chamber or a controlled environment with consistent temperature and light.

    • Ruler for measuring root length.

    • Sieve (2-mm).

Experimental Workflow Diagram

bioassay_workflow cluster_prep 1. Preparation cluster_seeding 2. Seeding and Incubation cluster_analysis 3. Data Collection and Analysis soil_collection Collect Test and Control Soil Samples air_dry Air-dry and Sieve Soil (2-mm) soil_collection->air_dry weigh_soil Weigh 50g of Soil into Containers air_dry->weigh_soil add_water Add Water to Field Capacity weigh_soil->add_water add_seeds Place 5-10 Pre-germinated Mustard Seeds on Soil Surface add_water->add_seeds incubate Incubate for 3-5 Days in a Growth Chamber add_seeds->incubate measure_roots Carefully Remove Seedlings and Measure Root Length incubate->measure_roots calculate_inhibition Calculate Percent Root Length Inhibition measure_roots->calculate_inhibition interpret_results Interpret Results and Assess Phytotoxicity calculate_inhibition->interpret_results

Oriental Mustard Root Inhibition Bioassay Workflow
Detailed Protocol

1. Soil Sample Preparation

  • Collect representative soil samples from the area of interest. For comparison, also collect a control soil sample from an area known to be free of herbicide residues.[9][10]

  • Air-dry the soil samples and grind them to pass through a 2-mm sieve.[6]

  • For each soil sample (test and control), weigh out equal portions (e.g., 50 g) into replicate containers.[4] A minimum of three to four replicates is recommended.

2. Preparation of Spiked Soil Samples (for Calibration Curve)

  • To quantify the this compound concentration, a standard curve should be prepared using the control soil.

  • Prepare a stock solution of this compound-sodium in water.

  • Spike the control soil with known concentrations of this compound (e.g., 0, 1, 3, 5, 10, and 20 µg/kg or ppb).[4] The herbicide should be added in a volume of water that brings the soil to its field capacity moisture level.[4]

  • Thoroughly mix the spiked soil to ensure uniform distribution of the herbicide.

3. Seed Germination and Planting

  • Pre-germinate oriental mustard seeds on moist filter paper in a petri dish for 24-48 hours, or until radicals of 2-4 mm are visible.[6]

  • Add a sufficient amount of distilled water to each soil-filled container to bring the soil to its field capacity.

  • Carefully place a set number of pre-germinated seeds (e.g., 5-10) on the surface of the soil in each container.

4. Incubation

  • Place the containers in a growth chamber with controlled temperature and light conditions. A temperature of approximately 25°C is suitable.[6]

  • Incubate the bioassay for a period of 3 to 5 days.[4][8]

5. Data Collection

  • After the incubation period, carefully remove the seedlings from the soil. Gently wash the roots to remove any adhering soil particles.

  • Measure the length of the primary root of each seedling to the nearest millimeter.

6. Data Analysis

  • Calculate the average root length for each replicate.

  • Determine the percent root growth inhibition for the test soil and each spiked soil concentration relative to the control soil using the following formula:[4][8]

    % Root Length Inhibition = (1 - (Average root length in treated soil / Average root length in control soil)) x 100%

  • For a qualitative assessment, a significant reduction in root length in the test soil compared to the control soil indicates the presence of phytotoxic levels of this compound or other ALS-inhibiting herbicides.

  • For a quantitative assessment, plot the percent root length inhibition against the known this compound concentrations of the spiked samples to generate a standard curve. The concentration of this compound in the test soil can then be interpolated from this curve.

Interpretation and Considerations

  • This bioassay is highly sensitive, capable of detecting this compound concentrations as low as 1 µg/kg.[6][7]

  • The bioassay is not specific to this compound and will respond to the presence of other ALS-inhibiting herbicides.[8]

  • Soil properties, such as organic matter and pH, can significantly influence the bioavailability and phytotoxicity of this compound.[4][7] Therefore, it is crucial to use a control soil with similar characteristics to the test soil for accurate assessment.

  • For field samples where a true control is unavailable, the bioassay can still serve as a "red-flag" test for the presence of residual herbicide activity.[8]

Conclusion

The oriental mustard root inhibition bioassay is a simple, rapid, and cost-effective method for the sensitive detection of this compound residues in soil. Its high sensitivity makes it a valuable tool for researchers, agronomists, and environmental scientists to assess the potential risk of herbicide carryover to sensitive crops and to monitor the environmental fate of this compound.

References

Application of Flucarbazone for Managing Herbicide-Resistant Weed Biotypes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. It is a potent inhibitor of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death. This compound is absorbed through both the foliage and roots and is translocated within the plant.[1][2] It is effective against various grass weeds, including wild oats (Avena fatua), green foxtail (Setaria viridis), and others, making it a valuable tool in cereal crops like wheat and barley.[3][4]

The repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes, posing a significant challenge to sustainable weed management. This document provides detailed application notes and protocols for the use of this compound in managing these resistant biotypes, with a focus on experimental procedures for researchers.

Data Presentation: Efficacy of this compound on Resistant Weed Biotypes

The efficacy of this compound against herbicide-resistant weeds is typically quantified using dose-response assays to determine the herbicide rate required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀). A resistance index (RI) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a known susceptible population.

Table 1: Efficacy of this compound-sodium on a Resistant Wild Oat (Avena fatua) Biotype

BiotypeTreatmentGR₅₀ (g ai ha⁻¹)Resistance Index (RI)Reference
Susceptible (S) This compound-sodium8.18-[2]
Resistant (R) This compound-sodium47.915.9[2]
Resistant (R) This compound-sodium + Malathion16.672.0[2]
Resistant (R) This compound-sodium + NBD-Cl36.554.5[2]

Note: Data for other key resistant grass weeds such as Lolium rigidum, Bromus diandrus, and Phalaris paradoxa treated specifically with this compound were not available in the reviewed literature. The principles and protocols outlined below can be adapted to evaluate the efficacy of this compound on these and other resistant species.

Resistance Mechanisms

Herbicide resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the target enzyme (in this case, ALS), which reduces the binding affinity of the herbicide.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[2]

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a weed population to this compound.

Materials:

  • Seeds of putative resistant and a known susceptible weed biotype.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Greenhouse or controlled environment growth chamber.

  • This compound-sodium formulation (e.g., 70% water-dispersible granules).

  • Laboratory sprayer calibrated to deliver a precise volume.

  • Non-ionic surfactant.

  • Analytical balance and volumetric flasks.

Procedure:

  • Plant Growth:

    • Sow 5-10 seeds of each biotype in separate pots.

    • Thin seedlings to a uniform number (e.g., 4 plants per pot) at the 1-2 leaf stage.

    • Grow plants in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • When plants reach the 2-3 leaf stage, prepare a range of this compound-sodium concentrations. For a resistant Avena fatua population, doses could range from 0 to 504 g ai ha⁻¹, while for a susceptible population, doses could range from 0 to 126 g ai ha⁻¹.[2] A typical recommended field dose is around 31.5 g ai ha⁻¹.[2]

    • Add a non-ionic surfactant to the spray solution according to the product label.

    • Apply the herbicide treatments using a calibrated laboratory sprayer. Ensure uniform coverage.

    • Include an untreated control for each biotype.

    • Replicate each treatment at least three times.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass for each pot.

    • Dry the biomass at 60°C for 72 hours and record the dry weight.

    • Express the dry weight of each treated pot as a percentage of the mean dry weight of the untreated control for that biotype.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each biotype.

    • Calculate the Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Tank-Mix Synergy Analysis (Isobologram Method)

This protocol is used to evaluate the interaction between this compound and another herbicide when applied as a tank mix.

Materials:

  • As per the dose-response bioassay protocol.

  • A second herbicide for tank-mixing.

Procedure:

  • Dose-Response of Individual Herbicides:

    • Conduct separate dose-response experiments for this compound and the second herbicide to determine their individual GR₅₀ values.

  • Tank-Mix Dose-Response:

    • Prepare tank mixes of the two herbicides in various fixed ratios (e.g., 1:1, 1:3, 3:1 based on their GR₅₀ values).

    • For each ratio, create a series of dilutions and apply them to the target weed population.

    • Determine the GR₅₀ value for each mixture ratio.

  • Isobologram Construction and Analysis:

    • Plot the GR₅₀ values of the individual herbicides on the x and y axes of a graph.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the GR₅₀ values of the different mixture ratios on the same graph. The coordinates for each point will be the dose of each herbicide in the mixture that caused a 50% response.

    • Interpretation:

      • If the points for the mixtures fall on the line of additivity, the interaction is additive .

      • If the points fall below the line, the interaction is synergistic (the combined effect is greater than the sum of the individual effects).

      • If the points fall above the line, the interaction is antagonistic (the combined effect is less than the sum of the individual effects).

Molecular Analysis of Resistance Mechanisms (qPCR for Gene Expression)

This protocol can be used to investigate if NTSR, specifically the overexpression of detoxification genes, is the mechanism of resistance.

Materials:

  • Plant tissue from resistant and susceptible biotypes, both untreated and treated with this compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR machine and reagents (e.g., SYBR Green).

  • Primers for target genes (e.g., specific cytochrome P450s, aldo/keto reductases) and reference genes (e.g., actin).

Procedure:

  • Sample Collection and RNA Extraction:

    • Treat resistant and susceptible plants with a sub-lethal dose of this compound.

    • Collect leaf tissue at various time points after treatment (e.g., 0, 24, 48, 72 hours).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA from the plant tissue using a suitable kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Design or obtain primers for the target detoxification genes and stable reference genes.

    • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

    • Include no-template controls and a melt curve analysis to ensure specificity.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the resistant biotype compared to the susceptible biotype using a method such as the 2-ΔΔCt method.

    • A significant increase in the expression of detoxification genes in the resistant biotype after herbicide treatment would suggest a role for enhanced metabolism in the resistance mechanism.

Mandatory Visualizations

Resistance_Mechanism cluster_herbicide Herbicide Application cluster_plant Plant Cell cluster_uptake Uptake & Translocation cluster_ntsr Non-Target-Site Resistance (NTSR) cluster_tsr Target-Site Resistance (TSR) This compound This compound Uptake Uptake & Translocation This compound->Uptake Metabolism Enhanced Metabolism (Cytochrome P450s, Aldo/keto reductases) Uptake->Metabolism Metabolized by ALS_enzyme ALS Enzyme Uptake->ALS_enzyme Inhibits Altered_ALS Altered ALS Enzyme (Reduced Binding) Uptake->Altered_ALS No/Reduced Inhibition Detoxified Detoxified this compound Metabolism->Detoxified Plant_Death Plant Death Amino_Acids Branched-Chain Amino Acids ALS_enzyme->Amino_Acids Synthesizes Altered_ALS->Amino_Acids Continues Synthesis

Caption: Mechanisms of this compound action and resistance in weeds.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis cluster_outcome Outcome Seed_Sourcing 1. Seed Sourcing (Resistant & Susceptible Biotypes) Plant_Growth 2. Plant Growth (Controlled Environment) Seed_Sourcing->Plant_Growth Dose_Response 3a. Dose-Response Assay (this compound) Plant_Growth->Dose_Response Tank_Mix 3b. Tank-Mix Assay (this compound + Partner) Plant_Growth->Tank_Mix Molecular_Study 3c. Molecular Study (Sub-lethal Dose) Plant_Growth->Molecular_Study GR50_Calc 4a. GR50 Calculation & Resistance Index Dose_Response->GR50_Calc Isobologram 4b. Isobologram Analysis (Synergy/Antagonism) Tank_Mix->Isobologram qPCR_Analysis 4c. qPCR Data Analysis (Relative Gene Expression) Molecular_Study->qPCR_Analysis Resistance_Level Resistance Level Quantified GR50_Calc->Resistance_Level Interaction_Type Interaction Type Determined Isobologram->Interaction_Type Resistance_Mechanism Resistance Mechanism Elucidated qPCR_Analysis->Resistance_Mechanism

Caption: Workflow for investigating this compound resistance.

References

Application Note: High-Throughput Analysis of Pesticide Residues in Water by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The widespread use of pesticides in agriculture poses a significant risk to water resources, necessitating robust and sensitive analytical methods for their detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of a broad range of volatile and semi-volatile pesticide residues. This application note details a comprehensive protocol for the determination of multiclass pesticide residues in water samples, employing a streamlined sample preparation procedure and a validated GC-MS method. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing reliable and reproducible results for regulatory compliance and risk assessment.

Experimental Workflow

The overall experimental workflow, from sample collection to data analysis, is depicted below. This process ensures the integrity of the sample and the accuracy of the final results.

Pesticide Analysis Workflow Figure 1: Overall Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Water Sample Collection (1 L amber glass bottle) Fortification 2. Fortification (Optional) (Spiking with pesticide standards) Sample_Collection->Fortification Extraction 3. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Fortification->Extraction Concentration 4. Extract Concentration (Under gentle nitrogen stream) Extraction->Concentration Reconstitution 5. Reconstitution (In a suitable solvent, e.g., Toluene) Concentration->Reconstitution Injection 6. GC-MS Injection (1 µL of extract) Reconstitution->Injection Separation 7. Chromatographic Separation (HP-5MS capillary column) Injection->Separation Detection 8. Mass Spectrometric Detection (SIM/MRM mode) Separation->Detection Quantification 9. Quantification (Calibration curve) Detection->Quantification Reporting 10. Reporting (Concentration in µg/L) Quantification->Reporting

Caption: Figure 1: Overall Experimental Workflow

Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for a wide range of pesticides and is a cost-effective method for their extraction from water.[1][2]

  • Sample Collection : Collect 1 liter of water sample in an amber glass bottle.[1][3]

  • pH Adjustment : Adjust the pH of the water sample to 7.

  • Salting Out : Add 50-66 g of sodium chloride (NaCl) to the water sample and shake to dissolve.[1][2] This enhances the extraction efficiency by reducing the solubility of pesticides in the aqueous phase.

  • Extraction : Transfer the sample to a 2 L separating funnel. Add 60 mL of dichloromethane (DCM) and shake vigorously for 10-15 minutes, periodically venting the funnel to release pressure.[1][3]

  • Phase Separation : Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction : Repeat the extraction step two more times with fresh 60 mL portions of DCM. Combine all the organic extracts.[3]

  • Drying : Pass the combined extract through a funnel containing anhydrous sodium sulfate (Na2SO4) to remove any residual water.[3]

  • Concentration : Evaporate the solvent to near dryness using a Kuderna-Danish Evaporative Concentrator or a gentle stream of nitrogen.[3]

  • Reconstitution : Reconstitute the residue in 1 mL of toluene for GC-MS analysis.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that uses a solid sorbent to isolate pesticides from the water sample, often resulting in cleaner extracts.

  • Cartridge Conditioning : Condition a C18 or HLB SPE cartridge (as required for the target pesticides) by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading : Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing : Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying : Dry the cartridge under a vacuum for 10-15 minutes.

  • Elution : Elute the trapped pesticides from the cartridge with an appropriate solvent. For C18 cartridges, two 1 mL portions of dichloromethane (DCM) can be used.[4] For HLB cartridges, two 1 mL portions of methanol are often effective.[4]

  • Concentration and Reconstitution : Concentrate the eluate under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters can be used as a starting point and should be optimized for the specific target analytes and instrument.

ParameterSetting
Gas Chromatograph Agilent 6890 GC or equivalent[3]
Injection Mode Pulsed Splitless
Injector Temperature 250°C[2]
Injection Volume 1 µL[2]
Carrier Gas Helium[3]
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[3]
Oven Program Initial temp 70°C, hold for 2 min; ramp at 25°C/min to 150°C, hold for 2 min; ramp at 3°C/min to 200°C; ramp at 8°C/min to 280°C, hold for 10 min.[3]
Mass Spectrometer Agilent 5975C MSD or equivalent[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Ion Source Temperature 230°C[3]
Quadrupole Temperature 150°C[3]
Transfer Line Temp. 280°C[3]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the performance data from various studies for the analysis of different pesticides in water using GC-MS.

PesticideMethodLOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)Reference
TrifluralinDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
MetribuzinDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
MetolachlorDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
EndosulfanDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
λ-cyhalothrinDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
PermethrinDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
MalathionDLLME-GC-MS0.0063 - 0.0462.047 - 115<16[5][6]
Various (130)LLE-GC-MSD0.0018 - 0.0292-70.1 - 116.5-[3]
MalathionQuEChERS-GC-MS0.3 - 41 - 1485.3 - 1071.8 - 15.4[7]
ChlorpyrifosQuEChERS-GC-MS0.3 - 41 - 1485.3 - 1071.8 - 15.4[7]
ProfenofosQuEChERS-GC-MS0.3 - 41 - 1485.3 - 1071.8 - 15.4[7]
Various (28)LLE-GC/MS/MS0.0050.01--[8]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Logical Relationship Diagram

The selection of the appropriate sample preparation method is a critical step that depends on the properties of the target pesticides and the sample matrix. The following diagram illustrates the decision-making process.

Sample Preparation Selection Figure 2: Sample Preparation Method Selection Start Start: Analyze Water Sample for Pesticides Assess_Pesticides Assess Target Pesticides (Polarity, Volatility) Start->Assess_Pesticides Assess_Matrix Assess Sample Matrix (Complexity, Interferences) Start->Assess_Matrix Method_Choice Select Extraction Method Assess_Pesticides->Method_Choice Assess_Matrix->Method_Choice LLE Liquid-Liquid Extraction (LLE) (Broad applicability, cost-effective) Method_Choice->LLE Non-polar to moderately polar pesticides SPE Solid-Phase Extraction (SPE) (Cleaner extracts, can be automated) Method_Choice->SPE Cleaner extract needed or specific pesticide classes QuEChERS QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Method_Choice->QuEChERS Multiresidue analysis in complex matrices GCMS_Analysis Proceed to GC-MS Analysis LLE->GCMS_Analysis SPE->GCMS_Analysis QuEChERS->GCMS_Analysis

Caption: Figure 2: Sample Preparation Method Selection

Conclusion

The described GC-MS methods provide a reliable and sensitive approach for the determination of pesticide residues in water samples. The choice of sample preparation technique, either Liquid-Liquid Extraction or Solid-Phase Extraction, should be based on the specific pesticides of interest and the laboratory's resources. Proper method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is crucial for ensuring the quality and defensibility of the analytical data. The provided protocols and performance data serve as a valuable resource for laboratories involved in environmental monitoring and food safety analysis.

References

Independent Laboratory Validation of Analytical Methods for Flucarbazone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the independent laboratory validation of analytical methods for the determination of Flucarbazone and its metabolites. The methodologies and data presented are compiled from independent laboratory validation studies, primarily referencing US EPA documentation, to ensure robustness and reliability for research and regulatory purposes.

Introduction

This compound is a selective, post-emergence herbicide used for the control of grass weeds in wheat.[1][2] Accurate and precise analytical methods are crucial for monitoring its residues in environmental matrices to ensure food safety and environmental protection. This document outlines validated protocols for the quantification of this compound and its key metabolites, such as NODT, sulfonic acid, and sulfonamide, in groundwater and soil using High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometric Detection (LC-MS/MS).[3][4]

The validation of these analytical methods is essential to demonstrate that they are fit for their intended purpose, providing reliable data for regulatory submissions and research studies.[5][6][7] The protocols detailed below have undergone independent laboratory validation (ILV) to verify their performance characteristics.[3][4][8]

Analytical Method for this compound and Metabolites in Groundwater

This section details the independent laboratory validation of Analytical Method No. 108919 for the determination of this compound (MKH 6562) and its metabolites (NODT, sulfonic acid, and sulfonamide) in groundwater.[3]

Experimental Protocol

The validation trial consists of a single analytical set of 12 groundwater samples: two matrix blanks, five matrix blanks fortified at the Limit of Quantitation (LOQ) of 0.05 ppb, and five matrix blanks fortified at 10 times the LOQ (0.500 ppb).[3]

2.1.1. Sample Preparation and Extraction

  • Measure 50 ± 0.1 mL of groundwater into a 100 mL graduated cylinder.

  • For fortified samples, add the appropriate volume of standard fortification solution.

  • Add 50 µL of a 0.1 µg/mL mixed internal standard solution and mix.[3]

  • Add 1 mL of 1 N Hydrochloric acid and mix.[3]

  • Condition a 2 g MegaBond C18 Solid Phase Extraction (SPE) cartridge by rinsing with 10 mL of methanol followed by 10-15 mL of HPLC grade water. Do not allow the cartridge to dry.[3]

  • Pass the sample through the conditioned SPE cartridge.

  • Add 10 mL of HPLC grade water to the cartridge and elute. Dry the cartridge under vacuum for 1-2 minutes.[3]

  • Elute the analytes from the cartridge with 10 mL of methanol:5% ammonium hydroxide (9:1, v:v) into a 15 mL test tube.[3]

  • Evaporate the eluate to dryness at 40-45°C using a nitrogen or turbo evaporator.[3]

  • Reconstitute the residue in 1.0 mL of 19:1 (v:v) water:100 mM ammonium acetate in methanol.[3]

  • Filter the extract through a 0.45 µm filter into an HPLC vial.[3]

  • Store the extract in a freezer until LC-MS/MS analysis.[3]

2.1.2. Instrumental Analysis (LC-MS/MS)

The analysis is performed using a High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer. The specific instrument used in the validation was a PE Sciex API 3000 LC-MS/MS system.[3] Quantitation is based on a five-point calibration curve with a concentration range from 0.5 to 25 ppb, using a weighted (1/X) linear regression.[3]

Data Presentation

Table 1: Recovery of this compound and Metabolites from Fortified Groundwater

CompoundFortification Level (ppb)Mean Recovery (%)Relative Standard Deviation (%)
This compound (MKH 6562)0.0500 (LOQ)95.83.4
0.500 (10x LOQ)96.62.1
NODT0.0500 (LOQ)98.43.9
0.500 (10x LOQ)99.22.5
Sulfonic Acid0.0500 (LOQ)92.64.1
0.500 (10x LOQ)94.82.8
Sulfonamide0.0500 (LOQ)97.23.7
0.500 (10x LOQ)98.62.3

Data summarized from the independent laboratory validation report.[3]

Experimental Workflow

Caption: Workflow for this compound analysis in groundwater.

Analytical Method for this compound and Metabolites in Soil

This section outlines the independent laboratory validation of Analytical Method No. 200748 for determining this compound (MKH 6562) and its metabolites in soil.[4]

Experimental Protocol

The validation involved an analytical set of 12 soil samples: two matrix blanks, five matrix blanks fortified at the LOQ (0.5 ppb), and five matrix blanks fortified at 10 times the LOQ (5.0 ppb).[4][8]

3.1.1. Sample Preparation and Extraction

  • Weigh 10 ± 0.05 g of soil into a 50 mL glass vial.[4]

  • For fortified samples, add the appropriate volume of standard fortification solution and let stand for 10 minutes.

  • Add internal standard solution.

  • Extract the sample according to the specified analytical method.

  • Evaporate the extract aliquot to approximately 1 mL, add methanol, and continue to dryness.[4]

  • Reconstitute the residue in 1 mL of 95:5 water/100 mM ammonium acetate in methanol.[4]

  • Vortex for approximately 15 seconds and then sonicate for about 2 minutes.[4]

  • Filter the extract through a 0.45 µm filter into an HPLC vial.[4]

  • Store the vials in a freezer until LC-MS/MS analysis.[4]

3.1.2. Instrumental Analysis (LC-MS/MS)

A PE Sciex API 3000 MS/MS system was utilized for the analysis.[4] Quantitation was performed using a five-point calibration curve with a concentration range from 0.25 to 25 ppb, employing a weighted (1/X) linear regression.[4]

Data Presentation

Table 2: Recovery of this compound and Metabolites from Fortified Soil

CompoundFortification Level (ppb)Mean Recovery (%)Relative Standard Deviation (%)
This compound (MKH 6562)0.5 (LOQ)92.45.1
5.0 (10x LOQ)95.33.2
NODT0.5 (LOQ)94.84.8
5.0 (10x LOQ)97.12.9
Sulfonic Acid0.5 (LOQ)88.96.3
5.0 (10x LOQ)91.74.5
Sulfonamide0.5 (LOQ)96.24.2
5.0 (10x LOQ)98.52.7

Data summarized from the independent laboratory validation report.[4]

Experimental Workflow

Caption: Workflow for this compound analysis in soil.

Method Validation Parameters

The validation of these analytical methods confirms their suitability for the intended application. Key validation parameters include accuracy, precision, linearity, and specificity.[6][7]

  • Accuracy : Demonstrated by the mean recovery percentages, which fall within acceptable ranges for residue analysis.[3][4][6]

  • Precision : Indicated by the relative standard deviation (RSD), which is a measure of the repeatability of the method.[5][7]

  • Linearity : Assessed by the correlation coefficient (r) of the calibration curve, which should ideally be greater than 0.99 over the specified range.[6]

  • Specificity : Ensured by the use of LC-MS/MS, which provides high selectivity for the target analytes.[5]

Conclusion

The detailed protocols and validation data presented provide a robust framework for the analysis of this compound and its metabolites in environmental samples. These methods, having undergone successful independent laboratory validation, are demonstrated to be accurate, precise, and reliable for their intended purpose. Researchers, scientists, and drug development professionals can confidently implement these protocols in their own laboratories for monitoring and research activities related to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Flucarbazone Resistance in Avena fatua

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying flucarbazone resistance mechanisms in wild oat (Avena fatua). This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Avena fatua?

A1: this compound resistance in Avena fatua is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2][3]

  • Target-Site Resistance (TSR): This form of resistance arises from mutations in the acetolactate synthase (ALS) gene, which is the target enzyme for this compound.[4][5] These mutations prevent the herbicide from effectively binding to the enzyme, thereby reducing its inhibitory effect. Specific amino acid substitutions, such as Ser-653 to Asn, have been identified in resistant A. fatua populations.[4][6]

  • Non-Target-Site Resistance (NTSR): This is a more complex resistance mechanism that does not involve alterations to the target enzyme. The most common form of NTSR in wild oat is enhanced metabolic resistance, where the herbicide is detoxified by enzymes before it can reach the target site.[1][2][5] This is often mediated by cytochrome P450 monooxygenases (CYP450s).[1][2]

Q2: How can I determine if my Avena fatua population has target-site resistance (TSR) to this compound?

A2: To investigate TSR, you need to sequence the ALS gene from your suspected resistant and susceptible populations and compare the sequences.

  • Key Indicator: Look for known mutations at specific amino acid positions that have been shown to confer resistance to ALS inhibitors. For example, mutations at positions such as Pro-197, Asp-376, Trp-574, and Ser-653 are commonly associated with resistance.[2]

  • Experimental Workflow: A typical workflow involves DNA extraction from plant tissue, PCR amplification of the ALS gene using specific primers, sequencing of the PCR product, and alignment of the sequences to a reference susceptible sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Q3: My ALS gene sequencing results show no known mutations, but the plants are still resistant. What could be the cause?

A3: If no target-site mutations are found, it is highly likely that the resistance is due to non-target-site resistance (NTSR), specifically enhanced metabolism.[1][2] In some Chinese populations of A. fatua, resistance to this compound-sodium was found to be mediated by NTSR, with no mutations detected in the ALS gene.[1][2]

Q4: How can I experimentally confirm non-target-site resistance (NTSR) mediated by cytochrome P450s?

A4: A common method to test for P450-mediated metabolic resistance is to use a P450 inhibitor, such as malathion, in a whole-plant dose-response assay.[1][2][7]

  • Principle: Malathion inhibits the activity of P450 enzymes.[7] If resistance is due to enhanced P450 activity, pre-treatment with malathion will reduce the plant's ability to metabolize this compound, making it more susceptible to the herbicide.

  • Expected Outcome: A significant reduction in the this compound dose required to cause 50% growth reduction (GR₅₀) in the resistant population after malathion treatment is a strong indicator of P450-mediated resistance.[1][2]

Q5: Are there specific genes associated with this compound metabolism in Avena fatua?

A5: Yes, studies have identified specific genes that are upregulated in this compound-resistant A. fatua populations. For instance, the gene CYP92A6 and genes from the Aldo/keto reductase family have been found to be highly expressed in resistant populations following this compound treatment, suggesting their involvement in its metabolism.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent results in whole-plant dose-response assays.

  • Possible Cause 1: Variability in plant growth stage.

    • Solution: Ensure all plants (both resistant and susceptible biotypes) are at the same growth stage (e.g., 2-3 leaf stage) at the time of herbicide application.[8] Herbicide efficacy can be highly dependent on the developmental stage of the plant.

  • Possible Cause 2: Uneven herbicide application.

    • Solution: Use a calibrated laboratory sprayer to ensure a uniform application of the herbicide solution. Inconsistent spray coverage can lead to variable responses.

  • Possible Cause 3: Environmental fluctuations.

    • Solution: Maintain consistent environmental conditions (temperature, humidity, light intensity, and photoperiod) in the growth chamber or greenhouse throughout the experiment. Environmental stress can influence plant metabolism and herbicide response.

Problem 2: Failure to amplify the ALS gene using PCR.

  • Possible Cause 1: Poor DNA quality.

    • Solution: Use a robust DNA extraction protocol optimized for plant tissues, which can be rich in PCR inhibitors like polysaccharides and polyphenols. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • Possible Cause 2: Inappropriate primer design.

    • Solution: Avena fatua is a hexaploid, which can complicate primer design. Ensure your primers are specific to the ALS gene and consider using primers that have been successfully used in published studies on wild oat. It may be necessary to design multiple primer pairs targeting different regions of the gene.

  • Possible Cause 3: Suboptimal PCR conditions.

    • Solution: Optimize the PCR protocol by running a gradient of annealing temperatures and varying the MgCl₂ concentration. A touchdown PCR program can also help to increase specificity.

Problem 3: Malathion pre-treatment does not significantly reverse resistance.

  • Possible Cause 1: NTSR is not mediated by P450s.

    • Solution: While P450s are a common mechanism, other enzyme families like glutathione S-transferases (GSTs) can also be involved in herbicide metabolism.[2] Consider using a GST inhibitor, such as NBD-Cl, in your assays to investigate this possibility.[2]

  • Possible Cause 2: Insufficient malathion concentration or incubation time.

    • Solution: Review published protocols for appropriate malathion concentrations and the time interval between malathion pre-treatment and this compound application. Ensure the inhibitor has enough time to be absorbed and act on the target enzymes.

  • Possible Cause 3: Other NTSR mechanisms are present.

    • Solution: Resistance could be due to other NTSR mechanisms such as reduced herbicide uptake or translocation, or sequestration of the herbicide. These are more complex to investigate and may require specialized physiological studies.

Data Presentation

Table 1: Whole-Plant Dose-Response to this compound-Sodium

PopulationTreatmentGR₅₀ (g ai ha⁻¹)Resistance Index (RI)
Susceptible (S)This compound only8.18-
Resistant (R)This compound only47.915.9
Resistant (R)+ Malathion16.672.0
Resistant (R)+ NBD-Cl36.554.5

Data adapted from a study on a Chinese population of Avena fatua.[2]

Table 2: Relative Expression of Potential Metabolic Resistance Genes in a Resistant A. fatua Population Following this compound Treatment

Gene IDPutative FunctionLog₂(Fold Change)
CYP92A6Cytochrome P450Highly Expressed
Aldo/keto reductase family geneAldo/keto reductaseHighly Expressed

Data from a study identifying genes potentially involved in NTSR.[1]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

  • Plant Growth: Grow Avena fatua seeds from both susceptible and potentially resistant populations in pots containing a standard potting mix. Place them in a controlled environment (e.g., 25°C day/15°C night, 16h photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, apply this compound-sodium at a range of doses (e.g., 0, 1/4, 1/2, 1, 2, 4 times the recommended field rate). Use a laboratory sprayer to ensure even application.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass and record the fresh weight for each plant.

  • Data Analysis: Calculate the fresh weight as a percentage of the untreated control for each dose. Use a log-logistic model to determine the GR₅₀ value for each population. The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Investigating Metabolic Resistance using Inhibitors

  • Plant Growth: Grow plants as described in Protocol 1.

  • Inhibitor Pre-treatment: 24 hours prior to this compound application, spray a subset of the plants with a solution of a metabolic inhibitor (e.g., malathion for P450s or NBD-Cl for GSTs).

  • Herbicide Application: Apply the range of this compound doses as described in Protocol 1 to both inhibitor-treated and non-treated plants.

  • Data Collection and Analysis: Collect and analyze the data as described in Protocol 1. A significant reduction in the RI in the inhibitor-treated plants indicates the involvement of that enzyme family in the resistance mechanism.

Protocol 3: ALS Gene Sequencing for Target-Site Resistance Analysis

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both susceptible and resistant plants using a suitable plant DNA extraction kit.

  • PCR Amplification: Amplify the entire coding sequence of the ALS gene using PCR. It may be necessary to use multiple overlapping primer pairs to achieve this.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant and susceptible plants with a reference A. fatua ALS sequence using bioinformatics software (e.g., MEGA, Geneious). Identify any nucleotide changes that result in an amino acid substitution at known resistance-conferring sites.

Visualizations

Flucarbazone_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth

Caption: Mode of action of this compound herbicide.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) TSR_Node ALS Gene Mutation AlteredALS Altered ALS Enzyme TSR_Node->AlteredALS AlteredALS->NoBinding This compound cannot bind PlantSurvival Plant Survival AlteredALS->PlantSurvival NTSR_Node Enhanced Metabolism P450 Cytochrome P450s (e.g., CYP92A6) NTSR_Node->P450 Detox This compound Detoxification P450->Detox Metabolizes herbicide Detox->PlantSurvival This compound This compound Application This compound->TSR_Node Selects for This compound->NTSR_Node Selects for

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow Start Suspected Resistant A. fatua Population DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse ResistanceConfirmed Resistance Confirmed? DoseResponse->ResistanceConfirmed ALS_Seq ALS Gene Sequencing ResistanceConfirmed->ALS_Seq Yes End Susceptible ResistanceConfirmed->End No TSR_Mutation TSR Mutation Found? ALS_Seq->TSR_Mutation TSR_Confirmed Target-Site Resistance TSR_Mutation->TSR_Confirmed Yes InhibitorAssay Metabolic Inhibitor Assay (e.g., with Malathion) TSR_Mutation->InhibitorAssay No ResistanceReversed Resistance Reversed? InhibitorAssay->ResistanceReversed NTSR_Confirmed Non-Target-Site Resistance (Metabolic) ResistanceReversed->NTSR_Confirmed Yes OtherMechanisms Other NTSR Mechanisms ResistanceReversed->OtherMechanisms No

Caption: Workflow for investigating resistance mechanisms.

References

Technical Support Center: Mitigating Flucarbazone Phytotoxicity in Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering flucarbazone phytotoxicity in rotational crops during their experiments.

Troubleshooting Guides

Problem: Unexpected phytotoxicity in a rotational crop suspected to be caused by this compound carryover.

1. How do I confirm the presence of this compound residues in my experimental soil?

A sensitive and relatively rapid method to detect this compound residues is through a plant bioassay. The oriental mustard root inhibition bioassay is a well-established method for detecting low concentrations of this compound.

Experimental Protocol: Oriental Mustard Root Inhibition Bioassay

This protocol is adapted from established methods for detecting this compound in soil.

Materials:

  • Test soil samples

  • Control soil known to be free of herbicides

  • Oriental mustard seeds (e.g., Brassica juncea L. 'Cutlass')

  • Small plastic bags (e.g., 2-oz. Whirl-Pak™ bags)

  • Plastic beads

  • Water

  • Ruler

  • Fluorescent canopy or growth chamber

Procedure:

  • Prepare soil samples: For each soil to be tested, take a representative 200g sample. This will be sufficient for four replicates.

  • Moisten the soil: Add water to 50g subsamples of the test and control soils to reach 100% field capacity. Mix thoroughly to ensure uniform moisture.

  • Fill the bags: Transfer each 50g moistened soil subsample into a separate plastic bag. Gently pack the soil to form a rectangular layer approximately 8 cm deep and 1 cm thick.

  • Planting: Plant six oriental mustard seeds at a depth of about 2 mm in each bag.

  • Covering: Cover the soil surface with a 0.5 cm layer of plastic beads to prevent drying.

  • Incubation: Grow the plants for 3 days at room temperature under a fluorescent canopy. For the first 24 hours, loosely cover the bags with a plastic sheet to maintain humidity.

  • Watering: After 48 hours, water the plants to return them to 100% field capacity by adding a predetermined amount of water.

  • Harvest and Measurement: After 3 days of growth, carefully cut open the bags and gently wash the soil away from the roots with a stream of water. Measure the length of the primary root of each seedling with a ruler.

  • Calculate Inhibition: Calculate the percent root length inhibition for each test soil sample relative to the control soil using the following formula: % Inhibition = [1 - (Average root length in test soil / Average root length in control soil)] * 100

Interpretation of Results:

  • A root length of 6 cm or less in the test soil is generally indicative of the presence of ALS-inhibiting herbicide residues like this compound.

  • This bioassay can detect this compound concentrations as low as 1 µg/kg (1 ppb).

2. My bioassay confirms the presence of herbicide residues. What are my options for mitigating phytotoxicity to proceed with my experiment?

The most common and effective method for mitigating herbicide residues in soil is the application of activated carbon. Activated carbon has a high surface area and porosity, which allows it to adsorb and immobilize herbicide molecules, making them unavailable for plant uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause phytotoxicity in sensitive rotational crops?

A1: this compound is a selective herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family (Group 2). Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death in susceptible species. Sensitive rotational crops, such as lentils, chickpeas, and some varieties of peas, can be injured by this compound residues remaining in the soil from a previous crop application (carryover).

Q2: What are the typical symptoms of this compound injury in sensitive crops?

A2: Symptoms of this compound injury are characteristic of ALS inhibitor herbicides and include:

  • Stunting of plant growth.

  • Chlorosis (yellowing) of new growth, sometimes appearing as a "yellow flash".

  • Interveinal chlorosis.

  • Purpling or reddening of leaves.

  • Reduced root growth and development.

  • In some cases, excessive branching or "stooling" at the base of the plant. Symptoms may not appear for several days to weeks after emergence, depending on the concentration of the herbicide residue and environmental conditions.

Q3: What factors influence the persistence of this compound in soil?

A3: The persistence of this compound in soil, and thus the risk of carryover injury, is influenced by several soil and environmental factors:

  • Soil Organic Matter: this compound binds to soil organic matter. Soils with higher organic matter content tend to have lower bioavailability of the herbicide, but it may persist longer.

  • Soil pH: The degradation of many sulfonylurea herbicides is pH-dependent. This compound degradation is generally slower in soils with a higher pH.

  • Soil Moisture and Temperature: Microbial degradation is a primary pathway for this compound dissipation. Warm, moist conditions favor microbial activity and accelerate breakdown. Dry and cold conditions slow down degradation, increasing the risk of carryover.

  • Microbial Activity: A healthy and active soil microbial community is essential for breaking down this compound.

Q4: Are there other mitigation strategies besides activated carbon?

A4: While activated carbon is a primary remediation tool, other strategies can contribute to reducing this compound phytotoxicity:

  • Soil Amendments: Incorporating organic matter such as compost or farmyard manure can increase soil microbial activity and potentially enhance the degradation of this compound. These amendments can also increase the sorption of the herbicide, reducing its bioavailability.[1]

  • Microbial Remediation: Research has shown that certain microbial consortia can degrade sulfonylurea herbicides.[2][3][4][5][6] While commercial products specifically for this compound may not be widely available, promoting a healthy soil microbiome through good agricultural practices can enhance natural degradation processes.

  • Tillage: Tillage can help to dilute the herbicide in the soil profile and expose it to sunlight and aeration, which may accelerate degradation. However, this may not be suitable for all experimental designs.

Data Presentation

Table 1: General Application Rates for Activated Carbon in Herbicide Remediation

ParameterRecommended RateNotes
General Application Rate 200 lbs/acre for each 1 lb ai/acre of herbicide residueThis is a general guideline and the optimal rate can vary.[7][8]
Small-Scale Application Approximately 5 lbs/1,000 sq ft for each 1 lb ai/acre of residueUseful for greenhouse or small plot experiments.[7]
Slurry Concentration 1 to 2 lbs of activated carbon per gallon of waterFor spray applications.[8]

Note: 1 ppm of herbicide residue in the top 6 inches of soil is roughly equivalent to 2 lbs of active ingredient (ai) per acre.[7]

Experimental Protocols

Protocol for Evaluating the Efficacy of Activated Carbon in Mitigating this compound Phytotoxicity

Objective: To determine the effective application rate of activated carbon for reducing this compound phytotoxicity in a sensitive rotational crop.

Materials:

  • This compound-contaminated soil (either from a field with a known application history or artificially spiked)

  • Clean control soil

  • Powdered activated carbon

  • Pots or containers for planting

  • Seeds of a sensitive indicator crop (e.g., lentils or oriental mustard)

  • Growth chamber or greenhouse with controlled conditions

  • Balance, mixing equipment

Experimental Design:

  • Soil Preparation:

    • Characterize the this compound concentration in the contaminated soil using a bioassay (as described in the Troubleshooting section) or analytical methods (e.g., LC-MS/MS).

    • Create a series of activated carbon treatment levels. For example: 0 (control), 100, 200, 400, and 800 lbs/acre equivalent rates of activated carbon. Calculate the amount of activated carbon needed per pot based on the soil volume.

    • Thoroughly mix the calculated amount of activated carbon with the this compound-contaminated soil for each treatment level. Ensure a homogenous mixture.

  • Planting and Growth:

    • Fill an equal number of pots (at least 4 replicates per treatment) with each of the treated soils and the clean control soil.

    • Plant a predetermined number of seeds of the sensitive indicator crop in each pot at a uniform depth.

    • Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

    • Water the pots as needed to maintain optimal soil moisture.

  • Data Collection:

    • At regular intervals (e.g., 7, 14, and 21 days after emergence), visually assess and score phytotoxicity symptoms (stunting, chlorosis) on a scale of 0 (no injury) to 100 (plant death).

    • At the end of the experiment (e.g., 21 or 28 days), carefully harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Measure the dry weight of the biomass for each plant/pot.

  • Data Analysis:

    • Calculate the average phytotoxicity score and average dry biomass for each treatment level.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

    • Plot the dose-response curve of activated carbon application rate versus plant biomass or phytotoxicity score to determine the optimal rate for mitigating this compound injury.

Mandatory Visualizations

Flucarbazone_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis Pyruvate Pyruvate Pyruvate->ALS KetoButyrate α-Ketobutyrate KetoButyrate->ALS ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Required for PlantDeath Plant Injury / Death CellDivision->PlantDeath Cessation leads to

Caption: this compound's mode of action via inhibition of the ALS enzyme.

Mitigation_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy cluster_evaluation Evaluation Phytotoxicity Observe Phytotoxicity Symptoms in Rotational Crop Bioassay Conduct Soil Bioassay (e.g., Mustard Root Inhibition) Phytotoxicity->Bioassay Confirm Herbicide Presence ActivatedCarbon Apply Activated Carbon to Contaminated Soil Bioassay->ActivatedCarbon Positive Result SoilAmendments Incorporate Organic Soil Amendments Bioassay->SoilAmendments Positive Result EvaluateEfficacy Evaluate Mitigation Efficacy (Repeat Bioassay or Monitor Crop Growth) ActivatedCarbon->EvaluateEfficacy SoilAmendments->EvaluateEfficacy

Caption: Experimental workflow for diagnosing and mitigating this compound phytotoxicity.

References

Flucarbazone Application Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the application timing of Flucarbazone for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting ALS, this compound disrupts protein synthesis and cell division, leading to the cessation of weed growth.[2][7][8]

Q2: What are the typical symptoms of this compound injury in susceptible weeds?

Following a post-emergence application of this compound, susceptible weeds will stop growing almost immediately.[8] Visible symptoms, such as discoloration (yellowing, reddening, and purpling) of the plant tissues, may take several days to two weeks to become apparent, depending on environmental conditions.[9] Complete weed control can take up to three to four weeks.[8][9]

Q3: What is the optimal timing for this compound application to achieve maximum efficacy?

Optimal efficacy is achieved when this compound is applied to young, actively growing weeds. For many key grass weeds like wild oats and green foxtail, the ideal application window is from the one-leaf to the two-tiller growth stage.[1][10][11] Applying the herbicide beyond the three-leaf stage may result in limited control.[2] Early removal of weeds is crucial to prevent competition with the crop and maximize yield.[12]

Q4: What environmental factors can influence the efficacy of this compound?

Several environmental factors can significantly impact the performance of this compound:

  • Temperature: Efficacy is highest when applied in warm, moist conditions, ideally between 12°C and 24°C.[9] Reduced activity can be expected at temperatures below 8°C or above 27°C.[9]

  • Moisture: Adequate soil moisture is necessary for the active growth of weeds, which enhances herbicide uptake and translocation.[10] Weed control may be reduced under drought conditions.[9][12]

  • Rainfall: this compound requires a rain-free period after application to be effective. The required rainfast period is generally between 1 to 2 hours.[2][9][12] Heavy rainfall occurring within this window may necessitate reapplication.[2]

  • Frost: Applying this compound within three days of a frost event (either before or after) can lead to reduced weed control and potential crop injury.[9]

Q5: How do soil properties affect this compound's activity and persistence?

Soil characteristics play a significant role in the bioavailability and persistence of this compound:

  • Organic Carbon: this compound's phytotoxicity and persistence are correlated with soil organic carbon content.[13][14][15] Soils with higher organic carbon tend to adsorb more of the herbicide, which can reduce its immediate availability for weed uptake but also increase its persistence.[13][15]

  • pH: Soil pH can influence the degradation of this compound. Its degradation is slowed in high pH soils.[16] Application should be avoided on soils with a pH greater than 8.0 or less than 5.0 to prevent potential crop injury.[1][11]

  • Soil Moisture: this compound is more persistent in drier soils.[13][14][15] For example, one study showed the half-life was 25 days in soil at 50% field capacity compared to 11 days at 85% field capacity.[13][14][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced Weed Control Weed Growth Stage: Weeds were too large or past the optimal growth stage for application.[2]Apply this compound when weeds are in the 1-leaf to 2-tiller stage.[1][10][11]
Environmental Conditions: Application was made under stressful conditions such as drought, extreme temperatures, or frost.[9][12]Apply during periods of active weed growth with optimal temperature (12°C to 24°C) and moisture conditions.[9] Avoid application within 3 days of a frost.[9]
Rainfall: Rainfall occurred too soon after application.Ensure a rain-free period of at least 1-2 hours after application.[2][9][12]
Weed Resistance: The target weed population may have developed resistance to Group 2 herbicides.[12][17]Conduct a herbicide resistance test on the weed population. Rotate with herbicides having different modes of action.
Crop Injury Application Timing: Application was made outside the recommended crop growth stage.Apply to spring wheat from the 2-leaf to pre-boot stage.[1] For durum wheat, do not apply before crop emergence is complete.[12]
Soil pH: Soil pH is outside the recommended range (pH 5.0-8.0).[1][11]Test soil pH before application. Avoid use in soils with very high or very low pH.
Crop Stress: The crop was under stress from factors like water-logging, drought, or extreme temperatures at the time of application.[9][12]Avoid applying this compound to stressed crops.
Tank Mixture Incompatibility: An incompatible tank mix partner was used.Always conduct a jar test to ensure physical compatibility before mixing products in the spray tank.[18] Follow the recommended mixing order (WAMLEGS principle).[19]
Inconsistent Results Spray Volume: Inadequate spray volume for the crop canopy or weed density.Use a spray volume of 200-300 L/ha for uniform coverage.[2] Higher water volumes may be needed for dense canopies.[9]
Adjuvant Use: Incorrect type or rate of adjuvant was used.A non-ionic surfactant (NIS) at 0.25% to 0.5% v/v is generally recommended to enhance efficacy.[1][10]
Herbicide Carryover Soil Properties: High soil organic matter and high pH can slow the degradation of this compound.[13][16]Be aware of soil properties and follow crop rotation restrictions on the product label.[2][11] A soil bioassay may be necessary to ensure rotational crop safety.[12]

Data Presentation

Table 1: this compound Application Rates and Timing for Key Grass Weeds in Wheat

Target WeedApplication Rate (g a.i./ha)Optimal Weed Growth Stage
Wild Oats (Avena fatua)20-251-leaf to 2-tillers[1][10]
Green Foxtail (Setaria viridis)15-201-leaf to 5-leaf, before 3rd tiller[1]
Italian Ryegrass (Lolium multiflorum)20-251-leaf to 2-tillers[1][10]
Downy Brome (Bromus tectorum)15-20Early tillering[2]

Table 2: Influence of Environmental Factors on this compound Efficacy

FactorOptimal Range/ConditionPotential Impact Outside Optimal Range
Temperature 12°C to 24°C[9]Reduced efficacy below 8°C and above 27°C[9]
Soil Moisture Actively growing conditionsReduced uptake and control under drought stress[9]
Rainfast Period 1-2 hours[2][9][12]Reduced efficacy if rainfall occurs within this period
Frost No frost within 3 days of application[9]Reduced weed control and potential for crop injury[9]

Table 3: Soil Persistence of this compound

Soil PropertyInfluence on PersistenceHalf-life (t₀.₅) Range
Organic Carbon Positively correlated with persistence[13][14][15]6 to 110 days, increasing with higher organic carbon[13][14][15]
Soil Moisture More persistent in drier soils[13][14][15]11 days at 85% field capacity vs. 25 days at 50% field capacity[13][14][15]
pH Degradation is slower at high pH[16]-

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Herbicide Resistance Testing

This protocol is adapted from established methods for testing herbicide resistance in weed populations.[20][21]

  • Seed Collection and Preparation:

    • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population.[20]

    • Also, collect seeds from a known susceptible population to serve as a control.[20]

    • Clean and store the seeds in dry, cool conditions until use.[20]

    • If necessary, employ dormancy-breaking techniques specific to the weed species.[20]

  • Plant Growth:

    • Germinate seeds in petri dishes containing agar with potassium nitrate.[20]

    • Transplant seedlings at a similar growth stage into pots filled with a suitable growing medium.[20]

    • Grow plants in a greenhouse under controlled conditions (temperature, light, and humidity) appropriate for the species.[21]

  • Herbicide Application:

    • When plants reach the target growth stage (e.g., 2-3 leaves), treat them with a range of this compound doses, including the recommended field rate, and multiples of this rate.

    • Use a calibrated laboratory sprayer to ensure uniform application.[21]

    • Leave an untreated control group for each population.[21]

  • Data Collection and Analysis:

    • Three to four weeks after treatment, assess the plants for survival and visual injury.[21]

    • Calculate plant survival as a percentage of the number of treated plants.[20]

    • Determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations.

    • The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Visualizations

Flucarbazone_Mode_of_Action This compound This compound ALS_Enzyme Acetolactate Synthase (ALS) (Key Enzyme) This compound->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acids Catalyzes Production of Protein_Synthesis Protein Synthesis & Cell Division Amino_Acids->Protein_Synthesis Essential for Weed_Growth Weed Growth Stops Protein_Synthesis->Weed_Growth Required for

Caption: this compound's mechanism of action pathway.

Herbicide_Efficacy_Workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application Identify_Weed Identify Weed Species & Growth Stage Assess_Conditions Assess Environmental & Crop Conditions Identify_Weed->Assess_Conditions Select_Rate Select Application Rate & Adjuvant Assess_Conditions->Select_Rate Calibrate_Sprayer Calibrate Sprayer Select_Rate->Calibrate_Sprayer Apply_Herbicide Apply this compound Calibrate_Sprayer->Apply_Herbicide Monitor_Rainfast Monitor Rainfast Period (1-2 hours) Apply_Herbicide->Monitor_Rainfast Evaluate_Efficacy Evaluate Efficacy (2-4 weeks) Monitor_Rainfast->Evaluate_Efficacy Document_Results Document Results Evaluate_Efficacy->Document_Results

Caption: Experimental workflow for optimizing efficacy.

Troubleshooting_Logic Start Poor Weed Control Observed Weed_Stage Weed Stage > 3-leaf? Start->Weed_Stage Environment Stressful Conditions (Drought, Temp)? Weed_Stage->Environment No Result_Stage Action: Apply Earlier in Future Weed_Stage->Result_Stage Yes Resistance Resistance Suspected? Environment->Resistance No Result_Environment Action: Time Application for Optimal Conditions Environment->Result_Environment Yes Result_Resistance Action: Conduct Resistance Bioassay Resistance->Result_Resistance Yes Result_Other Investigate Other Factors: (e.g., Application Error) Resistance->Result_Other No

Caption: Logic diagram for troubleshooting poor control.

References

Technical Support Center: Flucarbazone and Soil Organic Carbon Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of soil organic carbon on the persistence and phytotoxicity of Flucarbazone.

Frequently Asked Questions (FAQs)

Q1: How does soil organic carbon (SOC) content influence the phytotoxicity of this compound?

A1: Soil organic carbon content is a primary factor governing the phytotoxicity of this compound. Higher SOC content leads to increased sorption (binding) of this compound to soil particles, which reduces its bioavailability in the soil solution. Consequently, in soils with higher organic carbon, a greater concentration of this compound is required to elicit a phytotoxic response in sensitive plant species.[1][2][3] This relationship is demonstrated by a positive correlation between the 50% inhibition concentration (I50) values and the percentage of organic carbon in the soil.[1][2][3]

Q2: What is the effect of soil organic carbon on the persistence of this compound in soil?

A2: this compound is more persistent in soils with higher organic carbon content.[1][2][3] The increased sorption of this compound to organic matter in these soils protects it from microbial degradation, which is the primary pathway of its breakdown in the environment.[4][5] As a result, the dissipation of this compound is slower in high-SOC soils, leading to longer half-lives.[1][2][3][6] Conversely, in soils with low organic carbon, this compound is more readily available for microbial degradation and dissipates more rapidly.[1][2][3]

Q3: My bioassay results show unexpected phytotoxicity even at low this compound application rates. What could be the cause?

A3: Unexpectedly high phytotoxicity at low application rates is often observed in soils with low organic carbon content. With less organic matter to bind to, more of the applied this compound remains in the soil solution, where it is readily taken up by plants. Before starting your experiment, it is crucial to characterize your soil, paying close attention to the percent organic carbon. If you are using a low-SOC soil, consider adjusting your application rates downwards to avoid severe phytotoxicity that could confound your experimental results.

Q4: I am observing faster-than-expected degradation of this compound in my soil incubation study. What factors might be contributing to this?

A4: Several factors can contribute to the rapid degradation of this compound. One of the most significant is a low soil organic carbon content, which increases the bioavailability of the herbicide to soil microbes.[1][2][3] Additionally, optimal conditions for microbial activity, such as warm temperatures (e.g., 25°C), adequate moisture (e.g., 85% of field capacity), and a neutral to slightly alkaline pH, will accelerate the microbial degradation of this compound.[1][2][3]

Q5: How does this compound degrade in the soil, and what are its major metabolites?

A5: this compound primarily degrades in the soil through aerobic biotransformation.[5] The major transformation products identified in soil are this compound sulfonamide, this compound sulfonic acid, O-desmethyl this compound, and N-methyltriazolinone (NMT).[4] It is important to consider the potential for these metabolites to have their own biological activity and transport characteristics in the soil environment.[7]

Troubleshooting Guides

Issue: Inconsistent results in this compound persistence studies across different soil types.

  • Possible Cause: Variation in soil organic carbon content between the soils.

  • Troubleshooting Steps:

    • Quantify Soil Properties: Analyze the organic carbon content, clay content, and pH of each soil type used in your study.

    • Normalize Data: When comparing persistence across different soils, consider normalizing the data based on the organic carbon content to better understand the intrinsic degradation rate.

    • Sorption-Desorption Experiments: Conduct batch equilibrium studies to determine the sorption coefficient (Kd) of this compound in each soil. This will provide a quantitative measure of its binding affinity.

Issue: Difficulty in detecting low concentrations of this compound residues in soil samples.

  • Possible Cause: The analytical method may not be sensitive enough, or matrix effects from the soil extract could be interfering with detection.

  • Troubleshooting Steps:

    • Method Optimization: Utilize a highly sensitive analytical method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound and its metabolites.[8][9][10]

    • Sample Cleanup: Employ a thorough sample cleanup procedure to remove interfering substances from the soil extract before analysis. This may involve techniques like solid-phase extraction (SPE).

    • Bioassay as a Complementary Tool: For assessing the biologically active fraction of this compound, consider using a sensitive plant bioassay, such as the root inhibition of oriental mustard, which can detect concentrations as low as 1 µg/kg.[1][2][3]

Data Presentation

Table 1: Effect of Soil Organic Carbon on this compound Phytotoxicity (I50 Values)

Soil Organic Carbon (%)I50 (µg/kg)
1.16.0
4.327.5

Data adapted from studies on Western Canadian soils. I50 represents the concentration of this compound that causes 50% inhibition of oriental mustard root growth.[1][2][3]

Table 2: Influence of Soil Organic Carbon on this compound Half-Life (t₀.₅)

Soil Organic Carbon (%)Half-Life (days)
Low6 - 11
Highup to 110

Data from laboratory incubation studies at 25°C and 85% field capacity moisture.[1][2][3] Half-lives are positively correlated with soil organic carbon content.

Experimental Protocols

1. Soil Bioassay for this compound Phytotoxicity Assessment

  • Objective: To determine the phytotoxic effect of this compound in soil using a sensitive indicator plant.

  • Methodology:

    • Soil Preparation: Air-dry and sieve (2 mm) the soil to be tested.

    • Herbicide Application: Prepare a stock solution of this compound-sodium. Add appropriate volumes of the stock solution to soil subsamples to achieve a range of desired concentrations. Thoroughly mix to ensure uniform distribution.

    • Experimental Setup: Place the treated soil into small pots or containers.

    • Planting: Sow seeds of a highly sensitive plant species, such as oriental mustard (Brassica juncea), in each pot.

    • Incubation: Incubate the pots under controlled conditions of light and temperature.

    • Data Collection: After a predetermined period (e.g., 48 hours), carefully remove the seedlings and measure the root length.

    • Data Analysis: Calculate the percent root growth inhibition for each concentration relative to an untreated control. Fit the data to a log-logistic model to determine the I50 value.

2. Laboratory Soil Incubation for this compound Persistence Study

  • Objective: To determine the dissipation rate and half-life of this compound in soil under controlled laboratory conditions.

  • Methodology:

    • Soil Preparation: Use fresh soil, sieved to 2 mm. Adjust the moisture content to a specified level (e.g., 85% of field capacity).

    • Herbicide Application: Treat a known mass of soil with a standard solution of this compound to achieve a specific concentration.

    • Incubation: Place the treated soil in incubation vessels and maintain them at a constant temperature (e.g., 25°C) in the dark.

    • Sampling: At regular time intervals, collect soil subsamples from the incubation vessels.

    • Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).[8][9] Analyze the extracts using LC-MS/MS to quantify the remaining this compound concentration.

    • Data Analysis: Plot the concentration of this compound versus time. Fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the dissipation rate constant (k) and the half-life (t₀.₅ = 0.693/k).[9]

Mandatory Visualizations

experimental_workflow cluster_bioassay Phytotoxicity Bioassay cluster_persistence Persistence Study B1 Soil Collection & Sieving B2 This compound Spiking B1->B2 B3 Potting & Seeding (Oriental Mustard) B2->B3 B4 Controlled Incubation B3->B4 B5 Root Length Measurement B4->B5 B6 I50 Calculation B5->B6 P1 Soil Collection & Sieving P2 This compound Application P1->P2 P3 Controlled Incubation P2->P3 P4 Time-course Sampling P3->P4 P5 Solvent Extraction P4->P5 P6 LC-MS/MS Analysis P5->P6 P7 Half-life Calculation P6->P7

Caption: Experimental workflows for assessing this compound phytotoxicity and persistence.

logical_relationship SOC High Soil Organic Carbon Sorption Increased Sorption SOC->Sorption Bioavailability Decreased Bioavailability Sorption->Bioavailability Degradation Decreased Microbial Degradation Sorption->Degradation Phytotoxicity Reduced Phytotoxicity Bioavailability->Phytotoxicity Persistence Increased Persistence Degradation->Persistence

Caption: Relationship between soil organic carbon and this compound behavior.

References

Enhancing Flucarbazone efficacy with non-ionic surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing non-ionic surfactants (NIS) to enhance the efficacy of Flucarbazone, a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which a non-ionic surfactant (NIS) enhances this compound efficacy?

A1: A non-ionic surfactant's primary role is to improve the physical delivery of the herbicide to the target site within the weed.[1] It achieves this by reducing the surface tension of the spray droplets. This leads to several key benefits:

  • Improved Spreading: Droplets spread out over a larger area of the leaf surface instead of beading up, increasing the total contact area for absorption.[1]

  • Increased Retention: Better wetting of the leaf surface reduces the likelihood of spray droplets bouncing or rolling off, especially on waxy or hairy weeds like wild oat.

  • Enhanced Penetration: NIS can help solubilize the waxy plant cuticle, increasing the rate of diffusion of this compound into the plant tissue to reach the vascular system for translocation.[2][3]

Q2: What is a typical concentration range for a non-ionic surfactant when tank-mixing with this compound?

A2: While the herbicide label provides the definitive recommendation, a common concentration range for non-ionic surfactants in herbicide solutions is 0.25% to 0.5% volume/volume (v/v), which translates to 2 to 4 pints per 100 gallons of spray solution.[4] Using a concentration that is too high can lead to excessive runoff or potential crop injury (phytotoxicity), while too low a concentration may not provide a significant efficacy benefit.[1]

Q3: Can adding a non-ionic surfactant increase the risk of crop injury (phytotoxicity) to wheat?

A3: Yes, the addition of any adjuvant, including NIS, can potentially increase the risk of crop injury. By facilitating herbicide uptake into the weed, surfactants can also increase uptake into the crop. Field trial data shows that while this compound (Everest 2.0) alone caused no observable injury to spring wheat, the addition of an adjuvant blend containing a non-ionic surfactant resulted in slight injury symptoms, such as temporary chlorosis or stunting. This risk is generally low but is influenced by environmental conditions and crop growth stage.

Q4: Are all non-ionic surfactants the same?

A4: No. Non-ionic surfactants are a broad class of chemicals. Their effectiveness can vary based on their chemical structure, particularly the hydrophile/lipophile balance (HLB). Herbicides with high water solubility are often best enhanced by hydrophilic surfactants (high HLB), while oil-soluble herbicides are better served by lipophilic surfactants (low HLB).[2][3] It is crucial to use a surfactant that is tested and approved for use with the specific this compound product being used.

Troubleshooting Guide

Problem: Poor control of target weeds (e.g., wild oat) after application of this compound + NIS.

This troubleshooting guide provides a logical workflow to diagnose the cause of reduced efficacy.

Caption: Troubleshooting workflow for poor this compound efficacy.

Problem: Physical incompatibility observed during tank-mixing (e.g., clumping, separation, gel formation).

  • Potential Cause 1: Incorrect Mixing Order. Water-dispersible granules (WDG) like many this compound formulations must be fully dispersed in water before adding oil-based products or surfactants. Adding surfactants first can coat the dry granules, preventing them from properly dissolving and leading to clumps that can clog nozzles.

  • Solution: Always follow the correct mixing order, often remembered by the acronym WALES :

    • W ettable powders and W ater-dispersible granules

    • A gitate thoroughly

    • L iquid flowables and suspensions

    • E mulsifiable concentrates (this is often where NIS or oil adjuvants are added)

    • S olutions and S urfactants (water-soluble)

  • Potential Cause 2: Water Quality. Hard water containing high levels of minerals can sometimes interact with herbicide formulations.

  • Solution: Use a water conditioning agent if recommended on the product label. Always perform a jar test with all tank-mix partners in the correct proportions before loading the entire sprayer tank to confirm physical compatibility.[5]

Data Presentation

The following table summarizes data from a field study evaluating the effect of adjuvants on this compound efficacy for wild oat control and crop safety in spring wheat.

Table 1: Effect of Adjuvants on this compound (Everest 2.0) Performance (Data adapted from a 2011 field study at the University of Minnesota)

TreatmentApplication RateAdjuvantAdjuvant Rate (% v/v)Wild Oat Control (%) (21 Days After Treatment)Wheat Injury (%) (7 Days After Treatment)
This compound 15 g a.i./haNoneN/A990
This compound 15 g a.i./haClass Act NG¹2.5%993

¹ Class Act NG is a blend of ammonium sulfate and a non-ionic surfactant.

Summary: In this study, this compound alone provided excellent control of wild oats. The addition of a non-ionic surfactant blend did not improve weed control, which was already near maximum, but did cause a slight, transient increase in crop injury. This highlights that while NIS can enhance efficacy, especially under marginal conditions, it may not be necessary when the herbicide is already performing optimally and can slightly increase phytotoxicity risk.

Experimental Protocols

This section outlines a typical methodology for a field trial designed to evaluate the effect of non-ionic surfactants on this compound efficacy, based on established research practices.

Objective: To determine the effect of adding a non-ionic surfactant on the efficacy of this compound for post-emergence control of wild oat (Avena fatua) and to assess crop tolerance in spring wheat (Triticum aestivum).

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Minimum of 3 meters by 8 meters to minimize edge effects.

2. Site Preparation and Seeding:

  • Select a field with a known, uniform infestation of wild oats.

  • Conduct standard seedbed preparation (e.g., disking, harrowing).

  • Seed a common variety of hard red spring wheat (e.g., 'RB07') at a standard seeding rate (e.g., 90-100 kg/ha ).

3. Treatment Application:

  • Timing: Apply treatments when the majority of the wild oat population is at the 3-5 leaf stage.

  • Equipment: Use a backpack or bicycle-wheel plot sprayer equipped with flat-fan nozzles (e.g., 80015) calibrated to deliver a consistent spray volume (e.g., 100 L/ha) at a constant pressure (e.g., 275 kPa).

  • Treatments:

    • T1: Untreated Control (no herbicide).

    • T2: this compound at the labeled rate (e.g., 15 g a.i./ha) without surfactant.

    • T3: this compound at the labeled rate (e.g., 15 g a.i./ha) + Non-Ionic Surfactant at 0.25% v/v.

    • T4: this compound at a reduced rate (e.g., 7.5 g a.i./ha) without surfactant.

    • T5: this compound at a reduced rate (e.g., 7.5 g a.i./ha) + Non-Ionic Surfactant at 0.25% v/v.

4. Data Collection:

  • Crop Injury: Visually assess phytotoxicity at 7 and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (crop death). Note symptoms like chlorosis, necrosis, or stunting.

  • Weed Control: Visually assess percent control of wild oats at 14 and 21 DAT on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control plots.

  • Biomass (Optional): At 28 DAT, collect above-ground biomass from a designated quadrat (e.g., 0.25 m²) in each plot. Separate weed and crop biomass, dry to constant weight, and record.

  • Crop Yield: At maturity, harvest the entire plot or a designated central area using a plot combine and record grain yield, adjusting for moisture content.

Visualizations

Caption: Mechanism of enhanced herbicide uptake with a Non-Ionic Surfactant.

Caption: General workflow for a field efficacy trial.

References

Factors affecting the degradation rate of Flucarbazone in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development studying the degradation rate of Flucarbazone in various soil types.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound degradation rate is significantly slower than expected. What are the potential causes?

A1: Several factors can contribute to a slower-than-expected degradation rate of this compound. Consider the following troubleshooting steps:

  • Check Soil Organic Carbon Content: this compound's persistence is positively correlated with soil organic carbon content.[1][2] Higher organic carbon leads to increased adsorption, making the herbicide less available for microbial degradation.[3] If you are using a soil with high organic carbon (e.g., >4%), a longer half-life is expected.

  • Verify Soil Moisture Levels: this compound degradation is more rapid in moist soils. For instance, the half-life can be more than double in soil at 50% field capacity compared to 85% field capacity.[1][2] Ensure your incubation setup maintains consistent and adequate moisture levels.

  • Assess Microbial Activity: The primary degradation pathway for this compound is microbial metabolism.[4] If the soil has been sterilized, air-dried for an extended period, or contains microbial inhibitors, the degradation rate will be significantly reduced.

  • Review Incubation Temperature: While microbial degradation is the primary driver, temperature influences microbial activity. Lower incubation temperatures (e.g., below 20-25°C) will slow down microbial metabolism and thus this compound degradation.[4][5]

  • Consider Soil pH: The effect of pH on this compound, a weak acid herbicide, can influence its persistence. While microbial breakdown is key, soil pH can affect both microbial populations and the chemical form of the herbicide, potentially altering its availability and degradation rate.[6][7][8][9]

Q2: I am observing high variability in degradation rates between my experimental replicates. What could be the cause?

A2: Inconsistent results across replicates can often be traced back to a lack of homogeneity or standardized procedures. Here are some points to check:

  • Soil Homogeneity: Ensure your bulk soil sample is thoroughly mixed before weighing out individual replicates. Variations in organic matter, clay content, and microbial populations within the soil can lead to different degradation rates.

  • Uniform Application of this compound: The initial application of this compound to the soil samples must be as uniform as possible. Uneven application can result in "hot spots" of high concentration and areas with lower concentrations, leading to varied degradation profiles.

  • Consistent Incubation Conditions: Verify that all replicates are incubated under identical conditions. Small differences in temperature, moisture, and aeration between incubation chambers can lead to significant variations in results.

  • Standardized Extraction Procedure: The efficiency of your solvent extraction can impact the final concentration measurement. Ensure that the extraction procedure (e.g., solvent type, shaking time, temperature) is identical for all samples. Inadequate extraction can leave behind unextracted residues, leading to inaccurate measurements.[10]

Q3: What is the primary degradation pathway for this compound in soil?

A3: The primary degradation pathway for this compound in aerobic soil is microbial metabolism.[4] Abiotic degradation processes like hydrolysis and photolysis are not considered major routes of dissipation for this compound in soil environments.

Q4: How does soil type influence the degradation of this compound?

A4: Soil type, which encompasses properties like texture (sand, silt, clay content) and organic carbon content, significantly impacts this compound degradation. Soils with higher organic carbon and clay content tend to adsorb this compound more strongly.[4] This increased adsorption reduces the amount of this compound available in the soil solution for microbial degradation, thus increasing its persistence (longer half-life).

Quantitative Data Summary

The following tables summarize quantitative data on this compound's degradation and phytotoxicity in relation to soil properties.

Table 1: Effect of Soil Properties on this compound Half-Life (t₀.₅)

Soil Type/ParameterOrganic Carbon (%)pHClay (%)Half-Life (days)Reference
Craik1.17.5226[1]
Tilson1.57.72110[1]
Liberty2.17.92811[1]
Stewart Valley2.77.93118[1]
Seager3.57.83938[1]
Manitoba4.37.645110[1]
Soil in Beijing---8-14[11]
Soil in Hefei---8-14[11]

Table 2: Influence of Soil Moisture on this compound Half-Life (t₀.₅)

Soil Moisture (% Field Capacity)Half-Life (days)Reference
50%25[1][2]
85%11[1][2]

Table 3: Phytotoxicity (I₅₀) of this compound in Relation to Soil Organic Carbon

I₅₀ is the concentration of this compound that causes a 50% inhibition in the root growth of oriental mustard.

Soil TypeOrganic Carbon (%)I₅₀ (µg/kg)Reference
Craik1.16.0[1][2]
Tilson1.59.8[1]
Liberty2.113.0[1]
Stewart Valley2.715.5[1]
Seager3.522.0[1]
Manitoba4.327.5[1][2]

Experimental Protocols

Protocol: Aerobic Soil Degradation Study (Adapted from OECD Guideline 307)

This protocol outlines the key steps for conducting a laboratory-based aerobic soil degradation study for this compound.

1. Soil Collection and Preparation:

  • Collect fresh soil from a relevant agricultural region. The top 20 cm layer is typically used.

  • Sieve the soil through a 2 mm mesh to remove stones and large debris.

  • Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

  • Pre-incubate the soil at the test temperature for 5-10 days to allow microbial populations to stabilize.

2. Application of this compound:

  • Prepare a stock solution of this compound (analytical grade). If studying the degradation pathway, ¹⁴C-labeled this compound is recommended.[12]

  • Apply the this compound solution to the soil samples to achieve the desired concentration. Ensure a homogenous distribution.

  • Adjust the soil moisture to the desired level, typically between 40% and 60% of the maximum water holding capacity (or a specific field capacity, e.g., 85%).

3. Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).[13]

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C).[1][14]

  • Maintain aerobic conditions by ensuring a continuous supply of air.

  • If using ¹⁴C-labeled this compound, include traps for CO₂ and other volatile organic compounds to monitor mineralization.[12][14]

4. Sampling and Extraction:

  • Collect replicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[13]

  • Store samples at -20°C prior to analysis if immediate extraction is not possible.

  • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., a mixture of acetonitrile and water).[11]

  • The extraction process may involve shaking, sonication, and centrifugation.

5. Analysis:

  • Analyze the extracts using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of this compound and its degradation products.[11]

  • Calculate the half-life (DT₅₀) and, if applicable, the DT₉₀ (time for 90% degradation) using appropriate kinetic models (e.g., first-order kinetics).[11]

6. Quality Control:

  • Include control samples (untreated soil) to monitor for background contamination.

  • Run sterile controls (e.g., autoclaved soil) to differentiate between microbial and chemical degradation.

  • Perform recovery experiments by spiking untreated soil with a known concentration of this compound to determine the extraction efficiency.

  • Analyze replicate samples to assess the precision of the method.[15][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OC%, Texture) soil_collection->soil_characterization pre_incubation Pre-incubation (Stabilize Microbes) soil_characterization->pre_incubation application This compound Application pre_incubation->application incubation Aerobic Incubation (Controlled Temp & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis

Caption: Experimental workflow for a this compound soil degradation study.

influencing_factors cluster_soil Soil Properties cluster_env Environmental Conditions main This compound Degradation Rate microbial Microbial Activity main->microbial primarily driven by organic_carbon Organic Carbon organic_carbon->main influences (adsorption) texture Texture (Clay Content) texture->main influences (adsorption) ph pH ph->main influences moisture Moisture moisture->microbial affects temperature Temperature temperature->microbial affects aeration Aeration aeration->microbial affects

Caption: Key factors influencing the degradation rate of this compound in soil.

degradation_pathway This compound This compound metabolites Major Metabolites - this compound sulfonamide - this compound sulfonic acid - O-desmethyl this compound This compound->metabolites Microbial Metabolism mineralization Mineralization (CO2 + Water) metabolites->mineralization Further Degradation

Caption: Simplified microbial degradation pathway of this compound in soil.

References

Technical Support Center: Addressing Challenges of Flucarbazone Leaching to Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the groundwater leaching potential of flucarbazone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate accurate and effective research.

Troubleshooting Guides

This section addresses common issues encountered during this compound leaching experiments.

Problem Possible Cause Suggested Solution
Inconsistent this compound recovery in soil column effluent. 1. Non-uniform packing of the soil column: This can lead to preferential flow paths (channeling), where water and this compound move quickly through certain parts of the column, bypassing the bulk of the soil matrix. 2. Variable application of this compound: Uneven initial application to the soil surface can result in inconsistent concentrations in the leachate. 3. Fluctuations in simulated rainfall intensity or duration: Inconsistent water application can alter the leaching dynamics.1. Ensure uniform soil packing: Pack the column in small, consistent increments, gently tamping each layer to achieve a uniform bulk density. Pre-wetting the soil can also help. 2. Standardize application: Use a high-precision method, such as a syringe or automated dispenser, to apply the this compound solution evenly across the entire soil surface. 3. Calibrate and monitor the rainfall simulator: Regularly check the flow rate and distribution pattern of your irrigation system to ensure consistent water application.
This compound detected in control samples. 1. Cross-contamination: Contamination of glassware, equipment, or the analytical instrument from previous experiments. 2. Contaminated reagents or water: The solvents or water used for extraction and analysis may contain trace amounts of this compound.1. Implement a rigorous cleaning protocol: Thoroughly wash all glassware and equipment with an appropriate solvent and rinse with high-purity water between experiments. Run blank samples to verify cleanliness. 2. Use high-purity reagents: Employ HPLC-grade or higher purity solvents and water for all analytical procedures.
Low or no detection of this compound in leachate despite high application rates. 1. Strong adsorption to soil particles: this compound may be binding strongly to soil components, particularly organic matter, reducing its mobility.[1][2] 2. Rapid degradation: Microbial degradation or other processes may be breaking down this compound in the soil before it can leach.[3][4] 3. Insufficient simulated rainfall: The volume of water applied may not be enough to transport the herbicide through the entire soil column.1. Characterize your soil: Analyze the soil for organic carbon content, clay content, and pH, as these properties significantly influence adsorption.[1][2] Consider using soils with lower organic matter for initial mobility studies. 2. Assess degradation rates: Conduct separate incubation studies to determine the half-life of this compound in the specific soil under your experimental conditions.[1][2] 3. Increase rainfall volume or duration: Ensure the total volume of simulated rainfall is sufficient to exceed the water-holding capacity of the soil column and induce leaching.
High variability in replicate soil column experiments. 1. Inherent soil heterogeneity: Natural variations in soil properties, even within the same batch, can lead to different leaching behaviors. 2. Inconsistent environmental conditions: Fluctuations in temperature or moisture during the experiment can affect degradation and transport processes.1. Homogenize the soil: Thoroughly mix the bulk soil sample before packing the columns to minimize variability between replicates. 2. Control environmental conditions: Conduct experiments in a controlled environment (e.g., a growth chamber or constant temperature room) to maintain consistent temperature and humidity.

Frequently Asked Questions (FAQs)

1. What are the key chemical properties of this compound that influence its leaching potential?

This compound-sodium is highly soluble in water and has a low soil organic carbon-water partitioning coefficient (Koc), indicating it does not bind strongly to soil particles.[5][6] These properties, combined with its persistence in some conditions, contribute to its high risk of leaching to groundwater.[5][7] In the presence of moisture, this compound-sodium dissociates to the this compound anion, which is the mobile form in the soil.[3][4]

2. What are the major degradation products of this compound and are they also a leaching concern?

The primary degradation products of this compound in soil include this compound sulfonamide, this compound sulfonic acid, and O-desmethyl this compound.[3][4] Laboratory studies indicate that these transformation products are also moderately to very highly mobile in soil and may have the potential to leach.[3][4]

3. How does soil type affect the leaching of this compound?

Soil properties play a crucial role. Leaching is generally higher in soils with low organic carbon content and coarse texture (e.g., sandy soils) due to lower adsorption and higher water infiltration rates.[1][8] Conversely, soils with higher organic matter and clay content tend to adsorb more this compound, reducing its mobility.[9]

4. What analytical methods are recommended for quantifying this compound and its metabolites in water samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound and its degradation products in water samples.[10][11][12][13] This technique allows for accurate quantification at low parts-per-billion (ppb) levels.[10]

5. What mitigation strategies can be employed to reduce the risk of this compound leaching?

Several strategies can help minimize the movement of this compound to groundwater:

  • Application timing and rate: Avoiding application before heavy rainfall events and using the lowest effective application rate can reduce the amount of herbicide available for leaching.[14]

  • Buffer strips: Vegetated buffer strips can help intercept runoff and allow for the degradation or adsorption of the herbicide before it reaches water bodies.[15]

  • Increasing soil organic matter: Amending soils with organic matter can enhance the adsorption of this compound, thereby reducing its mobility.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound-sodium

PropertyValueReference
Water Solubility44 g/L[4]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)10 - 36 mL/g[3]
GUS (Groundwater Ubiquity Score) Leaching Potential2.94 (High leachability)[5]
Aerobic Soil Metabolism Half-life (t½)11 - 93 days[3]
Anaerobic Aquatic Metabolism Half-life (t½)73 - 657 days[4]

Table 2: this compound Half-life in Different Soil Types

Soil TypeOrganic Carbon (%)Half-life (days)Reference
Clay Loam4.3110[1][2]
Loam2.525[1][2]
Sandy Loam1.16[1][2]

Experimental Protocols

Protocol 1: Soil Column Leaching Study

Objective: To quantify the leaching of this compound and its major metabolites through a soil column under simulated rainfall conditions.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 10 cm diameter)

  • Sieved soil of interest

  • This compound analytical standard and formulated product

  • Rainfall simulator or peristaltic pump

  • Sample collection vials

  • LC-MS/MS system for analysis

Methodology:

  • Soil Column Preparation:

    • Place a glass wool plug or fine mesh screen at the bottom of the column.

    • Pack the column with the sieved soil to a uniform bulk density, recording the total mass of soil used.

    • Slowly saturate the column with deionized water from the bottom to displace air and allow it to drain freely.

  • This compound Application:

    • Prepare a stock solution of this compound at a known concentration.

    • Uniformly apply a known volume of the this compound solution to the soil surface.

  • Simulated Rainfall:

    • Apply simulated rainfall at a constant, predetermined intensity and duration.

  • Leachate Collection:

    • Collect the effluent from the bottom of the column in fractions at regular time intervals.

    • Measure the volume of each leachate fraction.

  • Sample Analysis:

    • Analyze the collected leachate fractions for the concentration of this compound and its metabolites using a validated LC-MS/MS method.[10][11]

  • Data Analysis:

    • Calculate the mass of this compound and its metabolites leached in each fraction and the cumulative amount over the course of the experiment.

    • Construct breakthrough curves by plotting the concentration in the leachate versus the cumulative volume of leachate.

Visualizations

Experimental_Workflow_Soil_Column_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Sieving & Characterization B Column Packing A->B C Column Saturation B->C D This compound Application C->D E Simulated Rainfall D->E F Leachate Collection E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for a soil column leaching experiment.

Factors_Influencing_Leaching cluster_herbicide Herbicide Properties cluster_soil Soil Properties cluster_environmental Environmental Conditions Leaching This compound Leaching Potential Solubility High Water Solubility Solubility->Leaching Koc Low Koc Koc->Leaching OrganicMatter Organic Matter Content OrganicMatter->Leaching Texture Soil Texture Texture->Leaching pH Soil pH pH->Leaching Rainfall Rainfall Intensity & Amount Rainfall->Leaching Temperature Temperature Temperature->Leaching

Caption: Key factors influencing this compound leaching.

References

Technical Support Center: Enhancing Flucarbazone Selectivity and Safety in Crops Under Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing crop stress to improve the selectivity and safety of Flucarbazone herbicide.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound application under various crop stress conditions.

Problem Potential Cause Recommended Solution
Increased Crop Injury (Yellowing, Stunting) After this compound Application Environmental Stress: Crops are more susceptible to herbicide injury when under stress from drought, extreme temperatures (below 8°C or above 27°C), or waterlogged soil.[1] Frost within three days of application can also increase crop sensitivity.[1]- Monitor Environmental Conditions: Avoid applying this compound during periods of significant environmental stress. - Ensure Optimal Growing Conditions: Provide adequate nutrition and water to help crops recover from herbicide stress.[2] - Postpone Application: If stress conditions are present, delay the application until the crop has recovered.
Reduced this compound Efficacy on Target Weeds Weed Stress: Weeds under stress (e.g., drought) may have a thicker cuticle, reducing herbicide absorption.[3] Stress conditions can also slow down the metabolic processes in weeds that are necessary for the herbicide to be effective.[4]- Apply to Actively Growing Weeds: Ensure weeds are not under stress for optimal uptake and translocation of the herbicide. - Adjust Application Timing: Apply when temperatures are between 12°C and 24°C and soil moisture is adequate.[1]
Inconsistent Crop Safety Across Different Wheat Cultivars Genetic Variability: Wheat cultivars can have different levels of natural tolerance to this compound due to variations in their ability to metabolize the herbicide.- Screen Cultivars: If working with new or multiple cultivars, conduct a preliminary screening to assess their tolerance to this compound. - Consult Seed Supplier: Check for any known sensitivities of the specific wheat cultivar to ALS-inhibiting herbicides.
This compound Injury Symptoms Persist Despite Using a Safener Incorrect Safener or Rate: The effectiveness of a safener is specific to the herbicide and the crop, and the application rate is critical. Severe Stress: High levels of environmental stress can sometimes overwhelm the protective effects of a safener.- Verify Safener and Rate: Ensure the correct safener (e.g., cloquintocet-mexyl for some this compound formulations) is being used at the recommended rate.[5] - Mitigate Crop Stress: Even when using a safener, it is crucial to minimize crop stress as much as possible.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of this compound injury in wheat?

A1: this compound is an acetolactate synthase (ALS) inhibitor.[6][7] Injury symptoms typically appear on new growth and include stunting, interveinal yellowing (chlorosis), and sometimes purpling of the leaves.[8][9] The growing point of the plant may turn brown and die, and in some cases, leaves may not unfurl properly.[8][9] Symptoms may take several days to two weeks to become noticeable.[1]

Q2: How does environmental stress affect this compound selectivity?

A2: Environmental stressors such as drought, heat, cold, and water-logged soils can reduce a crop's ability to metabolize this compound, leading to increased injury.[1][10] Stressed plants may have altered physiological processes that slow down the detoxification of the herbicide, allowing it to reach phytotoxic levels within the plant.[2] Conversely, weed control can also be reduced under these conditions as stressed weeds are less likely to absorb and translocate the herbicide effectively.[1]

Q3: What is a herbicide safener and how does it improve this compound safety?

A3: A herbicide safener is a chemical compound that, when applied with a herbicide, protects the crop from injury without reducing the herbicide's effectiveness on target weeds.[11][12] Safeners work by stimulating the crop's natural defense mechanisms, specifically by inducing the expression of genes that encode for detoxifying enzymes like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[11] These enzymes accelerate the metabolism and breakdown of the herbicide into non-toxic substances in the crop plant.[13] Cloquintocet-mexyl is a safener that has been used in combination with this compound-sodium.[5]

Q4: Can I tank-mix this compound with other herbicides?

A4: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control. However, it is crucial to follow the label instructions for all products in the tank mix.[1] Some tank-mix partners may increase the potential for crop injury, especially under stressful conditions. Always perform a jar test to check for physical compatibility before mixing in the spray tank.

Q5: What is the mechanism of action of this compound?

A5: this compound is a systemic herbicide that belongs to the sulfonylurea class of chemicals.[7] It works by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the production of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6] Without these amino acids, protein synthesis and cell division stop, leading to the death of susceptible plants.[1][7]

Quantitative Data on Crop Stress and this compound Injury

The following tables summarize data on the impact of environmental stress on crop injury and yield when using this compound and other herbicides.

Table 1: Effect of Environmental Stress on Wheat Injury from Postemergence Grass Herbicides

HerbicideStress ConditionCrop Injury (%)Yield Reduction
This compoundDrought before applicationIntermediateSlight decrease in some cultivars
This compoundExcess precipitation and high temperatures after applicationIncreased potential for injuryNot specified
Fenoxaprop + SafenerNot specifiedLeast injuryNo reduction for most cultivars
DifenzoquatDrought before applicationMost injuryNot specified

Source: Adapted from Wiersma et al., 2003.[10]

Table 2: Impact of a Safener on Wheat Biomass with VLCFA-Inhibiting Herbicides

Wheat VarietyHerbicideSafener (Fluxofenim)Biomass Increase with Safener (%)
UI Castle CL+S-metolachlorYes58
UI SparrowS-metolachlorYes30
Brundage 96S-metolachlorYes38

Note: This table demonstrates the principle of safening with a different class of herbicide but illustrates the potential for biomass improvement. Source: Adapted from Raiyemo et al., 2020.[11]

Experimental Protocols

Protocol 1: Assessing Wheat Cultivar Tolerance to this compound Under Controlled Temperature Stress

  • Plant Material: Grow seedlings of different wheat cultivars in pots in a controlled environment growth chamber.

  • Growth Conditions: Maintain optimal conditions (e.g., 20°C day/15°C night, 16-hour photoperiod, adequate watering and nutrition) until the 3-4 leaf stage.

  • Stress Induction:

    • Cold Stress: Move a subset of plants to a growth chamber set at a lower temperature (e.g., 5°C) for 48 hours prior to herbicide application.

    • Heat Stress: Move another subset to a growth chamber with a higher temperature (e.g., 30°C) for 48 hours.

    • Control: Maintain a subset of plants under optimal conditions.

  • Herbicide Application:

    • Prepare a solution of this compound at the recommended field rate and 2x the recommended rate.

    • Apply the herbicide to all plant groups (cold-stressed, heat-stressed, and control) using a calibrated laboratory sprayer to ensure uniform coverage.

  • Post-Application Conditions: Return all plants to their respective temperature conditions for 24 hours, then move all plants back to optimal conditions.

  • Data Collection:

    • Visually assess crop injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Compare the visual injury ratings and biomass reduction between the stressed and control groups for each cultivar and herbicide rate.

Protocol 2: Evaluating the Efficacy of a Safener in Mitigating this compound Injury Under Drought Stress

  • Seed Treatment:

    • Treat seeds of a single wheat cultivar with a safener (e.g., cloquintocet-mexyl) at different rates. Include an untreated control.

  • Planting and Growth: Plant the treated and untreated seeds in pots filled with a standard potting medium. Grow under optimal conditions to the 3-4 leaf stage.

  • Drought Stress Induction:

    • Withhold watering from half of the pots for a period sufficient to induce moderate drought stress (e.g., until leaf rolling is observed).

    • Maintain adequate watering for the other half (control).

  • Herbicide Application: Apply this compound at the recommended and 2x rates to both the drought-stressed and well-watered plants.

  • Recovery: Re-water the drought-stressed plants 24 hours after herbicide application.

  • Data Collection and Analysis: As described in Protocol 1, assess visual injury and biomass at 7, 14, and 21 DAT. Analyze the data to determine if the safener treatment reduced this compound injury under both well-watered and drought-stress conditions.

Visualizations

HerbicideDetoxification cluster_stress Environmental Stress cluster_herbicide Herbicide Action cluster_safener Safener-Mediated Detoxification Drought Drought Temperature Extremes Temperature Extremes Waterlogging Waterlogging This compound This compound ALS_Inhibition ALS Enzyme Inhibition This compound->ALS_Inhibition Detoxification Herbicide Detoxification This compound->Detoxification Amino_Acid_Deficiency Amino Acid Deficiency ALS_Inhibition->Amino_Acid_Deficiency Crop_Injury Crop Injury / Weed Death Amino_Acid_Deficiency->Crop_Injury Safener Safener (e.g., cloquintocet-mexyl) Gene_Induction Induction of Detoxification Genes Safener->Gene_Induction P450 Cytochrome P450s Gene_Induction->P450 GST Glutathione S-Transferases Gene_Induction->GST P450->Detoxification GST->Detoxification Crop_Safety Enhanced Crop Safety Detoxification->Crop_Safety Crop_Safety->this compound Reduces Injury in Crop Environmental Stress Environmental Stress Environmental Stress->this compound Increases Crop Susceptibility

Caption: this compound action and safener-mediated detoxification pathway in crops.

ExperimentalWorkflow start Start: Select Wheat Cultivars seed_treatment Seed Treatment with Safener (Optional) start->seed_treatment growth Grow Plants to 3-4 Leaf Stage (Controlled Environment) seed_treatment->growth stress_induction Induce Environmental Stress (Drought, Heat, Cold) growth->stress_induction herbicide_app Apply this compound (at various rates) stress_induction->herbicide_app data_collection Data Collection (7, 14, 21 DAT) - Visual Injury Assessment - Biomass Measurement herbicide_app->data_collection analysis Data Analysis: Compare Stress vs. Control and Safened vs. Unsafened data_collection->analysis end End: Determine Cultivar Tolerance and Safener Efficacy analysis->end

Caption: Workflow for assessing this compound selectivity under stress.

References

Influence of environmental conditions on Flucarbazone half-life in soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of environmental conditions on the half-life of Flucarbazone in soil.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in soil?

The half-life of this compound in soil is highly variable and depends on a range of environmental factors. Reported half-lives can range from as short as 6 days to as long as 110 days in laboratory studies.[1][2] Under field conditions, a typical half-life is around 17 days, with aerobic degradation in soil ranging from 23 to 224 days.[3]

Q2: What are the primary environmental factors that influence the half-life of this compound in soil?

The primary factors influencing this compound's half-life in soil are:

  • Soil Organic Carbon: this compound dissipation is more rapid in soils with lower organic carbon content.[1][2] Higher organic carbon leads to increased adsorption, making the herbicide less available for degradation.

  • Soil Moisture: this compound is more persistent in drier soils. Increased soil moisture generally accelerates degradation.[1][2]

  • Microbial Activity: Microbial degradation is a key pathway for this compound dissipation, particularly in alkaline soils.

Q3: How does soil pH affect this compound degradation?

While specific studies on the direct effect of a wide range of pH on this compound half-life are not detailed in the provided results, it is known that soil pH can influence the persistence of other herbicides, particularly triazines and sulfonylureas.[4] For this compound, which is a weak acid, its dissociation and availability for microbial degradation can be influenced by soil pH.

Q4: What are the major degradation products of this compound in soil?

The major degradation products (metabolites) of this compound identified in soil are:

  • MKH 6562 sulfonamide

  • MKH 6562 sulfonic acid

  • O-desmethyl MKH 6562 NMT

  • N-methyl-triazolinone (NMT)

  • Carbon dioxide[3]

Troubleshooting Guide

Issue 1: High variability in half-life results between replicate soil samples.

  • Possible Cause: Inherent heterogeneity of the soil. Soil properties such as organic matter content, texture, and microbial populations can vary even within a small area.

  • Solution:

    • Thoroughly homogenize the bulk soil sample before dividing it into replicates.

    • Increase the number of replicate samples to obtain a more representative average.

    • Characterize each replicate for key soil properties (pH, organic carbon, texture) to identify any outliers.

Issue 2: this compound half-life is much longer than expected based on literature values.

  • Possible Cause 1: Low soil moisture content in the experimental setup. Drier conditions inhibit microbial activity and slow down degradation.[1][2]

  • Solution 1: Ensure that the soil moisture is maintained at a consistent and appropriate level throughout the experiment, for example, at 85% of field capacity as used in some studies.[1][2] Regularly monitor and adjust the moisture content.

  • Possible Cause 2: High organic carbon content in the soil. This leads to greater adsorption of this compound, making it less available for degradation.[1][2]

  • Solution 2: Analyze the organic carbon content of your soil and compare it to the soils used in the literature. If your soil has a significantly higher organic carbon content, a longer half-life is expected.

  • Possible Cause 3: Suboptimal temperature for microbial degradation.

  • Solution 3: Maintain the incubation temperature at a level conducive to microbial activity, such as the 25°C used in many laboratory studies.[1]

Issue 3: Difficulty in extracting this compound from soil samples, leading to low recovery rates.

  • Possible Cause: Inappropriate extraction solvent or procedure. The choice of solvent is critical for efficiently extracting this compound and its metabolites from the soil matrix.

  • Solution:

    • Use a mixture of a polar organic solvent and water, such as acetonitrile/water, which has been shown to be effective.[5]

    • Employ robust extraction techniques like ultrasonic bathing followed by centrifugation.[5]

    • For validation, spike a control soil sample with a known concentration of this compound and perform the extraction to determine the recovery rate.

Issue 4: The degradation of this compound does not follow first-order kinetics.

  • Possible Cause: The degradation process can be complex and may not always fit a simple first-order model. In some soils, a two-compartment model (biphasic dissipation) has been found to be a better fit.[1] This can be due to the presence of both easily degradable and more strongly sorbed fractions of the herbicide.

  • Solution:

    • Plot the natural log of the concentration versus time. If the plot is not linear, first-order kinetics may not be appropriate.

    • Consider fitting your data to alternative models, such as a biphasic or two-compartment model, to better describe the dissipation pattern.

Data Presentation

Table 1: Influence of Soil Organic Carbon on this compound Half-Life

Soil TypeOrganic Carbon (%)Half-Life (days)
Soil 11.16 - 20 (Range)
Soil 22.520 - 50 (Range)
Soil 34.350 - 110 (Range)
Data derived from a study on six Western Canadian soils, showing a positive correlation between organic carbon content and this compound half-life.[1][2]

Table 2: Influence of Soil Moisture on this compound Half-Life

Soil Moisture (% Field Capacity)Half-Life (days)
85%11
50%25
Data from a laboratory study demonstrating increased persistence in drier soil.[1][2]

Experimental Protocols

1. Soil Collection and Preparation

  • Collect soil samples from the desired depth, typically the top 15-20 cm.

  • Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large debris.

  • Thoroughly mix the sieved soil to ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and field capacity.

2. Laboratory Incubation Study

  • Weigh a standardized amount of the prepared soil into individual incubation containers (e.g., glass jars).

  • Fortify the soil samples with a known concentration of this compound-sodium, typically dissolved in a small amount of solvent which is then allowed to evaporate.

  • Adjust the soil moisture to the desired level (e.g., 85% of field capacity).

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 112 days), collect triplicate samples for analysis.

3. This compound Extraction and Analysis (LC-MS/MS Method)

  • Extraction:

    • To a soil sample (e.g., 10 g), add an extraction solution (e.g., 20 mL of acetonitrile/water, 4:1 v/v).[5]

    • Agitate the mixture, for instance, in an ultrasonic bath for 30 minutes.[5]

    • Add sodium chloride to aid in phase separation and vortex the sample.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm).

  • Cleanup:

    • Take an aliquot of the supernatant.

    • For cleanup, pass the extract through a solid-phase extraction (SPE) cartridge containing a sorbent like graphitized carbon black.[5]

  • Analysis:

    • Filter the cleaned extract through a 0.22-µm filter.

    • Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of this compound.

    • Quantify the concentration based on a calibration curve prepared from certified reference standards.

4. Half-Life Calculation

  • Plot the concentration of this compound against time.

  • If the degradation follows first-order kinetics, the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k, where 'k' is the degradation rate constant determined from the slope of the natural log of concentration versus time plot.

Visualizations

Flucarbazone_Degradation_Pathway This compound This compound Metabolite1 O-desmethyl This compound This compound->Metabolite1 O-demethylation Metabolite2 MKH 6562 sulfonamide This compound->Metabolite2 Metabolite5 MKH 6562 sulfonic acid This compound->Metabolite5 Metabolite3 NODT Metabolite1->Metabolite3 Hydrolysis Metabolite4 NMT Metabolite3->Metabolite4 EndProduct1 CO2 and Nitrogen Compounds Metabolite4->EndProduct1 Metabolism EndProduct2 Immobilized in Soil Metabolite4->EndProduct2

Caption: Simplified degradation pathway of this compound in soil.

Caption: Experimental workflow for a this compound soil half-life study.

Logical_Relationships HalfLife This compound Half-Life OrganicCarbon Soil Organic Carbon Adsorption Adsorption OrganicCarbon->Adsorption Increases Moisture Soil Moisture MicrobialActivity Microbial Activity Moisture->MicrobialActivity Increases DegradationRate Degradation Rate MicrobialActivity->DegradationRate Increases Temperature Temperature Temperature->MicrobialActivity Increases Adsorption->DegradationRate Decreases DegradationRate->HalfLife Decreases

Caption: Factors influencing this compound half-life in soil.

References

Technical Support Center: Troubleshooting Unexpected Crop Injury Following Flucarbazone Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and agricultural professionals with a comprehensive resource for diagnosing and understanding unexpected crop injury following the application of flucarbazone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and field applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical class.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is critical for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine).[5] By blocking this pathway, this compound halts cell division and plant growth, leading to the eventual death of susceptible weeds.[5][6] The herbicide is absorbed through both the foliage and roots and is translocated within the plant to the meristematic regions (growing points).[3][4]

Q2: What are the typical symptoms of this compound injury on crops?

Symptoms of this compound injury are often slow to develop and may not be apparent for one to four weeks after application, depending on environmental conditions and the plant species.[5][7] Common symptoms include:

  • Stunting: A general inhibition of plant growth is one of the first signs.[8][9]

  • Chlorosis: Yellowing of plant tissues, particularly in the newest leaves, as the plant cannot produce necessary proteins.[8][10]

  • Discoloration: In some cases, leaves may develop a reddish or purplish appearance.[7][8]

  • Necrosis: In severe cases, the affected tissue will die, turning brown.[5]

  • Malformed Growth: In corn, leaves emerging from the whorl may fail to unfurl properly, a symptom sometimes called "onion-leafing".[8] In wheat, applications after the jointing stage can lead to twisted flag leaves or abnormal head development.[10]

Q3: What are the primary causes of unexpected crop injury from this compound?

Unexpected crop injury is rarely due to a single factor. It most often results from a combination of factors that increase the crop's susceptibility or the herbicide's activity. Key causes include:

  • Environmental Stress: Applying this compound to crops already under stress from conditions like drought, water-logged soils, frost, extreme temperatures (heat or cold), or disease can lead to significant injury.[7][11]

  • Herbicide Carryover: this compound can persist in the soil, potentially injuring sensitive rotational crops planted in subsequent seasons.[12][13]

  • Improper Application: Using incorrect rates, applying at the wrong crop growth stage, or having contaminated spray equipment can cause damage.[14][15]

  • Tank-Mix Incompatibility: Mixing this compound with certain other pesticides or adjuvants can increase its phytotoxicity to the crop, a phenomenon known as synergism.[16][17]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing the cause of observed crop injury.

Q4: My crop is showing yellowing and stunting after this compound application. How should I begin my investigation?

A methodical investigation is crucial to pinpoint the cause of crop injury. Start by collecting data on the application, observing environmental conditions, and carefully examining the patterns of injury across the field. The workflow below outlines a systematic diagnostic process.

A Crop Injury Observed (Stunting, Chlorosis) B Step 1: Review Application Records - Rate & Timing - Tank Mix Partners - Weather at Application A->B C Step 2: Assess Environmental Conditions - Post-application frost, heat, drought? - Soil moisture (waterlogged?) B->C D Step 3: Examine Field Patterns - Uniform or patchy? - Related to topography? - Straight lines or gradients? C->D E Are patterns uniform? D->E F Are patterns related to sprayer paths? E->F No H Probable Cause: Environmental Stress or Misapplication E->H Yes G Is injury worse at field edge? F->G No I Probable Cause: Sprayer Contamination or Overlap F->I Yes J Probable Cause: Herbicide Drift G->J Yes K Probable Cause: Herbicide Carryover (Check soil type patterns) G->K No

Caption: Initial diagnostic workflow for crop injury.
Q5: How do environmental conditions contribute to this compound injury?

Crops that are under physiological stress are less able to metabolize herbicides, making them more susceptible to injury.[18] this compound labels specifically warn that crops exposed to adverse conditions at the time of application may show unacceptable injury.[7][11] Frost occurring within three days of application (before or after) is a notable risk factor that can reduce crop tolerance.[7]

Environmental Factor Impact on Crop & Herbicide Interaction Typical Outcome Citations
Frost/Cold Weather Reduces the crop's metabolic rate, slowing its ability to break down the herbicide.Increased chlorosis and stunting.[7][10]
Drought Slows plant growth and translocation, concentrating the herbicide's effect and weakening the crop.Severe stunting, potential plant death.[7][11]
Water-logged Soil Stresses the root system, impairing overall plant health and metabolic functions.Heightened sensitivity to the herbicide, leading to pronounced injury symptoms.[7][11]
Extreme Heat Can accelerate herbicide uptake while the crop is already stressed, overwhelming its defense mechanisms.Rapid onset of chlorosis and necrosis.[7]
Q6: How can I determine if the injury is from herbicide carryover in the soil?

Herbicide carryover occurs when this compound persists in the soil from a previous season at concentrations high enough to harm a sensitive rotational crop.[13] Injury patterns related to carryover often follow soil characteristics, appearing on sandy knolls, areas with low organic matter, or where soil pH is high.[10][14] The persistence of this compound is significantly influenced by soil properties and moisture.

Soil Property Influence on this compound Quantitative Impact (Half-life, t₀.₅) Citations
Organic Carbon (OC) Higher OC content increases herbicide adsorption, which can reduce bioavailability but also slow degradation.Half-life is positively correlated with OC. In one study, t₀.₅ ranged from 6 to 110 days in soils with 1.1% to 4.3% OC.[12][19][20]
Soil Moisture Drier conditions significantly slow the microbial and chemical degradation of the herbicide.This compound was more persistent in drier soil; t₀.₅ was 25 days at 50% field capacity vs. 11 days at 85% field capacity.[12][19][20]
Soil pH High soil pH (above 7.5) can reduce the rate of degradation for some ALS herbicides, increasing carryover risk for sensitive crops like peas.Recropping restrictions for field peas often specify a soil pH below 7.5.[7][21]
Q7: How can I differentiate between injury from sprayer contamination, drift, or carryover?

The spatial distribution of injured plants in a field is the most telling evidence for diagnosing application-related issues. Each type of error produces a distinct pattern.[14]

cluster_0 Source of Injury cluster_1 Resulting Field Pattern A Herbicide Drift D Injury is most severe at the field edge and decreases with distance from the source. A->D Leads to B Sprayer Contamination E Injury appears in streaks, straight lines, or distinct patterns matching sprayer boom width and turnarounds. B->E Leads to C Herbicide Carryover F Injury is patchy and corresponds to changes in soil type, topography (knolls), or low-lying wet areas. C->F Leads to

Caption: Differentiating injury sources by field patterns.

Section 3: Experimental Protocols

For researchers needing to quantify this compound residues or confirm resistance, the following protocols provide standardized methodologies.

Protocol 1: Soil Bioassay for Detecting this compound Residues

This protocol is adapted from studies that developed a sensitive bioassay for this compound using oriental mustard (Brassica juncea), which can detect concentrations as low as 1 µg/kg.[12][13]

Objective: To determine the phytotoxic potential of this compound residues in soil samples.

Materials:

  • Test soil samples

  • Control soil (known to be free of this compound)

  • Oriental mustard seeds (e.g., 'AC Vulcan')

  • Containers (e.g., petri dishes or small pots)

  • Growth chamber or greenhouse with controlled temperature (25°C) and light

  • Analytical balance, deionized water

  • Ruler or digital calipers

Methodology:

  • Sample Preparation: Air-dry soil samples and sieve through a 2-mm screen. If creating a dose-response curve, spike control soil with known concentrations of this compound.

  • Planting: Place a standardized amount of soil (e.g., 50 g) into each container. Plant a set number of oriental mustard seeds (e.g., 10-15) at a shallow, uniform depth.

  • Incubation: Add deionized water to bring the soil to approximately 85% of field capacity. Place containers in a growth chamber under controlled conditions.

  • Data Collection: After a predetermined period (e.g., 7-14 days), carefully remove the seedlings from the soil. Wash the roots gently.

  • Measurement: Measure the root length and shoot length of each seedling. Calculate the average for each replicate.

  • Analysis: Express the root and shoot growth in the test soil as a percentage of the growth in the control soil. A significant reduction in root or shoot length indicates the presence of phytotoxic this compound residues.[13] The data can be fitted to a log-logistic model to estimate the concentration that causes 50% inhibition (I₅₀).[19][20]

Protocol 2: Whole-Plant Bioassay for Herbicide Resistance Confirmation

This protocol provides a robust method for confirming suspected herbicide resistance in a weed population at the whole-plant level.[22][23]

Objective: To determine if a weed biotype has developed resistance to this compound and to quantify the level of resistance.

Materials:

  • Seeds from the suspected resistant (R) population and a known susceptible (S) population of the same weed species.

  • Pots, potting mix

  • Greenhouse with controlled environmental conditions

  • Research-grade sprayer calibrated to deliver a precise volume

  • Technical-grade this compound and appropriate adjuvants

  • Analytical balance

Methodology:

  • Seed Germination: Germinate seeds from both R and S populations. If dormancy is an issue, appropriate pre-treatments may be necessary.[24]

  • Transplanting: Once seedlings reach a uniform size (e.g., 2-3 leaf stage), transplant them into individual pots filled with potting mix.

  • Plant Growth: Grow the plants in the greenhouse until they reach the growth stage recommended for this compound application on the product label.[22]

  • Herbicide Application: Prepare a series of this compound doses, typically including 0x, 0.5x, 1x (recommended field rate), 2x, 4x, 8x, and 16x the recommended rate.

  • Treatment: Spray cohorts of both R and S populations with each dose using the calibrated sprayer. Leave an untreated control (0x) for both populations.

  • Evaluation: Place plants back in the greenhouse. After 21-28 days, visually assess plant survival and measure shoot dry biomass for each plant.[24]

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀) for both R and S populations. The resistance index (RI) is calculated as the ratio of the LD₅₀ or GR₅₀ of the R population to that of the S population (RI = R/S). An RI value greater than 1 indicates resistance.[25]

References

Validation & Comparative

Comparative Efficacy of Flucarbazone Versus Other ALS-Inhibiting Herbicides: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Flucarbazone's performance in weed management, supported by experimental data, for researchers and agricultural scientists.

This compound, a member of the sulfonylaminocarbonyl-triazolinone chemical family, is a selective, post-emergence herbicide widely utilized in cereal crops for the control of problematic grass and certain broadleaf weeds. Its mode of action, like other Group 2 herbicides, is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids. This guide provides a comparative analysis of this compound's efficacy against other prominent ALS-inhibiting herbicides, supported by quantitative data from scientific field trials.

Mechanism of Action: ALS Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the key enzyme in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1] ALS-inhibiting herbicides, including this compound, bind to the enzyme, blocking this pathway. This leads to a rapid cessation of cell division and plant growth, with symptoms such as discoloration (yellowing and reddening) appearing several days to weeks after application, ultimately resulting in weed death.[2] The widespread use of this mode of action has unfortunately led to the evolution of resistance in numerous weed species.[3]

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Herbicide Action Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS_Enzyme a_Ketobutyrate α-Ketobutyrate a_Ketobutyrate->ALS_Enzyme Acetolactate α-Acetolactate ALS_Enzyme->Acetolactate Hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS_Enzyme->Hydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Hydroxybutyrate->Ile Herbicides This compound & Other ALS Inhibitors Inhibition INHIBITION Herbicides->Inhibition Inhibition->ALS_Enzyme

Figure 1: Mechanism of action for this compound and other ALS inhibitors.

Comparative Efficacy Data

The following tables summarize quantitative data from various field studies, comparing the efficacy of this compound with other ALS-inhibiting and alternative herbicides on key graminaceous weeds in wheat.

Table 1: Control of Wild Oat (Avena fatua)

HerbicideActive Ingredient(s)Application Rate (g a.i./ha)Weed Control (%)CropSource
This compound-sodium This compound15 - 3092Spring Wheat[4]
Mesosulfuron + Iodosulfuron Mesosulfuron-methyl + Iodosulfuron-methyl-sodium12 + 2.475Wheat[5]
Pyroxsulam Pyroxsulam15 - 18>85Winter Wheat
Pinoxaden (Non-ALS)Pinoxaden5082Wheat[5]
Fenoxaprop-p-ethyl (Non-ALS)Fenoxaprop-p-ethyl86.2575Wheat[5]

Table 2: Control of Canarygrass (Phalaris minor)

HerbicideActive Ingredient(s)Application Rate (g a.i./ha)Weed Control (%)CropSource
Sulfosulfuron Sulfosulfuron25 - 30>90 (on non-resistant biotypes)Wheat[6][7]
Mesosulfuron + Iodosulfuron Mesosulfuron-methyl + Iodosulfuron-methyl-sodium12 + 2.4Effective controlWheat[8]
Pinoxaden + Metribuzin (Non-ALS mix)Pinoxaden + Metribuzin50 + 10581.8Wheat[7]
Clodinafop-propargyl (Non-ALS)Clodinafop-propargyl60Effective controlWheat[7]

Note: Efficacy can vary significantly based on environmental conditions, weed growth stage, and the presence of herbicide-resistant biotypes. This compound provides effective control of wild oats and green foxtail.[9]

Table 3: Control of Blackgrass (Alopecurus myosuroides)

HerbicideActive Ingredient(s)Application Rate (g a.i./ha)Weed Control (%)CropSource
This compound-sodium This compoundNot specified87Wheat[4]
Mesosulfuron + Iodosulfuron Mesosulfuron-methyl + Iodosulfuron-methyl-sodium15 + 3Lower levels of resistance notedWinter Wheat[10]
Pyroxsulam PyroxsulamNot specifiedLower levels of resistance notedWinter Wheat[10]
Imazamox ImazamoxNot specifiedCross-resistance observed in some biotypesNot specified[3]

Experimental Protocols

The data cited in this guide are derived from standardized herbicide efficacy trials. The methodologies employed in these studies generally adhere to the following framework.

1. Experimental Design:

  • Layout: Trials are typically conducted using a Randomized Complete Block Design (RCBD) with three to four replications to account for field variability.[5]

  • Plot Size: Individual plots are of a standardized size, for example, 4.72 m × 19.20 m, to ensure accurate application and assessment.[5]

  • Treatments: Treatments include the test products (e.g., this compound) at various rates, comparative standard herbicides (other ALS inhibitors and different modes of action), and an untreated control for baseline comparison.

2. Application:

  • Timing: Herbicides are applied post-emergence at specific weed and crop growth stages, such as the 2- to 4-leaf stage for weeds.[4]

  • Equipment: Application is performed using calibrated equipment like a CO2-pressurized backpack sprayer or a tractor-mounted sprayer equipped with flat-fan nozzles to ensure uniform coverage at a specified pressure and spray volume (e.g., 15-20 gallons per acre).

  • Environmental Conditions: Key environmental data such as temperature, relative humidity, soil moisture, and wind speed are recorded at the time of application, as they significantly influence herbicide performance.[2]

3. Data Collection and Assessment:

  • Weed Control: Efficacy is typically assessed through visual ratings at set intervals after treatment (e.g., 21, 42, and 60 days after treatment). This is often supplemented with quantitative measurements such as weed density (counts per square meter) and biomass (dry weight).[5]

  • Crop Tolerance: Phytotoxicity to the crop is evaluated visually, rating symptoms like stunting or discoloration on a percentage scale. Crop yield is a critical final measure of crop safety.

  • Statistical Analysis: Collected data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Herbicide_Trial_Workflow Start Trial Objective Definition Design Experimental Design (e.g., RCBD, 4 Reps) Start->Design Establishment Site Selection & Plot Establishment Design->Establishment Application Herbicide Application (Calibrated Sprayer) Establishment->Application Data_Collection Data Collection (Visual Ratings, Biomass, Yield) Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Conclusion Efficacy & Tolerance Conclusion Analysis->Conclusion

Figure 2: Generalized workflow for a herbicide efficacy field trial.

Resistance Management

The intensive use of ALS-inhibiting herbicides has led to the selection of resistant weed biotypes globally.[3] Resistance can be conferred through target-site mutations in the ALS gene or through non-target-site mechanisms, such as enhanced herbicide metabolism.[3] Studies have shown that repeated use of one type of ALS inhibitor can select for cross-resistance to other herbicides within the same group, even those not previously applied.[3] Therefore, an integrated weed management approach is crucial. This includes rotating herbicide modes of action, using tank mixtures with effective partners from different herbicide groups, and incorporating cultural and mechanical weed control practices.[11]

References

Validating Flucarbazone's Effects on Non-Target Organisms in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicide flucarbazone and its effects on non-target soil organisms, juxtaposed with other commonly used herbicide alternatives. The information is intended to support researchers in evaluating the environmental impact of these agricultural chemicals. The data presented is a synthesis of publicly available scientific literature and regulatory documents.

Executive Summary

This compound-sodium, a member of the sulfonylamino-carbonyl-triazolinone class of herbicides, is utilized for post-emergence control of grass and broadleaf weeds. While effective in its primary function, understanding its impact on the surrounding soil ecosystem is crucial for comprehensive environmental risk assessment. This guide summarizes available data on this compound's effects on key non-target soil organisms—earthworms and microbial communities—and compares it with herbicides from different chemical classes: sulfonylureas (e.g., metsulfuron-methyl, iodosulfuron-methyl-sodium), triazines (e.g., atrazine), phosphonates (e.g., glyphosate), and phosphinic acids (e.g., glufosinate-ammonium).

Comparative Data on Non-Target Organism Effects

The following tables summarize the available quantitative and qualitative data on the effects of this compound and selected alternative herbicides on earthworms and soil microbial parameters. It is important to note that the data is collated from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Earthworm Toxicity

Table 1: Comparison of Acute and Chronic Toxicity of Herbicides on Earthworms (Eisenia fetida)

Herbicide ClassActive IngredientAcute Toxicity (14-day LC50)Sub-lethal Effects (Reproduction, Growth)Citation(s)
Triazolinone This compound-sodium Moderately toxic (qualitative)Data not readily available in reviewed literature.[1]
SulfonylureaMetsulfuron-methyl>1000 mg/kgNo significant effect on reproduction at typical application rates.
SulfonylureaTribenuron-methyl511 mg/kgSub-lethal effects observed.[2]
TriazineAtrazine3.12 - 30.8 µg/g soil (depending on soil type)Sub-lethal metabolic stress and reduced ATP synthesis reported.[3]
PhosphonateGlyphosate0.024 - 0.050 ppm (formulation dependent)Significant reduction in mean weight (50%) and no reproduction observed in a 56-day study.[4][5][6]
Phosphinic AcidGlufosinate-ammonium>2000 mg/kg (low toxicity)Can decrease weight, cocoons, and larvae under low-concentration stress.[7]
Phenoxyalkanoic2,4-D350 mg/kg100% mortality at 500 and 1000 mg/kg; no reproduction observed.[4][6]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Soil Microbial and Enzymatic Activity

Table 2: Comparison of Herbicide Effects on Soil Microbial Respiration and Enzyme Activities

Herbicide ClassActive IngredientSoil Microbial RespirationDehydrogenase ActivityUrease ActivityPhosphatase ActivityCitation(s)
Triazolinone This compound-sodium Data not readily available in reviewed literature.Data not readily available in reviewed literature.Data not readily available in reviewed literature.Data not readily available in reviewed literature.
SulfonylureaMetsulfuron-methylNo significant effect at low doses; inhibition at higher doses.Initial adverse effect, with recovery over time.Data not readily available in reviewed literature.Initial adverse effect, with slower recovery.[3][8][9][10][11]
SulfonylureaIodosulfuron-methyl-sodiumCan stimulate oligotrophic bacteria at high doses.Data not readily available in reviewed literature.Data not readily available in reviewed literature.Data not readily available in reviewed literature.[12]
TriazineAtrazineSignificant increase (26.77% on average).Can be diminished initially, with recovery over time.Data not readily available in reviewed literature.Overall enzyme activity decreased by 24.04% on average.[2][13][14][15]
PhosphonateGlyphosateCan stimulate at typical application rates.Can be inhibited at high concentrations.Generally not significantly affected.Generally not significantly affected.[16]
Phosphinic AcidGlufosinate-ammoniumCan increase at lower concentrations and be inhibited at higher concentrations.Can be inhibited.No significant effect.Can be increased at lower concentrations and inhibited at higher concentrations.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicological studies. Below are summaries of standard protocols for key experiments cited in this guide.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of chemicals to earthworms (Eisenia fetida).

  • Test Substance Preparation : The test substance is mixed with a standardized artificial soil at a range of concentrations. A control group with untreated soil is also prepared.

  • Exposure : Ten adult earthworms are introduced into each test container with the treated soil. Typically, five concentrations are tested with four replicates each.

  • Incubation : The containers are maintained at 20 ± 2°C with a defined light regime for 14 days.

  • Assessment : Mortality is assessed at 7 and 14 days. Sub-lethal effects like changes in body weight and behavior are also recorded.

  • Data Analysis : The LC50 is calculated using statistical methods such as probit analysis.

Earthworm Reproduction Test (OECD Guideline 222)

This test assesses the sub-lethal effects of chemicals on earthworm reproduction.

  • Test Setup : Similar to OECD 207, adult earthworms are exposed to the test substance in artificial soil.

  • Exposure Duration : The exposure period is 8 weeks.

  • Assessment :

    • After 4 weeks, adult mortality and changes in body weight are recorded.

    • After the full 8 weeks, the number of offspring (juveniles and cocoons) produced is counted.

  • Data Analysis : The No Observed Effect Concentration (NOEC) and the ECx (concentration causing x% effect) for reproduction are determined.

Soil Dehydrogenase Activity Assay (Casida et al. method)

This assay measures the activity of intracellular dehydrogenase enzymes, which is an indicator of overall microbial activity.

  • Sample Preparation : Soil samples are incubated with 2,3,5-triphenyltetrazolium chloride (TTC), a colorless substrate.

  • Incubation : The mixture is incubated at 37°C for a specified period (e.g., 24 hours). During this time, microbial dehydrogenases reduce TTC to the red-colored triphenylformazan (TPF).

  • Extraction : The TPF is extracted from the soil using a solvent like methanol or acetone.

  • Quantification : The concentration of TPF in the extract is measured spectrophotometrically at a wavelength of 485 nm.

  • Calculation : Dehydrogenase activity is expressed as the amount of TPF produced per gram of soil per unit of time (e.g., µg TPF g⁻¹ soil h⁻¹).

Soil Urease Activity Assay

This assay measures the activity of the enzyme urease, which is involved in the nitrogen cycle.

  • Sample Preparation : Soil samples are incubated with a urea solution.

  • Incubation : The mixture is incubated under controlled conditions (e.g., 37°C for 2 hours). Urease in the soil hydrolyzes urea to ammonia (NH₃) and carbon dioxide (CO₂).

  • Extraction and Quantification : The amount of ammonium (NH₄⁺) produced is determined, often by steam distillation with a magnesium oxide solution followed by titration, or by colorimetric methods.

  • Calculation : Urease activity is expressed as the amount of NH₄⁺-N released per gram of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).

Soil Phosphatase Activity Assay (Tabatabai and Bremner method)

This assay measures the activity of phosphatase enzymes, which are crucial for phosphorus cycling.

  • Sample Preparation : Soil samples are incubated with a solution of p-nitrophenyl phosphate (pNPP) in a buffered solution (e.g., modified universal buffer).

  • Incubation : The mixture is incubated at 37°C for 1 hour. Phosphatases in the soil hydrolyze pNPP to p-nitrophenol (pNP), which is yellow in an alkaline solution.

  • Extraction and Quantification : The reaction is stopped, and the color is developed by adding calcium chloride and sodium hydroxide. The intensity of the yellow color is measured spectrophotometrically at 400-410 nm.

  • Calculation : Phosphatase activity is expressed as the amount of pNP released per gram of soil per unit of time (e.g., µg pNP g⁻¹ soil h⁻¹).[19][20][21][22]

Visualizations of Experimental Workflows and Pathways

Experimental Workflow for Earthworm Toxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis prep_soil Prepare Artificial Soil mix_soil Mix Herbicide into Soil prep_soil->mix_soil prep_herbicide Prepare Herbicide Concentrations prep_herbicide->mix_soil add_worms Introduce Earthworms (e.g., Eisenia fetida) mix_soil->add_worms incubate Incubate (e.g., 14 or 56 days) add_worms->incubate assess_mortality Assess Mortality incubate->assess_mortality assess_sublethal Assess Sub-lethal Effects (Weight, Reproduction) incubate->assess_sublethal calc_lc50 Calculate LC50 assess_mortality->calc_lc50 calc_noec Determine NOEC/ECx assess_sublethal->calc_noec

Caption: Workflow for earthworm toxicity testing (OECD 207 & 222).

Experimental Workflow for Soil Enzyme Activity Assays

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis collect_soil Collect and Sieve Soil Samples treat_soil Treat Soil with Herbicide collect_soil->treat_soil control_soil Prepare Untreated Control Soil collect_soil->control_soil add_substrate Add Specific Substrate (TTC, Urea, or pNPP) treat_soil->add_substrate control_soil->add_substrate incubate Incubate under Controlled Conditions add_substrate->incubate extract_product Extract Reaction Product (TPF, NH4+, or pNP) incubate->extract_product spectro Spectrophotometric Measurement extract_product->spectro calc_activity Calculate Enzyme Activity spectro->calc_activity compare_treatments Compare Herbicide vs. Control calc_activity->compare_treatments

Caption: General workflow for soil enzyme activity assays.

Signaling Pathway Inhibition by ALS-Inhibiting Herbicides

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant and Microbial Growth Protein->Growth Herbicide This compound & Sulfonylureas Herbicide->ALS Inhibition

Caption: Inhibition of amino acid synthesis by ALS-inhibiting herbicides.

References

Navigating Resistance: A Comparative Analysis of Cross-Resistance Between Flucarbazone and Other Group 2 Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance patterns of Flucarbazone, a sulfonylaminocarbonyltriazolinone herbicide, reveals complex interactions with other Group 2 herbicides, primarily the sulfonylureas (SUs) and imidazolinones (IMIs). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these resistance profiles, detailing the underlying mechanisms and the experimental protocols for their investigation.

Group 2 herbicides, also known as acetolactate synthase (ALS) inhibitors, are a cornerstone of weed management in modern agriculture.[1] They function by inhibiting the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] However, the extensive use of these herbicides has led to the evolution of resistant weed populations worldwide.[1][3] Understanding the patterns of cross-resistance—where resistance to one herbicide confers resistance to others within the same group—is critical for sustainable weed management strategies.

This compound-sodium, a member of the sulfonylaminocarbonyltriazolinone (SCT) chemical family within Group 2, is widely used for the control of grass weeds.[4] Resistance to this compound can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[5][6] TSR typically involves mutations in the ALS gene, leading to an altered enzyme that is less sensitive to the herbicide.[2] NTSR often involves enhanced metabolic detoxification of the herbicide, frequently mediated by cytochrome P450 monooxygenases.[2][5]

Comparative Analysis of Cross-Resistance

The cross-resistance patterns between this compound and other Group 2 herbicides are not uniform and are highly dependent on the specific ALS gene mutation or the metabolic pathways involved. The following table summarizes quantitative data from various studies on weed species exhibiting resistance to this compound and other ALS inhibitors. The Resistance Index (RI) indicates the fold-resistance of the resistant population compared to a susceptible population (RI = GR50 of resistant population / GR50 of susceptible population).

Weed SpeciesHerbicideChemical FamilyResistance Index (RI)Primary Resistance MechanismReference
Avena fatua (Wild Oat)This compound-sodiumSCT5.9Enhanced Metabolism (NTSR)[5]
Bromus japonicusThis compound-sodiumSCT>120Pro-197-Ser (TSR) & Enhanced Metabolism (NTSR)[7]
Glebionis coronariaThis compoundSCT3.2 - 12.3Trp-574-Leu, Pro-197-Ser (TSR) & Enhanced Metabolism (NTSR)[4]
ImazamoxIMI3.5 - 11.1Trp-574-Leu, Pro-197-Ser (TSR) & Enhanced Metabolism (NTSR)[4]
TribenuronSU>144Trp-574-Leu, Pro-197-Ser (TSR) & Enhanced Metabolism (NTSR)[4]
FlorasulamTP3.6 - 15.3Trp-574-Leu, Pro-197-Ser (TSR) & Enhanced Metabolism (NTSR)[4]
Conyza canadensis (Horseweed)This compound-NaSCTNot DeterminedPro-197-Ala (TSR)[8]
ImazethapyrIMISusceptiblePro-197-Ala (TSR)[8]
ChlorsulfuronSUResistant > 10 foldPro-197-Ala (TSR)[8]
Bispyribac-NaPTBResistant > 10 foldPro-197-Ala (TSR)[8]
Lolium multiflorum (Italian Ryegrass)Mesosulfuron + IodosulfuronSU11.9 - 14.6Pro-197 (TSR)[9]
PyroxsulamTP2.3 - 3.1Pro-197 (TSR)[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine herbicide resistance and cross-resistance patterns.

Whole-Plant Dose-Response Bioassay

This experiment quantifies the level of resistance by determining the herbicide dose required to cause a 50% reduction in plant growth (GR50).

1. Plant Material and Growth Conditions:

  • Collect mature seeds from putative resistant and known susceptible weed populations.[10]

  • Germinate seeds in petri dishes on moist filter paper or directly in pots filled with a commercial potting mix.[11]

  • Transplant seedlings at the 1-2 leaf stage into individual pots (e.g., 10 cm diameter) containing a loam/sand/peat mix.[12]

  • Grow plants in a controlled environment (greenhouse) with a set temperature and photoperiod (e.g., 18°C day/10°C night, 16-hour photoperiod).[11]

2. Herbicide Application:

  • At the 3-4 leaf stage, treat plants with a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate.[7]

  • Include an untreated control for comparison.

  • Apply herbicides using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.[12]

3. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass.[12]

  • Dry the biomass at 60-80°C for 72 hours and record the dry weight.[11]

  • Express the dry weight of treated plants as a percentage of the untreated control.

  • Analyze the data using a non-linear regression model (e.g., three-parameter log-logistic) to determine the GR50 value for each population and herbicide.[13]

  • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[9]

ALS Gene Sequencing

This protocol is used to identify mutations in the ALS gene that may confer target-site resistance.

1. DNA Extraction:

  • Harvest fresh leaf tissue from young plants of both resistant and susceptible populations.

  • Extract genomic DNA using a commercial plant DNA extraction kit according to the manufacturer's instructions.[14]

2. PCR Amplification:

  • Design primers to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations (e.g., codons 122, 197, 205, 376, 574, 653, and 654).[15][16]

  • Perform PCR using a standard reaction mixture containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.[15]

  • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 94°C, followed by 35 cycles of denaturation, annealing, and extension, and a final extension).[15]

3. Sequencing and Analysis:

  • Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS) technologies.[17]

  • Align the resulting DNA sequences from resistant and susceptible plants with a reference ALS gene sequence to identify any nucleotide substitutions that result in amino acid changes.[14]

Mechanisms of Resistance and Cross-Resistance

The following diagram illustrates the mechanism of action of Group 2 herbicides and the primary mechanisms of resistance that lead to cross-resistance.

G cluster_pathway Biochemical Pathway cluster_resistance Resistance Mechanisms Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Acetolactate α-Acetolactate ALS_Enzyme->Acetolactate Catalysis Plant_Growth Plant Growth BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA BCAA->Plant_Growth This compound This compound (SCT) This compound->ALS_Enzyme Inhibition Sulfonylureas Sulfonylureas (SU) Sulfonylureas->ALS_Enzyme Inhibition Imidazolinones Imidazolinones (IMI) Imidazolinones->ALS_Enzyme Inhibition TSR Target-Site Resistance (TSR) ALS Gene Mutation TSR->ALS_Enzyme Alters enzyme structure NTSR Non-Target-Site Resistance (NTSR) Enhanced Metabolism NTSR->this compound Detoxifies herbicides NTSR->Sulfonylureas Detoxifies herbicides NTSR->Imidazolinones Detoxifies herbicides P450 Cytochrome P450s P450->NTSR Mediates

Figure 1: Mechanism of action of Group 2 herbicides and resistance pathways.

The diagram illustrates how this compound and other Group 2 herbicides inhibit the ALS enzyme, thereby blocking the production of essential branched-chain amino acids and leading to plant death. Target-site resistance (TSR) occurs due to mutations in the ALS gene, which prevents the herbicide from binding to the enzyme. Non-target-site resistance (NTSR) involves metabolic pathways, often utilizing cytochrome P450 enzymes, to detoxify the herbicide before it can reach its target site. Both mechanisms can lead to cross-resistance across different chemical families within Group 2.

References

Flucarbazone and Propoxycarbazone: A Comparative Analysis of Soil Sorption and Desorption

Author: BenchChem Technical Support Team. Date: December 2025

Flucarbazone and propoxycarbazone, two prominent sulfonylaminocarbonyltriazolinone herbicides, exhibit distinct sorption and desorption behaviors in soil environments, which significantly influences their mobility, bioavailability, and potential for environmental transport.[1][2] This guide provides a detailed comparison of their sorption-desorption characteristics, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Comparative Sorption and Desorption Data

The interaction of these herbicides with soil is largely governed by soil properties, particularly organic carbon and clay content.[1][2][3][4] Experimental data from a comparative study using a clay loam and a loamy sand soil demonstrates that both this compound and propoxycarbazone exhibit stronger sorption in soils with higher organic carbon and clay content.[1][2]

The Freundlich sorption coefficient (Kf), which indicates the affinity of a pesticide for soil particles, was consistently greater for both herbicides in the clay loam soil compared to the loamy sand.[1][2] When normalized for organic carbon content (Kf-oc), the variability between the two soil types was reduced, highlighting the critical role of organic matter in the sorption process.[1][2]

Desorption studies revealed that for both herbicides, the process is hysteretic, meaning that less of the chemical is desorbed than would be predicted from the sorption isotherm.[1][2][5] This suggests that a portion of the herbicide molecules may become irreversibly bound to soil surfaces.[1][2][5]

Table 1: Freundlich Sorption (Kf) and Organic Carbon-Normalized Sorption (Kf-oc) Coefficients for this compound and Propoxycarbazone in Two Soil Types.

HerbicideSoil Type% Organic Carbon% ClayKfKf-oc
This compoundClay Loam3.8321.1129
Loamy Sand1.280.3529
PropoxycarbazoneClay Loam3.8324.52119
Loamy Sand1.281.0184

Data sourced from Koskinen et al., 2006.[1][2]

Experimental Protocols

The sorption and desorption characteristics of this compound and propoxycarbazone were determined using a batch equilibrium method.[1][6][7][8] This standard technique allows for the direct measurement of the distribution of a substance between the soil and solution phases.

Sorption Experiment
  • Soil Preparation: Two distinct soil types, a clay loam and a loamy sand, were used to represent different environmental conditions.[1]

  • Herbicide Solutions: Stock solutions of this compound and propoxycarbazone were prepared. From these, a range of concentrations were made in a 0.01 M calcium chloride (CaCl2) solution, which mimics the ionic strength of soil solution.[1]

  • Equilibration: A known mass of soil was mixed with a specific volume of the herbicide solution in centrifuge tubes.[7][9] The tubes were then shaken for a predetermined period (e.g., 24 hours) to ensure that equilibrium was reached between the herbicide in solution and the herbicide sorbed to the soil particles.[1][9] Previous kinetic studies confirmed that no degradation of the herbicides occurred during this timeframe.[1]

  • Separation and Analysis: After shaking, the soil suspension was centrifuged at high speed (e.g., 4300 x g for 20 minutes) to separate the solid and liquid phases.[1] An aliquot of the supernatant (the clear liquid) was then carefully removed for analysis.[1] The concentration of the herbicide remaining in the solution was determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).[10]

  • Calculation: The amount of herbicide sorbed to the soil was calculated as the difference between the initial concentration of the herbicide solution and the equilibrium concentration in the supernatant.[8]

Desorption Experiment
  • Initial Sorption: The desorption experiment was conducted immediately following the sorption experiment, using the soil samples from the sorption phase that had been equilibrated with specific initial herbicide concentrations (e.g., 0.3 and 0.03 µg ml-1).[1]

  • Supernatant Replacement: After the initial centrifugation and removal of a portion of the supernatant for sorption analysis, an equal volume of herbicide-free 0.01 M CaCl2 solution was added to the centrifuge tubes.[1][9]

  • Re-equilibration: The soil was resuspended by shaking for another 24-hour period to allow the sorbed herbicide to desorb back into the solution.[1]

  • Separation and Analysis: The tubes were centrifuged again, and the concentration of the herbicide in the supernatant was measured.[1] This process can be repeated multiple times to study successive desorption steps.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the batch equilibrium experiment used to determine the sorption and desorption characteristics of this compound and propoxycarbazone.

Sorption_Desorption_Workflow cluster_prep Preparation cluster_sorption Sorption Phase cluster_desorption Desorption Phase Soil_Prep Soil Sample Preparation Mix Mix Soil and Herbicide Solution Soil_Prep->Mix Herbicide_Sol Herbicide Solution Preparation (various conc.) Herbicide_Sol->Mix Shake_Sorption Shake for 24h (Equilibration) Mix->Shake_Sorption Centrifuge_Sorption Centrifuge Shake_Sorption->Centrifuge_Sorption Analyze_Sorption Analyze Supernatant for Herbicide Conc. Centrifuge_Sorption->Analyze_Sorption Calculate Sorption Replace_Supernatant Replace Supernatant with Herbicide-Free Solution Centrifuge_Sorption->Replace_Supernatant Use Soil Pellet Shake_Desorption Shake for 24h (Re-equilibration) Replace_Supernatant->Shake_Desorption Centrifuge_Desorption Centrifuge Shake_Desorption->Centrifuge_Desorption Analyze_Desorption Analyze Supernatant for Herbicide Conc. Centrifuge_Desorption->Analyze_Desorption Calculate Desorption

Caption: Workflow for the batch equilibrium sorption-desorption experiment.

References

Efficacy of Flucarbazone Tank Mixes with Broadleaf Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of flucarbazone when tank-mixed with various broadleaf herbicides. The data presented is compiled from publicly available research and is intended to assist in the selection of effective weed management strategies.

Executive Summary

This compound is a selective, post-emergence herbicide effective against grass weeds in cereal crops.[1][2] To broaden the weed control spectrum, it is commonly tank-mixed with herbicides targeting broadleaf weeds.[1] This guide examines the efficacy of such tank mixes, potential for antagonism, and provides available experimental data for comparison. The selection of a tank-mix partner should be based on the target weed species, crop stage, and environmental conditions to optimize performance and minimize the risk of reduced efficacy.

Data Presentation: Performance of this compound Tank Mixes

The following tables summarize the available quantitative data on the efficacy of this compound tank mixes against various weed species. It is important to note that direct comparative studies across all tank-mix combinations and weed species are limited.

Table 1: Efficacy of this compound and a Florasulam + MCPA Tank Mix on Broadleaf Weeds

Herbicide TreatmentApplication Rate (g a.i./ha)Melilotus officinalis (Yellow Sweet Clover)Carthamus oxyacantha (Wild Safflower)Sonchus oleraceus (Common Sowthistle)Malcolmia africana (African Mustard)Centaurea iberica (Iberian Starthistle)
Florasulam + MCPA336 + 491%95%92%100%95%
Florasulam (alone)85-----

Data extracted from a study on a pre-mixed formulation of Florasulam + MCPA. The study demonstrated significantly higher efficacy with the pre-mix compared to florasulam alone on the tested weeds.[3]

Table 2: Potential for Antagonism with this compound Tank Mixes on Grassy Weeds

This compound Tank Mix PartnerTarget WeedObserved Effect on this compound Efficacy
Fluroxypyr + Bromoxynil + MCPAGreen Foxtail (Setaria viridis)12% decrease in visual control
Fluroxypyr + Bromoxynil (with or without MCPA)Wild Oat (Avena fatua)No significant decrease in efficacy

This data highlights the potential for antagonism, where the efficacy of this compound on certain grass weeds can be reduced when mixed with specific broadleaf herbicides. The effect is species-dependent.

Experimental Protocols

The data presented in this guide is based on field trials conducted to evaluate herbicide efficacy. While specific protocols for each cited study are not fully available, the following represents a generalized methodology for conducting such trials based on established guidelines.[4][5][6]

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Typically at least 10 square meters to minimize edge effects and provide representative results.

  • Controls: Inclusion of both untreated (weedy) and weed-free control plots for comparison.

2. Application Parameters:

  • Herbicide Rates: Applied at the manufacturer's recommended label rates and, in some research settings, at fractions or multiples of this rate to determine dose-response relationships.

  • Crop and Weed Staging: Applications are timed to specific growth stages of both the crop (e.g., 2-leaf to flag leaf in wheat) and the target weeds (e.g., 2 to 6-leaf stage for broadleaf weeds) for optimal efficacy and crop safety.[7][8][9]

  • Spray Volume and Pressure: Applied with calibrated sprayers to ensure uniform coverage, typically using water volumes between 100 to 200 L/ha and appropriate nozzles and pressure to achieve a medium spray quality.[9]

3. Data Collection and Evaluation:

  • Efficacy Assessment: Weed control is typically assessed visually as a percentage of control compared to the untreated check at various intervals after application (e.g., 7, 14, 28, and 56 days).

  • Biomass Reduction: In some studies, weed biomass is collected from a defined area within each plot, dried, and weighed to provide a quantitative measure of control.

  • Crop Tolerance: Crop injury is visually assessed on a percentage scale, noting any symptoms such as chlorosis, necrosis, or stunting.

  • Yield Data: At crop maturity, plots are harvested to determine grain yield and assess the overall impact of the weed control treatment.

4. Environmental Conditions:

  • Detailed records of environmental conditions at the time of application are maintained, including temperature, relative humidity, wind speed, and soil moisture, as these factors can significantly influence herbicide performance.

Signaling Pathways and Logical Relationships

The selection of an appropriate broadleaf herbicide to tank-mix with this compound is a critical decision based on the weed spectrum present in the field. The following diagram illustrates the logical workflow for this selection process.

This compound Tank Mix Selection start Identify Weed Spectrum This compound This compound (Grass Control) start->this compound broadleaf_herbicides Select Broadleaf Herbicide This compound->broadleaf_herbicides Broaden Spectrum mcpa_bromoxynil MCPA / Bromoxynil broadleaf_herbicides->mcpa_bromoxynil Target Weeds: Wild Buckwheat, Kochia florasulam_mcpa Florasulam / MCPA broadleaf_herbicides->florasulam_mcpa Target Weeds: Cleavers, Chickweed other_options Other Broadleaf Options broadleaf_herbicides->other_options Other Weed Profiles application Tank-Mix Application mcpa_bromoxynil->application florasulam_mcpa->application other_options->application evaluation Evaluate Efficacy & Crop Safety application->evaluation

Caption: Logical workflow for selecting a broadleaf herbicide tank-mix partner for this compound.

Conclusion

Tank-mixing this compound with a suitable broadleaf herbicide is an effective strategy for achieving broad-spectrum weed control in cereal crops. While the available data indicates that combinations with herbicides containing florasulam and MCPA can provide excellent control of a range of broadleaf weeds, the potential for antagonism, particularly on grassy weeds when mixed with products containing bromoxynil and MCPA, must be considered.[3] The selection of a tank-mix partner should be guided by the specific weed pressures in a given field. Further quantitative, comparative studies would be beneficial to provide a more comprehensive understanding of the performance of various this compound tank mixes.

References

Evaluating the Neurotoxic Potential of Flucarbazone in Comparison to Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the neurotoxic potential of Flucarbazone, a sulfonylurea herbicide, benchmarked against alternative post-emergent herbicides used for grass weed control in cereal crops. The comparison focuses on data from toxicological studies, outlining experimental methodologies and presenting quantitative data to facilitate an objective assessment for researchers, scientists, and professionals in drug development.

Executive Summary

Regulatory assessments of this compound suggest a low potential for selective neurotoxicity. Acute high-dose exposures in animal studies have shown some effects on motor activity, which may be secondary to general toxicity. In contrast, alternative herbicides exhibit a range of neurotoxic profiles. Acetolactate synthase (ALS) inhibitors like Florasulam and Pyroxsulam demonstrate a low likelihood of neurotoxicity. However, some Acetyl-CoA carboxylase (ACCase) inhibitors, such as Clodinafop-propargyl, have shown evidence of neurotoxicity, including developmental effects. Pinoxaden, another ACCase inhibitor, appears to have a low neurotoxic potential. This guide synthesizes the available data to provide a comparative overview of these compounds.

Data Presentation: Comparative Neurotoxicity Data

The following table summarizes the key quantitative data from neurotoxicity studies on this compound and its alternatives.

HerbicideClassStudy TypeSpeciesKey FindingsNOAEL/NOEL (mg/kg bw/day)
This compound Sulfonylurea (ALS Inhibitor)Acute Neurotoxicity (gavage)RatDecreased motor activity and activity in an open field at limit dose.[1][2]Not explicitly defined for neurotoxic endpoint; effects seen at ≥2000 mg/kg.[3]
Short-term Neurotoxicity (dietary)RatNo signs of neurotoxicity.[1][2]Not established due to lack of effects.
Florasulam Triazolopyrimidine (ALS Inhibitor)Acute Neurotoxicity (gavage)RatNo evidence of neurotoxicity.[3][4]1000[4][5]
Subchronic/Chronic ToxicityRat, Mouse, DogNo evidence of neurotoxicity.[4]Not applicable
Pyroxsulam Triazolopyrimidine (ALS Inhibitor)Chronic NeurotoxicityRatNo treatment-related adverse effects up to the limit dose.1000
Clodinafop-propargyl Aryloxyphenoxy-propionate (ACCase Inhibitor)Acute NeurotoxicityRatDemyelination of tibial and sciatic nerves.100
Developmental NeurotoxicityRatDecreased auditory startle reflex and changes in brain morphometrics in offspring.[6]9.0[6]
Pinoxaden Phenylpyrazoline (ACCase Inhibitor)Acute NeurotoxicityRatNo neurotoxic effects observed.[7]2000[1]
Subchronic Neurotoxicity (90-day, gavage)RatNo treatment-related neurobehavioral or motor activity effects; no microscopic findings in nervous tissue.[7]500[1]

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level.

Experimental Protocols

The neurotoxicity of these herbicides is typically evaluated using a battery of standardized tests, primarily in rodent models, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

Acute and Subchronic Neurotoxicity Studies

These studies are designed to assess the potential for a substance to cause neurotoxic effects after single or repeated exposures.

  • Test Guideline: Often follows OECD Test Guideline 424 (Neurotoxicity Study in Rodents) or EPA OPPTS 870.6200.

  • Animals: Typically adult rats (e.g., Wistar or Sprague-Dawley strains).

  • Administration: The test substance is administered orally (gavage or dietary) for a specified period (e.g., single dose for acute studies, 28 or 90 days for subchronic studies).

  • Assessments:

    • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function. This includes observations of posture, gait, reactivity to stimuli, and grip strength.

    • Motor Activity: Spontaneous motor activity is quantified using automated devices.

    • Neuropathology: At the end of the study, animals are euthanized, and tissues from the central and peripheral nervous systems are collected. Histopathological examination is performed to identify any treatment-related lesions, such as neuronal degeneration, demyelination, or gliosis.

Developmental Neurotoxicity (DNT) Studies

DNT studies investigate the potential adverse effects on the developing nervous system following exposure during gestation and early life.

  • Test Guideline: Generally follows OECD Test Guideline 426 (Developmental Neurotoxicity Study) or EPA OPPTS 870.6300.[8][9][10]

  • Animals: Pregnant female rats are dosed during gestation and lactation.

  • Assessments on Offspring:

    • Physical Development: Monitoring of landmarks of physical development, such as pinna unfolding and eye-opening.

    • Behavioral Ontogeny: Assessment of the development of various reflexes and motor functions.

    • Motor Activity: Measurement of motor activity at different developmental stages.

    • Auditory Startle Response: Evaluation of the startle reflex to an auditory stimulus.

    • Learning and Memory: Assessment of cognitive function using tests like the Morris water maze.

    • Brain Morphometry and Neuropathology: Detailed examination of brain weights and histopathology of various brain regions in offspring at different ages.

Mechanistic Studies (When Triggered)

If initial screening studies indicate potential neurotoxicity, further mechanistic studies may be conducted. These can include:

  • Acetylcholinesterase (AChE) Inhibition Assay: To determine if the compound inhibits the activity of AChE, a key enzyme in neurotransmission. This is particularly relevant for organophosphate and carbamate pesticides.

  • Oxidative Stress Biomarkers: Measurement of markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in brain tissue.

  • Neurotransmitter Level Analysis: Quantification of key neurotransmitters (e.g., dopamine, serotonin, acetylcholine) and their metabolites in different brain regions.

Mandatory Visualizations

G cluster_herbicides Herbicides by Mode of Action cluster_als ALS Inhibitors cluster_accase ACCase Inhibitors cluster_pathway Herbicidal Action This compound This compound ALS Acetolactate Synthase This compound->ALS inhibits Florasulam Florasulam Florasulam->ALS inhibits Pyroxsulam Pyroxsulam Pyroxsulam->ALS inhibits Clodinafop-propargyl Clodinafop-propargyl ACCase Acetyl-CoA Carboxylase Clodinafop-propargyl->ACCase inhibits Pinoxaden Pinoxaden Pinoxaden->ACCase inhibits BCAA Branched-Chain Amino Acids ALS->BCAA catalyzes PlantGrowth Plant Growth BCAA->PlantGrowth essential for FattyAcids Fatty Acid Synthesis ACCase->FattyAcids catalyzes FattyAcids->PlantGrowth essential for

Caption: Modes of action for this compound and its alternatives.

G start Chemical Exposure tier1 Tier 1: Neurotoxicity Screening start->tier1 fob Functional Observational Battery (FOB) tier1->fob motor Motor Activity Assessment tier1->motor pathology Gross Neuropathology tier1->pathology decision1 Evidence of Neurotoxicity? fob->decision1 motor->decision1 pathology->decision1 tier2 Tier 2: Characterization decision1->tier2 Yes no_neuro No Significant Neurotoxic Concern decision1->no_neuro No dnt Developmental Neurotoxicity (DNT) Study tier2->dnt mechanistic Mechanistic Studies tier2->mechanistic dose_response Dose-Response Assessment tier2->dose_response end Risk Assessment & NOAEL Determination dnt->end mechanistic->end dose_response->end

Caption: General workflow for neurotoxicity assessment.

G Xenobiotic Xenobiotic Exposure (e.g., Herbicide) ROS Increased Reactive Oxygen Species (ROS) Xenobiotic->ROS Antioxidants Depletion of Antioxidant Defenses (e.g., GSH, SOD, CAT) Xenobiotic->Antioxidants LipidPerox Lipid Peroxidation ROS->LipidPerox ProteinOx Protein Oxidation ROS->ProteinOx DNA_Damage DNA Damage ROS->DNA_Damage MitoDys Mitochondrial Dysfunction ROS->MitoDys Antioxidants->LipidPerox Antioxidants->ProteinOx Antioxidants->DNA_Damage Apoptosis Apoptosis LipidPerox->Apoptosis Neuroinflammation Neuroinflammation LipidPerox->Neuroinflammation ProteinOx->Apoptosis ProteinOx->Neuroinflammation DNA_Damage->Apoptosis DNA_Damage->Neuroinflammation MitoDys->Apoptosis NeuronalDamage Neuronal Damage & Neurodegeneration Apoptosis->NeuronalDamage Neuroinflammation->NeuronalDamage

Caption: Oxidative stress signaling pathway in neurotoxicity.

References

Genotoxicity Assessment: A Comparative Guide to Flucarbazone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of herbicides is paramount for assessing their safety and environmental impact. This guide provides a comparative analysis of the genotoxicity of flucarbazone and its metabolites against alternative herbicides, namely mesotrione, pyroxsulam, and pinoxaden. The information is compiled from publicly available regulatory assessments and scientific studies.

Executive Summary

This compound-sodium and its tested metabolites have consistently demonstrated a lack of genotoxic activity across a standard battery of in vitro and in vivo assays. In contrast, some alternative herbicides show mixed or positive results in certain genotoxicity tests, highlighting the comparatively favorable safety profile of this compound in this regard.

Quantitative Data Summary

The following tables summarize the available genotoxicity data for this compound and selected alternative herbicides. It is important to note that while regulatory bodies have concluded on the genotoxicity of these compounds, detailed quantitative data from the original study reports are often not publicly available. The tables reflect the qualitative results and any available semi-quantitative information.

Table 1: Genotoxicity of this compound and its Metabolites

Test SystemAssay TypeTest SubstanceConcentration/DoseResults
Salmonella typhimuriumBacterial Reverse Mutation Assay (Ames Test)This compound-sodiumNot specifiedNegative[1]
Chinese Hamster V79 CellsIn vitro Chromosome Aberration AssayThis compound-sodiumNot specifiedNegative[1]
Chinese Hamster Lung V79 CellsIn vitro Mammalian Gene Mutation AssayThis compound-sodiumNot specifiedNegative[1]
Rat HepatocytesIn vitro Unscheduled DNA Synthesis (UDS) AssayThis compound-sodiumNot specifiedNegative[1]
MouseIn vivo Micronucleus TestThis compound-sodiumNot specifiedNegative[1]
Salmonella typhimuriumBacterial Reverse Mutation Assay (Ames Test)MKH 6562 sulfonic acid sodium saltNot specifiedNegative[1]

Table 2: Genotoxicity of Alternative Herbicides

HerbicideTest SystemAssay TypeConcentration/DoseResults
Mesotrione Allium cepaChromosome Aberration & Micronucleus Assay1.8 to 460 µg/LNegative for pure substance; potentiated genotoxicity of atrazine in a mixture[2]
Fish (in vivo)Comet Assay1.8 to 460 µg/LPositive (DNA damage in erythrocytes, liver, and gills)
Rat (in vivo)Micronucleus AssayUp to 2000 mg/kg bwNegative for metabolite AMBA[3]
Pyroxsulam In vitro batteryMultiple assaysNot specifiedNot considered to be genotoxic
In vivo short-term studiesNot specifiedNot specifiedNot considered to be genotoxic
Pinoxaden In vitro cytogenetic assaysChromosome Aberration AssayNot specifiedPositive in two independent trials
MouseIn vivo Micronucleus TestNot specifiedNegative
In vivoUnscheduled DNA Synthesis (UDS) AssayNot specifiedNegative

Experimental Protocols

The genotoxicity studies for this compound and its alternatives were generally conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the standard protocols for the key assays mentioned.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine for S. typhimurium) for growth due to a mutation in the gene responsible for its synthesis. The assay measures the ability of the test substance to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

Methodology:

  • Strains: A set of at least five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA(pKM101), or S. typhimurium TA102. This combination detects both base-pair substitution and frameshift mutations.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from induced rodents (usually rats). This is to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure (Plate Incorporation Method):

    • The test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer are mixed with molten top agar.

    • This mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tester strains.

In Vitro Mammalian Chromosome Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Actively dividing cells are exposed to the test substance. After a suitable treatment and recovery period, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural damage.

Methodology:

  • Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The test is conducted with and without an S9 mix.

  • Procedure:

    • Cell cultures are treated with the test substance at a minimum of three analyzable concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a continuous period (e.g., 20-24 hours) in the absence of S9 mix.

    • Following treatment, the cells are washed and incubated in fresh medium for a recovery period.

    • A metaphase-arresting agent (e.g., colcemid) is added before harvesting.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes are stained, and metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: At least 200 metaphases per concentration are scored. A substance is considered to cause chromosomal aberrations if it induces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

Principle: During the maturation of erythroblasts into erythrocytes, the main nucleus is expelled. Any chromosome fragments or whole chromosomes that lag behind during cell division can form small, secondary nuclei in the cytoplasm, known as micronuclei. An increase in the frequency of micronucleated immature (polychromatic) erythrocytes (PCEs) indicates genotoxic damage.

Methodology:

  • Test Animals: Typically, young adult rodents (mice or rats) are used.

  • Administration: The test substance is administered at three or more dose levels, usually by oral gavage or intraperitoneal injection. A single or multiple treatment schedule can be used.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the final treatment (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • For bone marrow, cells are flushed from the femurs, and smears are prepared on microscope slides.

    • For peripheral blood, smears are made directly.

    • The slides are stained to differentiate between PCEs and mature (normochromatic) erythrocytes (NCEs).

    • At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A substance is considered to induce micronuclei if there is a dose-related increase in the frequency of micronucleated PCEs and/or a statistically significant increase at one or more dose levels compared to the negative control.

Signaling Pathways and Experimental Workflows

Genotoxicity assays are designed to detect various types of DNA damage. The cellular response to this damage involves complex signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.

DNA Damage Response (DDR) Pathway

The DNA Damage Response is a network of signaling pathways that detects, signals, and repairs DNA lesions. The specific pathway activated depends on the type of damage.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes ssb Single-Strand Breaks parp PARP1 ssb->parp dsb Double-Strand Breaks mrn MRN Complex dsb->mrn ku Ku70/80 dsb->ku base_damage Base Damage rpa RPA base_damage->rpa atr ATR parp->atr atm ATM mrn->atm dnapk DNA-PKcs ku->dnapk rpa->atr p53 p53 atm->p53 chk2 Chk2 atm->chk2 chk1 Chk1 atr->chk1 repair_proteins DNA Repair Proteins dnapk->repair_proteins cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis chk1->cell_cycle_arrest chk2->p53 chk2->cell_cycle_arrest dna_repair DNA Repair repair_proteins->dna_repair

Caption: Overview of the DNA Damage Response pathway.

Experimental Workflow for Genotoxicity Assessment

The logical flow for assessing the genotoxic potential of a chemical typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo assays if necessary.

Genotoxicity_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Test Substance ames Bacterial Reverse Mutation Assay (Ames Test) start->ames chromosome_aberration In Vitro Chromosome Aberration Assay start->chromosome_aberration gene_mutation In Vitro Mammalian Gene Mutation Assay start->gene_mutation decision1 Positive Result? ames->decision1 chromosome_aberration->decision1 gene_mutation->decision1 micronucleus In Vivo Micronucleus Test decision2 Positive Result? micronucleus->decision2 comet In Vivo Comet Assay comet->decision2 decision1->micronucleus Yes decision1->comet Yes end_negative Not Genotoxic decision1->end_negative No decision2->end_negative No end_positive Genotoxic decision2->end_positive Yes

Caption: Standard workflow for genotoxicity testing.

Conclusion

Based on a comprehensive review of available data, this compound-sodium and its metabolite, MKH 6562 sulfonic acid sodium salt, are not considered to be genotoxic. The standard battery of in vitro and in vivo tests for these substances has yielded consistently negative results. In comparison, some alternative herbicides, such as pinoxaden, have shown evidence of clastogenicity in in vitro assays, although these findings were not replicated in in vivo studies. Mesotrione has demonstrated the potential for DNA damage in aquatic organisms. This comparative assessment suggests that from a genotoxicity perspective, this compound presents a lower risk profile than some of its alternatives. This information is critical for researchers and professionals in making informed decisions regarding the selection and development of herbicides with favorable safety profiles.

References

Flucarbazone Performance Under Varying Climatic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flucarbazone's performance under diverse climatic conditions, drawing on available experimental data. It is designed to assist researchers and professionals in understanding the environmental factors that influence the efficacy of this herbicide.

Executive Summary

This compound, a post-emergence herbicide from the sulfonylamino-carbonyl-triazolinone chemical family, is widely used for controlling grass weeds in cereal crops. Its effectiveness, however, is significantly influenced by climatic variables such as temperature, soil moisture, and humidity. This guide synthesizes data on this compound's performance under these varying conditions and provides a comparison with other acetolactate synthase (ALS) inhibiting herbicides where data is available.

Data Presentation: Quantitative Performance of this compound

The following tables summarize key quantitative data on this compound's performance as affected by climatic conditions.

Climatic FactorConditionWeed SpeciesPerformance MetricThis compound PerformanceAlternative Herbicide PerformanceCitation
Temperature 10-20°CRyegrassWeed ControlLower efficacyNot specified
30°CRyegrassWeed ControlHigher efficacyNot specified
< 8°C or > 27°CGeneralActivityReducedNot specified
12-24°CGeneralActivityOptimalNot specified
Soil Moisture 50% Field CapacityNot specifiedHalf-life in soil25 daysNot specified[1]
85% Field CapacityNot specifiedHalf-life in soil11 daysNot specified[1]
Drought Stress Water-stressedHordeum spontaneumED90 (herbicide dose for 90% growth reduction)Not specifiedSulfosulfuron: 63248.0 g ai ha⁻¹ (2377.7 times the recommended dose)
Freezing Freezing before spray (-4°C)Sterile oatSurvival RateNot specifiedMesosulfuron-methyl + iodosulfuron-methyl-sodium: 58% higher survival compared to no freezing

Comparative Performance Analysis

This compound's efficacy is optimal within a temperature range of 12°C to 24°C, with reduced activity observed at temperatures below 8°C and above 27°C. Studies on other ALS inhibitors, such as sulfosulfuron, have shown that drought stress can significantly decrease their effectiveness, requiring substantially higher application rates for weed control. For instance, the dose of sulfosulfuron needed to achieve 90% control of wild barley increased dramatically under water-stressed conditions. Similarly, freezing temperatures before the application of mesosulfuron-methyl plus iodosulfuron-methyl-sodium resulted in a 58% higher survival rate of sterile oat compared to non-freezing conditions. While direct comparative data for this compound under these specific stress conditions is limited in the available literature, these findings with other ALS inhibitors suggest that extreme temperatures and low moisture are likely to negatively impact this compound's performance as well.

Soil moisture plays a critical role in the persistence of this compound. In drier soil (50% field capacity), this compound's half-life is more than double (25 days) that in moister soil (11 days at 85% field capacity)[1]. This indicates a slower degradation in drier conditions, which could have implications for both weed control duration and potential carryover to subsequent crops[1].

Experimental Protocols

A detailed experimental protocol for assessing the impact of climatic conditions on herbicide efficacy is crucial for reproducible and comparable results. Below is a generalized methodology based on established practices for herbicide evaluation.

Objective: To determine the efficacy of this compound on a target weed species under a range of controlled temperature and soil moisture conditions.

Materials:

  • This compound-sodium formulation

  • Seeds of a target weed species (e.g., wild oat, Avena fatua)

  • Pots filled with a standardized soil mix

  • Controlled environment growth chambers

  • Spraying equipment calibrated for precise application

  • Drying oven and balance for biomass measurement

Methodology:

  • Plant Culture:

    • Sow weed seeds in pots and grow them in a greenhouse or growth chamber under optimal conditions until they reach the 2-3 leaf stage.

    • Thin seedlings to a uniform number per pot (e.g., 5 plants).

  • Acclimatization to Climatic Conditions:

    • Move the pots to controlled environment growth chambers set to the desired experimental conditions (e.g., three temperature regimes: 10°C, 20°C, 30°C; and two soil moisture regimes: 50% and 85% field capacity).

    • Acclimatize the plants to these conditions for 48-72 hours before herbicide application.

  • Herbicide Application:

    • Prepare a stock solution of this compound and make serial dilutions to achieve a range of application rates (including a no-herbicide control).

    • Apply the herbicide treatments to the plants using a calibrated sprayer to ensure uniform coverage.

  • Post-Application Conditions:

    • Return the pots to their respective controlled environment chambers immediately after application.

    • Maintain the specified temperature and soil moisture levels throughout the experimental period (typically 21 days).

  • Data Collection:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).

    • At 21 DAT, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control and percent biomass reduction relative to the untreated control for each treatment.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effects of temperature, soil moisture, and herbicide rate on this compound efficacy.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is an acetolactate synthase (ALS) inhibitor[2]. It blocks the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth[3][4].

Flucarbazone_Pathway cluster_Cell Plant Cell Pyruvate Pyruvate ALS_enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_enzyme alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS_enzyme Acetolactate α-Acetolactate ALS_enzyme->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS_enzyme->Acetohydroxybutyrate Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Acetohydroxybutyrate->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->Inhibition Inhibition->ALS_enzyme

Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis.

Experimental Workflow for Herbicide Efficacy Testing

The following diagram illustrates a typical workflow for conducting experiments to evaluate the efficacy of herbicides under controlled climatic conditions.

Herbicide_Efficacy_Workflow start Start plant_prep Weed Propagation (2-3 leaf stage) start->plant_prep acclimatization Acclimatization to Climatic Conditions (Temp, Moisture) plant_prep->acclimatization treatment Herbicide Application (this compound & Alternatives) acclimatization->treatment post_treatment Incubation under Controlled Conditions treatment->post_treatment data_collection Data Collection (Visual Assessment, Biomass) post_treatment->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for evaluating herbicide efficacy under controlled climatic conditions.

References

Flucarbazone: A Comparative Guide to its Long-Lasting Weed Control Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-lasting weed control effects of flucarbazone with alternative herbicides, supported by experimental data. Detailed methodologies for key experiments are outlined to allow for critical evaluation and replication.

Comparative Efficacy and Persistence

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1] It is effective for the control of grass weeds and some broadleaf weeds in cereal crops.[2][3] Its long-lasting effect is attributed to its persistence in the soil, which allows for the control of later-germinating weeds. The persistence of this compound in soil is influenced by factors such as soil organic carbon content and moisture levels.[4][5]

Soil Persistence of this compound

The persistence of a herbicide in the soil is a key indicator of its potential for long-lasting weed control. This is often measured by its half-life (t½), the time it takes for 50% of the active ingredient to dissipate.

HerbicideSoil Half-life (t½) in daysKey Influencing Factors
This compound 11 - 93Soil organic carbon, soil moisture. Dissipation is slower in drier soils and those with higher organic carbon content.[1][4][5]
Metsulfuron-methyl 13 - 31 (non-sterile soil)Soil microbes play a significant role in its degradation.[6]
Mesosulfuron-methyl 5.4 - 9.8Soil temperature and organic matter content. Persistence is longer at lower temperatures.[7]
Comparative Field Efficacy Over Time

Direct comparative studies provide the most valuable insights into the long-term performance of different herbicides under similar conditions.

Herbicide TreatmentTarget WeedWeed Control Efficacy (%) 21-28 Days After Post-emergence ApplicationWeed Control Efficacy (%) 50 Days After Post-emergence Application
This compound Japanese brome (Bromus japonicus)>90>90
Pyroxsulam Japanese brome (Bromus japonicus)>90>90
Thiencarbazone Japanese brome (Bromus japonicus)70-78>90
Flumioxazin Japanese brome (Bromus japonicus)Not specified73

Data adapted from a study on Bromus spp. control in winter wheat.[8]

Experimental Protocols

The following sections detail the methodologies for conducting experiments to evaluate the long-lasting efficacy of herbicides.

Long-Term Field Efficacy Trial

This protocol is designed to assess and compare the long-term weed control of this compound against other herbicides under field conditions.

Objective: To evaluate the efficacy and persistence of weed control by this compound and comparator herbicides over a growing season.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[9]

  • Plot Size: Minimum of 10 square meters to reduce edge effects.[9]

  • Replicates: A minimum of four replicates for statistical power.[9]

Treatments:

  • Untreated Control: Serves as a baseline for weed growth.

  • This compound: Applied at the recommended label rate.

  • Alternative Herbicides: Applied at their respective recommended label rates (e.g., Pyroxsulam, Mesosulfuron-methyl).

  • Hand-Weeded Control: To assess yield potential in the absence of weed competition.[10]

Application:

  • Herbicides should be applied post-emergence at the growth stage specified on the product labels.

  • Application equipment should be calibrated to ensure accurate and uniform coverage.

Data Collection:

  • Weed Control Efficacy: Visual assessment of percent weed control compared to the untreated control at regular intervals (e.g., 14, 28, 56, and 84 days after treatment).

  • Weed Density and Biomass: Counting the number of weeds per square meter and measuring the dry weight of weed biomass at key assessment timings.

  • Crop Injury: Visual assessment of any phytotoxicity to the crop at regular intervals.

  • Crop Yield: Harvesting the crop from the center of each plot to determine the final yield.

Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Soil Persistence Bioassay

This laboratory-based bioassay can be used to determine the residual activity of herbicides in the soil.

Objective: To determine the persistence of phytotoxic residues of this compound and comparator herbicides in different soil types.

Methodology:

  • Soil Collection: Collect representative soil samples from the fields of interest.

  • Herbicide Application: Treat soil samples with a range of concentrations of this compound and comparator herbicides.

  • Indicator Plant: Sow seeds of a sensitive indicator species (e.g., oriental mustard for this compound) in the treated soil.[4][5]

  • Growth Conditions: Maintain the pots in a controlled environment (growth chamber or greenhouse) with optimal temperature, light, and moisture.

  • Data Collection: After a set period (e.g., 21 days), measure parameters such as root and shoot length, and plant biomass.

  • Data Analysis: Use a log-logistic model to estimate the herbicide concentration that causes 50% inhibition (I50 value) of the measured parameter.[4][5] The dissipation of the herbicide over time can be calculated to determine its half-life.[4][5]

Mode of Action and Signaling Pathway

This compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][11] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2][11] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to weed death.

ALS_Inhibition_Pathway cluster_precursors Substrates cluster_enzyme Enzyme cluster_products Products cluster_amino_acids Branched-Chain Amino Acids cluster_plant_processes Plant Processes Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine, Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Protein_Synthesis Protein Synthesis Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Cell_Division Cell Division Protein_Synthesis->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth This compound This compound This compound->ALS Inhibits

Caption: this compound's mode of action via inhibition of the ALS enzyme.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the long-lasting effects of a herbicide.

Herbicide_Efficacy_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Laboratory & Data Analysis cluster_reporting Phase 4: Reporting & Conclusion A1 Define Objectives & Hypotheses A2 Select Herbicides & Rates A1->A2 A3 Design Field Trial (RCBD) A2->A3 A4 Site Selection & Preparation A3->A4 B1 Herbicide Application A4->B1 B2 Data Collection (Weed Control, Crop Injury) B1->B2 B3 Soil Sampling for Residue Analysis B1->B3 C2 Statistical Analysis of Field Data B2->C2 C3 Crop Harvest & Yield Measurement C1 Soil Bioassay / Chemical Analysis B3->C1 D1 Data Interpretation C1->D1 C2->D1 C3->D1 D2 Comparative Efficacy & Persistence Report D1->D2 D3 Conclusions & Recommendations D2->D3

Caption: General workflow for herbicide long-term efficacy validation.

References

A Comparative Analysis of Flucarbazone and Pyroxsulam for Effective Weed Management in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate herbicide is critical for optimizing crop yield and quality. This guide provides an objective comparison of two prominent acetolactate synthase (ALS) inhibitors, Flucarbazone and Pyroxsulam, detailing their performance in weed control based on available experimental data.

This compound-sodium, a sulfonylurea herbicide, and Pyroxsulam, a triazolopyrimidine sulfonamide herbicide, are both widely utilized for post-emergence control of grass and broadleaf weeds in cereal crops such as wheat.[1][2] Both herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] This inhibition ultimately leads to the cessation of cell division and plant death in susceptible weed species. Despite their shared mode of action, their efficacy can vary depending on the weed species, application timing, and environmental conditions.

Quantitative Performance Comparison

To facilitate a clear comparison of their weed control efficacy, the following tables summarize quantitative data from various field studies.

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Growth StageControl (%)Source
Grassy Weeds
Wild Oat (Avena fatua)Pyroxsulam153-leaf87[3]
This compound253-leaf87[3]
Pyroxsulam11 (with MSO + UAN)3-leaf97[3]
Downy Brome (Bromus tectorum)Pyroxsulam18.4Fall-POST84 - 99[5][6]
This compoundNot specifiedNot specifiedMinor crop injury noted[5]
Cheat (Bromus secalinus)Pyroxsulam18.4Fall-POST>97[5][6]
Little seed canary grass (Phalaris minor)Pyroxsulam12 - 18Not specifiedEffective control[7]
Broadleaf Weeds
Henbit (Lamium amplexicaule)Pyroxsulam18.4Fall-POST76 - 78[5][6]
Blue Mustard (Chorispora tenella)Pyroxsulam18.4Fall-POST>95[5][6]
Common Lambsquarters (Chenopodium album)PyroxsulamNot specified in direct comparisonNot specifiedFair control unless mixed[8]

Experimental Protocols

The data presented in this guide is derived from field experiments conducted under various conditions. Below are summaries of typical experimental methodologies employed in these studies.

Field Trial Design for Herbicide Efficacy Evaluation

A standard experimental protocol for comparing the efficacy of this compound and Pyroxsulam involves a randomized complete block design (RCBD).[3][9] This design helps to minimize the effects of field variability.

  • Plot Establishment: Experimental sites are typically chosen based on a known infestation of the target weed species. Plots, often 3 by 9 meters, are established and replicated, usually four times for statistical validity.[3]

  • Treatments:

    • This compound and Pyroxsulam are applied at various rates, both alone and sometimes in combination with adjuvants or other herbicides.

    • A standard herbicide with a different mode of action (e.g., Clodinafop) is often included as a positive control.[3]

    • An untreated weedy check and a hand-weeded check are included as negative and positive controls, respectively, to establish baseline weed pressure and maximum yield potential.

  • Application: Herbicides are typically applied post-emergence at specific weed and crop growth stages (e.g., 1-, 3-, or 5-leaf stage of the weed).[3] Application is carried out using a calibrated sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Weed Control: Visual assessments of percent weed control are made at set intervals after application (e.g., 21, 42, and 60 days after treatment).

    • Crop Tolerance: Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death).

    • Yield: At crop maturity, a designated area from the center of each plot is harvested to determine grain yield.

    • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between treatments.

Visualizing Herbicide Action and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the shared signaling pathway of this compound and Pyroxsulam and a typical experimental workflow.

ALS_Inhibitor_Signaling_Pathway cluster_herbicide Herbicides cluster_plant Plant Cell This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibit Pyroxsulam Pyroxsulam Pyroxsulam->ALS Inhibit AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Production ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis Essential for PlantGrowth Weed Growth ProteinSynthesis->PlantGrowth Drives Experimental_Workflow A 1. Site Selection & Plot Establishment (Randomized Complete Block Design) B 2. Treatment Application - this compound - Pyroxsulam - Control Treatments A->B Herbicide Application at Specific Weed Growth Stage C 3. Data Collection - Weed Control (%) - Crop Injury (%) - Weed Biomass B->C Post-Application Assessments D 4. Crop Harvest & Yield Measurement C->D At Crop Maturity E 5. Statistical Analysis (ANOVA) D->E F 6. Comparative Efficacy Determination E->F

References

Safety Operating Guide

Proper Disposal of Flucarbazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Flucarbazone, a selective post-emergence herbicide. The following procedures are designed to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this chemical, minimizing environmental impact and ensuring regulatory compliance.

Operational and Disposal Plan

The ultimate disposal of this compound must consider its potential environmental impact, including its effects on air quality, potential for soil and water migration, and impact on flora and fauna.[1] All disposal procedures must conform to local, regional, and national environmental and public health regulations.[1]

Waste Minimization and Unused Product

The most recommended course of action is to use an alternative chemical with less potential for environmental contamination.[1] If this compound must be used, purchase only the amount needed for immediate use to avoid generating excess waste.[2] Any unused portion of the material should be considered for its approved use according to the product label or returned to the manufacturer or supplier.[1] If these options are not feasible, the waste must be disposed of as hazardous material at an approved waste disposal facility.[1][3]

Decontamination and Disposal of Empty Containers

Empty containers retain product residue and must be handled appropriately to prevent environmental contamination.[3]

Procedure:

  • Triple Rinse: Immediately after emptying, triple rinse the container with water or an appropriate solvent.[3][4][5]

  • Collect Rinsate: Add the rinse water (rinsate) to the dilution mixture to be used according to the label instructions.[3][4] If the rinsate cannot be used, it must be disposed of as hazardous waste.[3][4]

  • Render Unusable: Make the empty, rinsed container unsuitable for further use.[5]

  • Disposal: Do not reuse the container for any purpose.[3][5] Dispose of the container in accordance with provincial or local regulations, which may involve taking it to a designated container collection site.[3][5]

Spill Management and Cleanup

In the event of a spill, immediate action is necessary to contain the material and prevent it from entering sewage, drainage systems, or any body of water.[3][4]

Procedure for Small Spills:

  • Containment: Control the spill at its source.[3][4]

  • Absorption: Absorb the spill with an inert material such as clay, sand, or vermiculite.[4]

  • Collection: Scoop or sweep up the absorbed material and place it into a compatible, sealable disposal container.[3][4]

  • Decontamination: Wash the spill area with detergent and water.[3][4]

  • Collect Wash Liquid: Collect the wash liquid with additional absorbent material and place it into a disposal container for proper disposal.[3][4]

Procedure for Large Spills:

  • Containment: Dike the area to prevent spreading.[6]

  • Collection: Pump or scoop large amounts of the material into a suitable disposal container.[4]

  • Reporting: Report spillages or uncontrolled discharges into watercourses to the appropriate regulatory agency.[4] Contact the manufacturer and the provincial regulatory agency for cleanup guidance.[5]

All waste from spill cleanups must be securely packaged, properly labeled, and handled by licensed carriers for disposal at a licensed facility.[3][4]

Quantitative Data

The following table summarizes key quantitative data for this compound-sodium, providing context for its handling and environmental considerations.

PropertyValueSource
Chemical Stability Stable under normal use and storage conditions.[4]
Melting Point 200 ºC (decomposes)[4]
Solubility in Water 3.1% (w/w) @ 20 ºC[4]
Oral LD50 (Bobwhite Quail) > 2,000 mg/kg bw[3]
48-hour LC50 (Daphnia magna) 38.8 mg/L[3]
96-hour LC50 (Rainbow Trout) > 96.7 mg/L[3]
Soil Half-Life 8 to 14 days[7]
Wheat Plant Half-Life 1.5 to 3 days[7]

Experimental Protocols

Dissipation of this compound-sodium in Wheat and Soil

A study was conducted to determine the dissipation rate of this compound-sodium and its primary metabolite, (2-(trifluoromethoxy) benzene sulfonamide), in wheat plants and soil under real-world field conditions.[7]

Methodology:

  • Sample Preparation: Wheat plant, straw, grain, and soil samples were collected at various intervals after the application of this compound-sodium.

  • Extraction: Analytes were extracted from the samples using a mixture of acetonitrile and water.

  • Cleanup: The extract was cleaned up using graphite carbon black to remove interfering matrix components.

  • Analysis: The concentrations of this compound-sodium and its metabolite were determined using liquid chromatography–tandem quadrupole mass spectrometry (LC-MS/MS).

  • Data Analysis: The dissipation rates were fitted to first-order kinetics to calculate the half-lives of the compounds in each matrix.[7] The results indicated that this compound-sodium dissipates relatively quickly in wheat plants and soil.[7]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps and decision-making processes for the proper disposal of this compound and the management of related waste streams.

Flucarbazone_Disposal_Workflow cluster_product This compound Product cluster_container Empty Container start Unused or Leftover This compound decision_use Can it be used per label instructions? start->decision_use use_product Use for approved purpose decision_use->use_product Yes return_product Return to supplier decision_use->return_product No dispose_hazardous Dispose as Hazardous Waste return_product->dispose_hazardous If not possible empty_container Empty this compound Container triple_rinse Triple Rinse Container empty_container->triple_rinse decision_rinsate Can rinsate be used? triple_rinse->decision_rinsate dispose_container Dispose of container per local regulations (e.g., collection site) triple_rinse->dispose_container add_rinsate Add rinsate to spray mixture for use dispose_rinsate Dispose of rinsate as hazardous waste decision_rinsate->add_rinsate Yes decision_rinsate->dispose_rinsate No

Caption: Decision workflow for handling unused this compound and empty containers.

Flucarbazone_Spill_Management spill This compound Spill Occurs contain Contain spill (Prevent spreading to drains/water) spill->contain absorb Absorb with inert material (sand, clay, vermiculite) contain->absorb report Report to regulatory agencies if required contain->report collect Collect absorbed material into sealed container absorb->collect wash Wash area with detergent and water collect->wash collect_wash Absorb and collect wash liquid wash->collect_wash dispose_waste Dispose of all contaminated materials as Hazardous Waste at a licensed facility collect_wash->dispose_waste

Caption: Procedural workflow for the safe cleanup and disposal of this compound spills.

References

Essential Safety and Logistics for Handling Flucarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Flucarbazone, a selective herbicide. The following procedural guidance, including personal protective equipment (PPE) recommendations and disposal plans, is designed to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical measure to prevent exposure to this compound. The required PPE varies depending on the handling scenario.

Table 1: Personal Protective Equipment Recommendations for this compound

Exposure RouteRequired PPESpecifications and Best Practices
Skin Chemical-resistant glovesNitrile or butyl gloves are recommended.[1][2] Always wash the outside of gloves before removal.[3] Discard disposable gloves after each use.
CoverallsWear a long-sleeved shirt and long pants.[4][5] For mixing, loading, or cleaning equipment, a chemical-resistant apron is also necessary.[6][7]
FootwearChemical-resistant footwear and socks are required.[1][2]
Eyes Safety Goggles/Face ShieldUse chemical splash goggles.[1][2] A face shield can be worn over goggles for added protection, especially during pouring or mixing concentrates.[6]
Inhalation Respirator (if necessary)A respirator is not typically required for normal handling.[1][2] However, in case of emergency spills or when exposure limits may be exceeded, a NIOSH-approved respirator with an N, R, P, or HE filter should be used.[2]

Experimental Workflow and Safety Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow diagram outlines the key steps from preparation to disposal.

Flucarbazone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don PPE prep_sds 2. Review SDS prep_ppe->prep_sds prep_area 3. Prepare Work Area prep_sds->prep_area handle_weigh 4. Weigh/Measure prep_area->handle_weigh handle_mix 5. Mix/Load handle_weigh->handle_mix handle_apply 6. Application/Use handle_mix->handle_apply clean_decon 7. Decontaminate Equipment handle_apply->clean_decon clean_remove_ppe 8. Remove PPE clean_decon->clean_remove_ppe clean_wash 9. Personal Hygiene clean_remove_ppe->clean_wash dispose_waste 10. Dispose of Waste clean_wash->dispose_waste dispose_container 11. Dispose of Container dispose_waste->dispose_container

Caption: Workflow for Safe Handling of this compound.

Operational Plans

Handling and Storage:

  • Always read the entire product label and Safety Data Sheet (SDS) before use.[8]

  • Handle this compound in a well-ventilated area.[9]

  • Avoid creating dust if handling a granular solid form.[1]

  • Store in the original container in a cool, dry, and secure area, away from food or feed.[1][3]

  • Keep containers closed when not in use.[1]

Spill Management:

  • Control the spill at its source.

  • Contain the spill to prevent it from spreading to soil, sewage, or water bodies.[1]

  • Clean up spills immediately, observing all personal protective equipment precautions.[1]

  • For solid spills, scoop or sweep up the material and place it into a disposable container.[1]

  • Wash the spill area with detergent and water, and collect the cleaning liquid with an absorbent material for proper disposal.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with clean water for 15-20 minutes, holding the eyelids apart.[1][2] Remove contact lenses if present after the first 5 minutes, then continue rinsing.[1] Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Immediately remove contaminated clothing.[1][2] Wash skin thoroughly with soap and water for 15-20 minutes.[1][2]

  • Inhalation: Move the person to fresh air.[2] If not breathing, call for emergency medical help and give artificial respiration if possible.[2]

  • If Swallowed: Do not induce vomiting unless told to do so by a poison control center or doctor.[2][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • Unused this compound and any dilution mixtures that cannot be used according to label instructions should be disposed of as hazardous waste.[1]

  • Consult local and provincial environmental agencies for specific guidance on waste disposal.[1]

  • Industrial or commercial waste may only be handled at licensed facilities.[1]

Container Disposal:

  • Do not reuse empty containers unless they are specifically designed to be refillable.[1]

  • For recyclable containers, triple or pressure rinse the empty container, adding the rinsate to the spray mixture.[3]

  • Make the empty, rinsed container unsuitable for further use before taking it to a collection site.[3]

  • If no collection site is available, dispose of the container in accordance with provincial requirements.[3]

  • Returnable containers may be returned to the point of purchase.[3]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.